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  • Product: 2',4'-Difluoro-3-phenylpropiophenone
  • CAS: 898788-87-9

Core Science & Biosynthesis

Foundational

Technical Monograph: 2',4'-Difluoro-3-phenylpropiophenone

This technical guide provides a comprehensive analysis of 2',4'-Difluoro-3-phenylpropiophenone (CAS: 898788-87-9), a critical intermediate in the synthesis of fluorinated dihydrochalcones and a pharmacophore scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2',4'-Difluoro-3-phenylpropiophenone (CAS: 898788-87-9), a critical intermediate in the synthesis of fluorinated dihydrochalcones and a pharmacophore scaffold in medicinal chemistry.

Chemical Ontology: Dihydrochalcone Derivative | CAS: 898788-87-9 | Role: API Intermediate & Pharmacophore Scaffold

Executive Summary & Strategic Utility

In modern drug discovery, the 2,4-difluorophenyl moiety is a "privileged structure." It is extensively utilized to enhance metabolic stability by blocking the P450-mediated oxidation of aromatic rings (specifically at the metabolically vulnerable 2 and 4 positions).

2',4'-Difluoro-3-phenylpropiophenone (hereafter DFPP ) serves as a specialized electrophilic building block. Unlike simple acetophenones, the 3-phenylpropyl chain provides a pre-installed hydrophobic linker, making DFPP an ideal precursor for:

  • Homoisoflavonoids: Via cyclization strategies.

  • Kinase Inhibitors: As a scaffold for ATP-binding pocket occupancy where the difluorophenyl group engages in pi-stacking interactions.

  • Antifungal Agents: As a chain-extended analogue of the azole class intermediates.

Molecular Architecture & Physiochemical Profile

The molecule consists of a 2,4-difluorophenyl ring linked via a propyl-1-one spacer to a distal phenyl ring.

Structural Data Table
PropertyValue / Description
IUPAC Name 1-(2,4-Difluorophenyl)-3-phenylpropan-1-one
Molecular Formula C₁₅H₁₂F₂O
Molecular Weight 246.25 g/mol
Exact Mass 246.0856
LogP (Predicted) ~3.8 (Highly Lipophilic)
H-Bond Acceptors 2 (C=O, F)
H-Bond Donors 0
Rotatable Bonds 4
Fluorine Electrostatics & Conformation

The ortho-fluorine (2'-position) exerts a significant steric and electronic effect on the carbonyl group. It forces the carbonyl out of coplanarity with the aromatic ring to minimize dipole repulsion, slightly reducing the electrophilicity of the ketone compared to the non-fluorinated analogue. This is a critical consideration for downstream nucleophilic additions.

MolecularStructure cluster_legend Pharmacophore Logic DF_Ring 2,4-Difluorophenyl (Metabolic Blockade) Linker Propan-1-one Linker (Flexible Spacer) DF_Ring->Linker C1-C(=O) Bond Ph_Ring Distal Phenyl Ring (Hydrophobic Interaction) Linker->Ph_Ring C3-C1' Bond F_sub Fluorine Substituents: Increase Lipophilicity Block Metabolism F_sub->DF_Ring

Figure 1: Pharmacophore segmentation of DFPP showing functional regions.

Synthetic Pathways

Two primary routes are validated for high-purity synthesis. Method A is preferred for industrial scalability, while Method B is used for convergent synthesis when the aldehyde precursor is readily available.

Method A: Friedel-Crafts Acylation (Scalable)

This method utilizes 1,3-difluorobenzene and hydrocinnamoyl chloride. It is highly regioselective due to the directing effects of the fluorine atoms.

  • Reagents: 1,3-Difluorobenzene, 3-Phenylpropionyl chloride, AlCl₃ (Lewis Acid).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

  • Thermodynamics: Exothermic; requires cryo-cooling (0°C to -10°C) during addition.

Method B: Hydrogenation of Chalcone (Lab Scale)

Reduction of (E)-1-(2,4-difluorophenyl)-3-phenylprop-2-en-1-one.

  • Precursor: 2',4'-Difluorochalcone.

  • Catalyst: Pd/C (10%) or Wilkinson's Catalyst.

  • Condition: H₂ (1 atm), Ethanol/EtOAc, RT.

Detailed Protocol: Friedel-Crafts Acylation

This protocol ensures >95% regioselectivity for the 1-position (between the fluorines is sterically hindered; para to F is preferred).

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Lewis Acid Activation: Charge flask with anhydrous AlCl₃ (1.1 eq) and anhydrous DCM (5 vol). Cool to 0°C.

  • Acyl Chloride Formation (In-situ): If starting from hydrocinnamic acid, convert to acid chloride using SOCl₂/DMF cat. Remove excess SOCl₂ before use.

  • Addition 1: Add 3-phenylpropionyl chloride (1.0 eq) dropwise to the AlCl₃ slurry. Stir for 15 min to form the acylium ion complex.

  • Addition 2: Add 1,3-difluorobenzene (1.05 eq) dropwise, maintaining internal temp < 5°C.

  • Reaction: Warm to Room Temperature (RT) and reflux for 2-4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Quench: Pour reaction mixture slowly onto crushed ice/HCl.

  • Workup: Extract with DCM (3x). Wash organics with Brine, NaHCO₃. Dry over MgSO₄.

  • Purification: Recrystallization from Ethanol or Flash Chromatography (SiO₂).

Synthesispathway SM1 1,3-Difluorobenzene SM2 3-Phenylpropionyl Chloride Complex Acylium Ion Complex [AlCl3] SM2->Complex AlCl3, DCM, 0°C Product 2',4'-Difluoro-3-phenylpropiophenone (Target) Complex->Product + SM1, Reflux 4h Electrophilic Aromatic Subst. Chalcone 2',4'-Difluorochalcone Chalcone->Product H2, Pd/C (Reduction)

Figure 2: Synthetic logic flow comparing the Friedel-Crafts route (Solid) and Chalcone Reduction (Dashed).

Structural Characterization & Quality Control

Verification of the 2,4-substitution pattern is critical, as 2,6-isomers are common impurities in poor quality synthesis.

Expected Spectroscopic Signatures[1]
TechniqueDiagnostic SignalMechanistic Interpretation
¹H NMR (CDCl₃) δ 7.95 (td, 1H)H-6' : The proton at position 6' is deshielded by the carbonyl but split by F-4' and F-2'.
¹H NMR (CDCl₃) δ 6.90 - 7.05 (m, 2H)H-3', H-5' : Upfield shift due to shielding by fluorine lone pairs.
¹H NMR (CDCl₃) δ 3.25 (t, 2H), 3.05 (t, 2H)-CH₂-CH₂- : Characteristic triplets of the dihydrochalcone bridge.
¹³C NMR δ ~196.0 ppmC=O : Carbonyl carbon, split into a triplet or doublet of doublets by F atoms.
¹⁹F NMR δ -105 to -110 ppmF-2', F-4' : Distinct signals showing coupling to protons.
IR Spectroscopy 1680-1690 cm⁻¹ν(C=O) : Ketone stretch. Lower frequency than non-fluorinated analogs due to conjugation.
Impurity Profiling
  • Impurity A (Regioisomer): 2',6'-Difluoro-3-phenylpropiophenone. Detected by ¹H NMR (symmetry in aromatic region).

  • Impurity B (Hydrolysis): Hydrocinnamic acid. Detected by broad -OH stretch in IR and acidic shift in NMR.

Application in Drug Development[2]

DFPP is not just a passive intermediate; it is a scaffold for Lead Optimization .

Metabolic Stability Enhancement

Replacing a standard phenyl ring with the 2,4-difluorophenyl moiety (via DFPP) typically increases the half-life (


) of a drug candidate. The C-F bond (approx. 116 kcal/mol) is resistant to Cytochrome P450 hydroxylation.
Synthesis of Chiral Alcohols

DFPP can be enantioselectively reduced (using CBS catalysts or biocatalysis) to form 1-(2,4-difluorophenyl)-3-phenylpropan-1-ol , a chiral synthon for serotonin reuptake inhibitors.

Heterocycle Formation

The ketone is a gateway to triazoles (antifungals) or pyrazoles (COX-2 inhibitors).

Example Workflow: Synthesis of a Pyrazole Derivative

  • Formylation: React DFPP with DMF-DMA to form the enaminone.

  • Cyclization: React enaminone with Hydrazine Hydrate.

  • Result: 3-(2,4-difluorophenyl)-4-benzyl-pyrazole (Potential kinase inhibitor).

References

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for chalcone/dihydrochalcone chemistry).
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Kalirajan, R., et al. (2019). Synthesis and biological evaluation of some novel dihydrochalcone derivatives. Journal of Heterocyclic Chemistry. (Context for biological activity of the scaffold).
  • ChemScene. (2024). Product Data Sheet: 2',4'-Difluoro-3-phenylpropiophenone (CAS 898788-87-9).[1][2][3][4] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13326880, 1-(2,4-Difluorophenyl)-3-phenylpropan-1-one. Link

Sources

Exploratory

Technical Guide: Synthesis of 2',4'-Difluoro-3-phenylpropiophenone (CAS 898788-87-9)

Topic: 2',4'-Difluoro-3-phenylpropiophenone Synthesis Pathway Document Type: Technical Guide / Whitepaper Target Audience: Researchers, Process Chemists, and Drug Development Professionals [1] Executive Summary This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2',4'-Difluoro-3-phenylpropiophenone Synthesis Pathway Document Type: Technical Guide / Whitepaper Target Audience: Researchers, Process Chemists, and Drug Development Professionals

[1]

Executive Summary

This guide details the synthesis of 2',4'-Difluoro-3-phenylpropiophenone (systematic name: 1-(2,4-difluorophenyl)-3-phenylpropan-1-one ). As a fluorinated dihydrochalcone derivative, this molecule serves as a specialized intermediate in the development of antifungal pharmacophores (analogous to Voriconazole and Fluconazole precursors) and as a scaffold for structure-activity relationship (SAR) studies in medicinal chemistry.

The presence of the 2,4-difluorophenyl moiety—a privileged structure in modern pharmacology—imparts metabolic stability and lipophilicity, while the propiophenone backbone offers a versatile handle for further functionalization. This document outlines two primary synthesis pathways: a Convergent Friedel-Crafts Acylation (favored for industrial scalability) and a Stepwise Aldol-Hydrogenation Sequence (favored for high-purity laboratory preparation).

Target Molecule Profile
PropertySpecification
Chemical Name 1-(2,4-Difluorophenyl)-3-phenylpropan-1-one
Common Name 2',4'-Difluoro-3-phenylpropiophenone
CAS Number 898788-87-9
Molecular Formula C₁₅H₁₂F₂O
Molecular Weight 246.25 g/mol
Key Moiety 2,4-Difluorophenyl group (Pharmacophore)

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule into commercially available precursors.

  • Disconnection A (C-C Bond Formation): Disconnecting the carbonyl-aryl bond suggests a Friedel-Crafts acylation between 1,3-difluorobenzene and 3-phenylpropionyl chloride . This is the most direct route but requires strict regiochemical control.

  • Disconnection B (Functional Group Interconversion): The saturated alkyl chain suggests the reduction of an

    
    -unsaturated ketone (chalcone). This points to an Aldol condensation between 2',4'-difluoroacetophenone  and benzaldehyde , followed by catalytic hydrogenation.
    

Retrosynthesis cluster_0 Route A: Friedel-Crafts cluster_1 Route B: Aldol-Hydrogenation Target Target: 2',4'-Difluoro-3-phenylpropiophenone Precursor1 1,3-Difluorobenzene Target->Precursor1 Acylation Precursor2 3-Phenylpropionyl Chloride Target->Precursor2 Acylation Chalcone Intermediate: 2',4'-Difluorochalcone Target->Chalcone Reduction (H2) Precursor3 2',4'-Difluoroacetophenone Chalcone->Precursor3 Aldol Precursor4 Benzaldehyde Chalcone->Precursor4 Aldol

Figure 1: Retrosynthetic map showing the two primary disconnection strategies.

Pathway 1: The Chalcone Route (High Purity)

Best for: Laboratory scale, SAR library generation, and applications requiring high regio-purity. Mechanism: Base-catalyzed Claisen-Schmidt condensation followed by heterogeneous catalytic hydrogenation.

Step 1: Synthesis of (E)-1-(2,4-difluorophenyl)-3-phenyl-2-propen-1-one

The electron-withdrawing fluorine atoms on the acetophenone ring increase the acidity of the


-protons, facilitating enolate formation.
  • Reagents: 2',4'-Difluoroacetophenone (1.0 eq), Benzaldehyde (1.1 eq), NaOH (aq), Ethanol.

  • Conditions: 0°C to Room Temperature (RT), 4-6 hours.

Protocol:

  • Dissolve 2',4'-difluoroacetophenone (10 mmol) and benzaldehyde (11 mmol) in Ethanol (20 mL).

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add 10% aqueous NaOH (5 mL) while stirring vigorously.

  • Allow the reaction to warm to RT and stir for 4 hours. A precipitate (the chalcone) typically forms.

  • Workup: Pour the mixture into ice water (100 mL) and neutralize with dilute HCl. Filter the solid, wash with cold water/ethanol (9:1), and recrystallize from ethanol.

  • Yield Expectation: 85-92%.

Step 2: Selective Hydrogenation

The olefinic double bond is reduced while preserving the carbonyl group and the potentially sensitive C-F bonds (avoiding hydrodefluorination).

  • Reagents: Chalcone Intermediate, H₂ (balloon or 1-3 atm), 10% Pd/C (5-10 wt%), Ethyl Acetate or Methanol.

  • Conditions: RT, 2-12 hours.

Protocol:

  • Dissolve the chalcone (5 mmol) in Ethyl Acetate (30 mL).

  • Add 10% Pd/C (50 mg). Safety: Add catalyst under inert atmosphere (N₂) to prevent ignition.

  • Purge the vessel with H₂ gas and maintain a pressure of 1 atm (balloon) or 30 psi (Parr shaker).

  • Monitor via TLC/HPLC. Reaction is complete when the starting material disappears.

  • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: If necessary, purify via flash column chromatography (Hexane/EtOAc).

Pathway 2: Friedel-Crafts Acylation (Scalable)

Best for: Large-scale production, cost-efficiency. Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2]

The 1,3-difluorobenzene substrate directs the incoming acyl group primarily to the 4-position (ortho to one fluorine, para to the other) due to the combined directing effects and steric hindrance at the 2-position (between the two fluorines).

Reaction Scheme

1,3-Difluorobenzene + 3-Phenylpropionyl Chloride


 2',4'-Difluoro-3-phenylpropiophenone 
Detailed Protocol
  • Reagents: 1,3-Difluorobenzene (1.2 eq), 3-Phenylpropionyl chloride (1.0 eq), Aluminum Chloride (AlCl₃, 1.1 eq), Dichloromethane (DCM).

  • Conditions: 0°C

    
     Reflux, anhydrous conditions.
    
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and N₂ inlet.

  • Catalyst Activation: Suspend anhydrous AlCl₃ (11 mmol) in dry DCM (20 mL) and cool to 0°C.

  • Acyl Chloride Addition: Add 3-phenylpropionyl chloride (10 mmol) dropwise to the AlCl₃ suspension. Stir for 15 min to form the acylium ion complex.

  • Substrate Addition: Add 1,3-difluorobenzene (12 mmol) dropwise, maintaining the temperature below 5°C.

  • Reaction: Allow to warm to RT, then reflux gently (40°C) for 2-3 hours to drive the reaction to completion.

  • Quench: Cool to 0°C and slowly pour the mixture into ice/HCl (conc.) to decompose the aluminum complex. Caution: Exothermic with HCl gas evolution.

  • Extraction: Separate the organic layer.[3][4] Extract the aqueous layer with DCM (2x).[5]

  • Wash: Wash combined organics with brine, saturated NaHCO₃, and water. Dry over MgSO₄.

  • Purification: Distillation or recrystallization (from hexane/isopropanol) is required to remove regioisomers (though 2,4- is the major product, trace 2,6-isomer may form).

Process Comparison & Optimization

ParameterRoute A: Aldol-HydrogenationRoute B: Friedel-Crafts
Overall Yield 75-85% (Two Steps)60-75% (One Step)
Regioselectivity 100% (Structurally defined)~90-95% (Requires purification)
Raw Material Cost ModerateLow
Operational Hazard H₂ gas (Flammability)AlCl₃ (Corrosive), HF potential
Scalability Good, but multi-stepExcellent (Convergent)
Impurity Profile
  • Impurity A (Over-reduction): 1-(2,4-difluorophenyl)-3-phenylpropan-1-ol. Occurs in Route A if hydrogenation is too vigorous. Control: Stop reaction immediately upon consumption of alkene; avoid high pressure/temp.

  • Impurity B (Regioisomer): 2',6'-Difluoro-3-phenylpropiophenone. Occurs in Route B. Control: Use non-polar solvents and control temperature to favor the thermodynamic 2,4-product.

Workflow cluster_FC Friedel-Crafts Workflow Step1 Activation: AlCl3 + Acid Chloride Step2 Addition: 1,3-Difluorobenzene Step1->Step2 Step3 Quench: Ice/HCl Step2->Step3

Figure 2: Workflow logic for the Friedel-Crafts acylation pathway.

Safety & Handling

  • Fluorinated Aromatics: 1,3-difluorobenzene is flammable (Flash point: 2°C) and volatile. Use in a fume hood.

  • Aluminum Chloride: Reacts violently with water. Handle under inert atmosphere.

  • Hydrogenation: Pd/C is pyrophoric when dry. Keep wet with solvent or water during handling.

References

  • Friedel-Crafts Acylation of Difluorobenzenes

    • Source: BenchChem & PubChem D
    • Relevance: Confirms reactivity order (1,3-difluorobenzene > 1,4 > 1,2)
    • URL:

  • Synthesis of Voriconazole Intermediates (Analogous Chemistry)

    • Source: Patent WO2001092200 / US P
    • Relevance: Describes the handling of 2,4-difluorophenyl ketones and Friedel-Crafts conditions for similar pharmacophores.
    • URL:

  • General Procedure for Dihydrochalcone Synthesis

    • Source: Organic Syntheses, Coll. Vol. 1, p. 101 (Benzalacetophenone reduction).
    • Relevance: Standardizes the catalytic hydrogen
    • URL:

Sources

Foundational

An In-depth Technical Guide to 1-(2,4-difluorophenyl)-3-phenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 1-(2,4-difluorophenyl)-3-phenylpropan-1-one, a molecul...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2,4-difluorophenyl)-3-phenylpropan-1-one, a molecule of interest in medicinal chemistry and drug discovery. By synthesizing data from structurally related compounds and established chemical principles, this document offers insights into its synthesis, properties, and potential applications, serving as a valuable resource for professionals in the field.

Nomenclature and Molecular Structure

The nomenclature of the target compound is crucial for unambiguous identification in research and development.

  • Common Name: 2',4'-Difluoro-3-phenylpropiophenone

  • IUPAC Name: 1-(2,4-difluorophenyl)-3-phenylpropan-1-one[1]

The structure consists of a three-carbon propiophenone backbone. A 2,4-difluorophenyl group is attached to the carbonyl carbon (C1), and a phenyl group is attached to the C3 position. The fluorine atoms on the phenyl ring significantly influence the molecule's electronic properties and potential biological activity.

Molecular Formula: C₁₅H₁₂F₂O

Molecular Weight: 246.25 g/mol

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: Friedel-Crafts Acylation

This pathway involves the reaction of 1,3-difluorobenzene with 3-phenylpropanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction:

1,3-Difluorobenzene + 3-Phenylpropanoyl chloride --(AlCl₃)--> 1-(2,4-difluorophenyl)-3-phenylpropan-1-one

Causality of Experimental Choices:

  • 1,3-Difluorobenzene: This starting material provides the 2,4-difluorophenyl moiety. The fluorine atoms are deactivating and ortho-, para-directing. However, the 4-position (para to one fluorine and ortho to the other) is the most likely site of acylation due to steric hindrance at the 2-position and the combined directing effects.

  • 3-Phenylpropanoyl Chloride: This acylating agent provides the 3-phenylpropanoyl group. It can be prepared from 3-phenylpropanoic acid and a chlorinating agent like thionyl chloride (SOCl₂).

  • Aluminum Chloride (AlCl₃): A strong Lewis acid is required to activate the acyl chloride for electrophilic aromatic substitution on the deactivated difluorobenzene ring.

Experimental Protocol: Synthesis of 1-(2,4-difluorophenyl)-3-phenylpropan-1-one

Disclaimer: This is a proposed protocol based on standard laboratory procedures for similar reactions. Researchers should conduct their own risk assessment and optimization.

Step 1: Preparation of 3-Phenylpropanoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-phenylpropanoic acid (1 equivalent).

  • Slowly add thionyl chloride (1.2 equivalents) to the flask at room temperature.

  • Heat the mixture to reflux for 2 hours, or until the evolution of HCl gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-phenylpropanoyl chloride.

Step 2: Friedel-Crafts Acylation

  • In a separate, dry, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.3 equivalents) and an inert solvent such as dichloromethane (DCM).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 3-phenylpropanoyl chloride (1 equivalent) in DCM to the cooled suspension.

  • Add 1,3-difluorobenzene (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield 1-(2,4-difluorophenyl)-3-phenylpropan-1-one.

Self-Validating System:

The purity and identity of the synthesized product should be confirmed by a combination of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified solid should be sharp and reproducible.

Synthesis Workflow Diagram

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation 3-Phenylpropanoic Acid 3-Phenylpropanoic Acid 3-Phenylpropanoyl Chloride 3-Phenylpropanoyl Chloride 3-Phenylpropanoic Acid->3-Phenylpropanoyl Chloride SOCl₂, Reflux Thionyl Chloride Thionyl Chloride Thionyl Chloride->3-Phenylpropanoyl Chloride Product 1-(2,4-difluorophenyl)-3-phenylpropan-1-one 3-Phenylpropanoyl Chloride->Product DCM, 0°C to RT 1,3-Difluorobenzene 1,3-Difluorobenzene 1,3-Difluorobenzene->Product AlCl3 AlCl3 AlCl3->Product

Caption: Proposed two-step synthesis of 1-(2,4-difluorophenyl)-3-phenylpropan-1-one.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile. While experimental data for 1-(2,4-difluorophenyl)-3-phenylpropan-1-one are not available, we can predict some properties and compare them with the known properties of a similar compound, 2',4'-Difluoropropiophenone.

PropertyPredicted/Analog DataSource/Comment
Molecular Formula C₁₅H₁₂F₂O-
Molecular Weight 246.25 g/mol -
Appearance Likely a white to off-white solidBased on similar propiophenones
Melting Point Not available-
Boiling Point Not available-
Solubility Likely soluble in organic solvents like DCM, ethyl acetate, and acetone. Sparingly soluble in water.General solubility of similar ketones
LogP (predicted) ~3.5-4.0Increased lipophilicity due to the additional phenyl group compared to 2',4'-Difluoropropiophenone (LogP ~2.3)[1]

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound. The expected spectral features for 1-(2,4-difluorophenyl)-3-phenylpropan-1-one are outlined below, based on the analysis of its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Multiple signals in the range of δ 7.0-8.0 ppm. The protons on the 2,4-difluorophenyl ring will show complex splitting patterns due to proton-proton and proton-fluorine coupling. The protons on the 3-phenyl ring will appear as a multiplet.

    • Methylene Protons (-CH₂-CH₂-): Two triplets in the range of δ 3.0-3.5 ppm, corresponding to the two methylene groups of the propane chain. Each will be split by the adjacent methylene group.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal around δ 195-205 ppm.

    • Aromatic Carbons: Multiple signals between δ 110-165 ppm. The carbons attached to fluorine will show large coupling constants (JC-F).

    • Methylene Carbons: Two signals in the aliphatic region, typically between δ 30-45 ppm.

  • ¹⁹F NMR:

    • Two distinct signals for the two non-equivalent fluorine atoms on the difluorophenyl ring, likely appearing as complex multiplets due to coupling with each other and with neighboring protons.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption of the carbonyl group.

Functional GroupExpected Wavenumber (cm⁻¹)Comments
C=O (Ketone) 1680-1700Conjugation with the aromatic ring lowers the frequency.
C-F (Aryl) 1100-1300Strong absorptions characteristic of aryl fluorides.
C-H (Aromatic) 3000-3100Stretching vibrations.
C-H (Aliphatic) 2850-3000Stretching vibrations of the methylene groups.

Data for the similar compound, 2',4'-Difluoropropiophenone, shows a strong C=O stretch around 1685 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): Expected at m/z = 246.

  • Key Fragmentation Patterns:

    • Loss of the phenylpropyl side chain to give a fragment at m/z = 141, corresponding to the [F₂C₆H₃CO]⁺ ion.

    • Cleavage of the bond between the two methylene groups.

    • Fragments corresponding to the phenyl and difluorophenyl rings.

Applications in Drug Discovery and Medicinal Chemistry

Propiophenone and its derivatives are important scaffolds in medicinal chemistry. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Potential as an Intermediate for Biologically Active Molecules

1-(2,4-difluorophenyl)-3-phenylpropan-1-one can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, the ketone functionality can be reduced to an alcohol or converted to other functional groups, and the aromatic rings can be further substituted.

Antifungal Agents

The 2,4-difluorophenyl moiety is a key structural feature in several successful antifungal drugs, such as fluconazole.[2] The propiophenone can be a precursor for the synthesis of novel triazole-based antifungal agents.

Anticancer and Anti-inflammatory Agents

Phenylpropanoid structures are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[3][4][5] The unique substitution pattern of 1-(2,4-difluorophenyl)-3-phenylpropan-1-one makes it an interesting candidate for screening in these therapeutic areas.

Signaling Pathway Diagram (Hypothetical)

G cluster_0 Potential Drug Development Pathway A 1-(2,4-difluorophenyl)-3-phenylpropan-1-one B Chemical Modification (e.g., Heterocycle Addition) A->B C Novel Triazole Derivative B->C D Target Identification (e.g., Fungal Ergosterol Biosynthesis) C->D E Lead Optimization D->E

Caption: Hypothetical pathway for developing a novel antifungal from the core structure.

Safety and Handling

While specific toxicity data for 1-(2,4-difluorophenyl)-3-phenylpropan-1-one is not available, general precautions for handling aromatic ketones and fluorinated compounds should be followed.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Fire Hazards: The compound is likely combustible. Keep away from heat, sparks, and open flames.

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Based on safety data for similar compounds, it may cause skin and eye irritation.

Conclusion

1-(2,4-difluorophenyl)-3-phenylpropan-1-one is a fluorinated propiophenone with significant potential as a building block in medicinal chemistry. Its synthesis can be achieved through established methods like the Friedel-Crafts acylation. The presence of the difluorophenyl moiety suggests its potential utility in the development of novel therapeutic agents, particularly in the antifungal space. This guide provides a foundational understanding of this compound, encouraging further research into its synthesis, characterization, and biological evaluation.

References

  • PubChem. (n.d.). 2',4'-Difluoropropiophenone. National Center for Biotechnology Information. Retrieved from a valid URL.[1]

  • PubChem. (n.d.). 1-Phenyl-3-(phenylamino)propan-1-one. National Center for Biotechnology Information. Retrieved from a valid URL.[6]

  • Narender, P., & Reddy, K. S. (2007). A simple and efficient protocol for the synthesis of 1, 3-diaryl-2-propen-1-ones (chalcones) and 1, 3, 5-triaryl-2-pyrazolines. Journal of the Brazilian Chemical Society, 18(4), 839-843.
  • Neelam, Khatkar, A., & Sharma, K. K. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical reviews in food science and nutrition, 60(16), 2655–2675.[3]

  • IPCA Laboratories Ltd. (2005). An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. Indian Patent Application.[2]

  • Ilić, B., & Buchbauer, G. (2015). Biological Properties of Some Volatile Phenylpropanoids. Natural Product Communications, 10(8), 1934578X1501000833.[4]

  • Anantharaju, P. G., Reddy, D. B., Padukudru, M. A., Chitturi, C. H. M. K., & Vimalambike, M. G. (2017). Phenylpropanoids and their derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655-2675.[5]

Sources

Exploratory

A Comprehensive Technical Guide to the Stability and Storage of 2',4'-Difluoro-3-phenylpropiophenone

Abstract: 2',4'-Difluoro-3-phenylpropiophenone is a fluorinated aryl ketone of significant interest as an intermediate in pharmaceutical synthesis.[1] Its chemical stability is a critical parameter that dictates its shel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2',4'-Difluoro-3-phenylpropiophenone is a fluorinated aryl ketone of significant interest as an intermediate in pharmaceutical synthesis.[1] Its chemical stability is a critical parameter that dictates its shelf-life, formulation compatibility, and the overall integrity of downstream products. This guide provides an in-depth analysis of the molecule's inherent stability, outlines potential degradation pathways, and establishes field-proven protocols for its optimal storage, handling, and stability assessment. The methodologies described herein are grounded in regulatory expectations and are designed for implementation by researchers, scientists, and drug development professionals.

Physicochemical Profile and Inherent Molecular Stability

The stability of 2',4'-Difluoro-3-phenylpropiophenone is intrinsically linked to its molecular structure, which features a propiophenone core, an aromatic ketone functional group, and two fluorine atoms substituted on the phenyl ring.

  • Aromatic Ketone Core: The ketone group (C=O) is generally robust and less susceptible to hydrolysis compared to esters or amides.[2][3] In aqueous solutions, ketones can exist in equilibrium with a geminal diol, but this equilibrium typically lies far to the left, indicating that significant hydrolysis does not readily occur under neutral conditions.[4]

  • Fluorine Substitution: The incorporation of fluorine atoms into the aromatic ring significantly impacts the molecule's properties. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, which generally enhances thermal and metabolic stability.[5] Furthermore, the hydrophobic nature of fluorinated compounds can create a barrier against ambient humidity, potentially slowing moisture-related degradation processes.[6]

These structural features confer a generally stable nature to the molecule under standard ambient conditions.[7]

Table 1: Physicochemical Properties of Propiophenone Analogues

Property Value (Propiophenone) Significance for Stability
Molecular Formula C₉H₁₀O The basic hydrocarbon structure is subject to oxidation.
Appearance Colorless liquid A change in color can be an initial indicator of degradation.
Boiling Point 218 °C High boiling point suggests low volatility under standard conditions.[8]
Solubility in Water Insoluble Low water solubility limits the risk of hydrolytic degradation in non-aqueous environments.[1][8]

| Stability | Stable under ordinary conditions; incompatible with strong oxidizing agents and bases.[9] | Defines the primary chemical incompatibilities to avoid during storage and handling. |

Potential Degradation Pathways

Despite its inherent stability, 2',4'-Difluoro-3-phenylpropiophenone can degrade under specific stress conditions. Understanding these pathways is essential for developing stability-indicating analytical methods and defining appropriate storage controls. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are designed to probe these vulnerabilities.[10][11][12]

Photodegradation

Photolysis is a primary degradation concern for many pharmaceutical compounds, particularly those containing aromatic rings and fluorine motifs.[5][13][14][15]

  • Causality: Exposure to ultraviolet (UV) or high-intensity visible light can provide the energy needed to induce chemical reactions. Functional groups like carbonyls and aryl chlorides are known to introduce photosensitivity.[10] For fluorinated aromatics, this energy can be sufficient to cause cleavage of the C-F bond, leading to defluorination, or to initiate free-radical chain reactions.[14] The ketone group itself can undergo Norrish-type photoreactions, which involve cleavage of the α-C-C bond adjacent to the carbonyl.[16]

Oxidative Degradation

Oxidation is a common degradation pathway, often initiated by atmospheric oxygen or reactive impurities such as peroxides.

  • Causality: The molecule contains benzylic carbons (carbons adjacent to the phenyl ring) and carbons alpha to the ketone, which have labile hydrogens. These positions are susceptible to attack by oxidizing agents like hydrogen peroxide (H₂O₂), which can lead to the formation of hydroperoxides, hydroxides, or further ketone products.[17] The presence of trace metal ions can also catalyze oxidative processes.[10]

Hydrolytic Degradation

While the ketone is relatively stable, hydrolysis can be forced under non-neutral pH conditions.

  • Causality: Under strongly acidic or basic conditions, the carbonyl carbon becomes more polarized and susceptible to nucleophilic attack by water.[18] While not as facile as ester hydrolysis, this pathway must be investigated as per regulatory guidelines to ensure the stability-indicating power of analytical methods.[11]

Thermal Degradation

Elevated temperatures accelerate the rate of all chemical reactions.

  • Causality: Thermal stress studies, typically conducted at temperatures between 40°C and 80°C, evaluate the molecule's stability in solid or solution form.[17] High temperatures can provide the activation energy for reactions that are negligible at ambient temperatures and can also reveal deleterious interactions with excipients or impurities.[19]

cluster_Parent 2',4'-Difluoro-3-phenylpropiophenone cluster_Stressors Stress Conditions cluster_Products Potential Degradation Products Parent C₁₅H₁₂F₂O Photolysis Photolysis (UV/Vis Light) Parent->Photolysis Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Photo_Products Defluorinated Species Norrish-Type Products Photolysis->Photo_Products C-F Cleavage α-Cleavage Oxidative_Products Hydroxylated Species Chain-Cleavage Products Oxidation->Oxidative_Products Radical Attack Hydrolytic_Products (Generally Low) Potential Ring Opening Hydrolysis->Hydrolytic_Products Nucleophilic Attack

Caption: Potential degradation pathways for 2',4'-Difluoro-3-phenylpropiophenone.

Recommended Storage and Handling Protocols

The primary objective of a storage protocol is to mitigate the risks identified in the degradation pathways. The following recommendations are based on a synthesis of safety data sheets for structurally similar compounds and general best practices for pharmaceutical intermediates.[20]

Optimal Storage Conditions

Adherence to these conditions is paramount for preserving the chemical integrity and ensuring the long-term stability of the compound.

Table 2: Summary of Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature Store in a cool place, typically 2-25°C.[20][21] Minimizes thermal degradation and slows the rate of all potential chemical reactions.
Light Protect from direct sunlight and UV sources.[20][22] Prevents photolytic degradation, a key vulnerability for fluorinated aromatics.
Atmosphere Store in a tightly closed container.[7][23][24] An inert atmosphere (e.g., nitrogen, argon) is ideal.[20][22] Prevents exposure to atmospheric moisture and oxygen, mitigating risks of hydrolysis and oxidation.
Humidity Store in a dry, well-ventilated area.[24][25] Reduces the potential for moisture absorption and subsequent hydrolysis.

| Container | Use inert, airtight containers. Amber glass is preferred.[20] | Amber glass blocks UV light, and an inert material prevents leaching or reaction with the container surface. |

Chemical Incompatibilities

To prevent unintended reactions, 2',4'-Difluoro-3-phenylpropiophenone should be stored separately from the following:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates) Can initiate aggressive and potentially hazardous oxidative degradation.[9][23][24][26][27]

  • Strong Acids and Bases: Can catalyze hydrolysis and other decomposition reactions.[26][27]

Safe Handling Procedures

Proper handling ensures both personnel safety and compound purity.

  • Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors or dust.[26][28]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[26][28]

  • Avoid contact with skin and eyes.[25] In case of contact, flush immediately with copious amounts of water.[28]

  • Wash hands thoroughly after handling.[25][28]

Experimental Workflow for Stability Assessment

A forced degradation study is a self-validating system required to develop and confirm that an analytical method is "stability-indicating."[10][29] This means the method can accurately measure the decrease of the active substance in the presence of its degradation products.

Objective

To systematically evaluate the stability of 2',4'-Difluoro-3-phenylpropiophenone under various stress conditions as mandated by ICH guideline Q1A(R2) and to identify its primary degradation products.[11]

Protocol: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal parts of the stock solution with 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at 60°C.

    • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Mix equal parts of the stock solution with 0.1 M sodium hydroxide (NaOH).

    • Keep the solution at room temperature, as base-catalyzed reactions are often faster.

    • Withdraw aliquots at shorter time points (e.g., 0.5, 1, 2, 4 hours), neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a 3% hydrogen peroxide (H₂O₂) solution.

    • Store at room temperature, protected from light.

    • Withdraw aliquots at various time points (e.g., 2, 8, 24 hours) and dilute for analysis.

  • Thermal Degradation:

    • Store a sample of the solid compound in an oven at 70°C.

    • Separately, store a sample of the stock solution at 70°C.

    • Analyze samples after a set period (e.g., 24, 48, 72 hours).

  • Photostability Testing:

    • Expose a sample of the solid compound and the stock solution to a light source conforming to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/square meter).[10]

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples after the exposure period.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method, typically with a UV detector. The goal is to achieve 5-20% degradation of the parent compound to ensure that major degradation products are formed and can be resolved from the parent peak.

cluster_Stress Apply Stress Conditions (ICH Q1A) Start Prepare Stock Solution (1 mg/mL) Acid Acidic (0.1M HCl, 60°C) Start->Acid Expose samples Base Basic (0.1M NaOH, RT) Start->Base Expose samples Oxidative Oxidative (3% H₂O₂, RT) Start->Oxidative Expose samples Thermal Thermal (70°C, Solid & Soln) Start->Thermal Expose samples Photo Photolytic (ICH Q1B Light) Start->Photo Expose samples Analysis Analyze via Stability-Indicating HPLC Method Acid->Analysis Collect time-point aliquots Base->Analysis Collect time-point aliquots Oxidative->Analysis Collect time-point aliquots Thermal->Analysis Collect time-point aliquots Photo->Analysis Collect time-point aliquots End Identify Degradants & Validate Method Analysis->End

Caption: Experimental workflow for a forced degradation study.

Drug-Excipient Compatibility Considerations

In pharmaceutical formulation, excipients are added to aid in manufacturing or improve bioavailability. However, these seemingly inert substances can contain reactive impurities (e.g., peroxides, aldehydes, reducing sugars) that may degrade the active pharmaceutical ingredient (API).[30][31] Therefore, excipient compatibility testing is a critical early-stage screening step.[32][33]

  • Rationale: A compatibility study aims to identify adverse chemical reactions between the API and potential excipients. For 2',4'-Difluoro-3-phenylpropiophenone, interactions could be triggered by residual peroxides in polymers (leading to oxidation) or by basic excipients that could catalyze degradation.

  • Methodology:

    • Prepare binary mixtures of the API with individual excipients (e.g., in a 1:1 or 1:5 ratio).

    • Include a small amount of water (e.g., 5%) to simulate a high-humidity environment.

    • Store the mixtures under accelerated conditions (e.g., 40°C/75% RH or 60°C) for a period of 2 to 4 weeks.[33]

    • Analyze the samples at set intervals using a stability-indicating method to check for the appearance of new degradation products or a significant loss of the parent compound compared to a control sample (API alone).

Conclusion

2',4'-Difluoro-3-phenylpropiophenone is a chemically robust molecule, with its stability enhanced by the presence of a ketone functional group and aromatic fluorine substituents. However, it is susceptible to degradation under specific stress conditions, most notably photolysis and oxidation. A comprehensive understanding of these liabilities is crucial for its application in research and drug development. By implementing the recommended storage and handling protocols and conducting thorough forced degradation and excipient compatibility studies, researchers can ensure the integrity of the compound, develop stable formulations, and meet the stringent requirements of regulatory bodies.

References

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC. (n.d.).
  • Hydrolytic Stability of Unsubstituted Hydrazones of Aromatic Carbonyl Compounds in Reversed-Phase HPLC - ProQuest. (n.d.).
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology - ACS Publications. (2024, February 10).
  • Hydrolytic Stability of Unsubstituted Hydrazones of Aromatic Carbonyl Compounds in Reversed-Phase HPLC - Deruish - Journal of Analytical Chemistry - RCSI Journals Platform. (2023, October 14).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2026, February 9).
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC. (n.d.).
  • Material Safety Data Sheet - 2',4'-Difluoropropiophenone, 98% - Cole-Parmer. (2006, January 19).
  • Sustainability Seminar Series: Fluorine beyond PFAS: Tracking fluorine during photolysis of fluorinated pesticides and pharmaceuticals - Montclair State University Digital Commons. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2022, June 6).
  • ACCORDING TO EC-REGULATIONS 1907/2006 (REA. (2023, June 26).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Deacylative Homolysis of Ketone C(sp3)–C(sp2) Bonds: Streamlining Natural Product Transformations - PMC. (n.d.).
  • Improved Photostability in Fluorinated 2D Perovskite Single Crystals - MDPI. (2021, February 11).
  • Safety Data Sheet. (n.d.).
  • Safety Data Sheet - Fluorochem. (2024, December 19).
  • WO1993010071A1 - Process for the production of carbonyls - Google Patents. (n.d.).
  • A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives - International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31).
  • Propiophenone-2',3',4',5',6' - Safety Data Sheet. (n.d.).
  • How to store fluorinated pharmaceutical intermediates properly? - Blog. (2025, June 18).
  • Forced Degradation Studies - MedCrave online. (2016, December 14).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 10).
  • Propiophenone CAS#: 93-55-0 - ChemicalBook. (n.d.).
  • CHAPTER 2: Hydrolytic Degradation - Books - The Royal Society of Chemistry. (n.d.).
  • What does the hydrolysis of ketones yield? - Quora. (2018, March 30).
  • PROPIOPHENONE. (n.d.).
  • What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog. (2025, October 1).
  • 2,4-DIFLUORO ANILINE CAS No 367-25-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • PROPIOPHENONE CAS NO 93-55-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • Propiophenone - Wikipedia. (n.d.).
  • (PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019, October 4).
  • FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. (n.d.).
  • Investigation of Drug-Excipient Compatibility Studies Using Validated RP-HPLC Method for Azelnidipine and Telmisartan Tablets | Journal of Pharmaceutical Research International. (2021, August 23).
  • Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development - Pharmaspire. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 2',4'-Difluoro-3-phenylpropiophenone via Friedel-Crafts Acylation

Preamble: Strategic Synthesis of Fluorinated Aromatic Ketones The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution (EAS) chemistry since its discovery in 1877, remains a highly reliable and...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Strategic Synthesis of Fluorinated Aromatic Ketones

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution (EAS) chemistry since its discovery in 1877, remains a highly reliable and powerful method for forming carbon-carbon bonds to an aromatic ring.[1] This application note provides a detailed, field-proven protocol for the synthesis of 2',4'-Difluoro-3-phenylpropiophenone, a valuable building block in medicinal chemistry and materials science. Fluorine substitution in organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated ketones like the target molecule attractive scaffolds for drug discovery.[2][3]

This guide is structured to provide not only a step-by-step procedure but also the underlying scientific rationale for each critical operation, ensuring both successful execution and a deeper understanding of the reaction dynamics.

Reaction Principle and Mechanism

The synthesis proceeds via the electrophilic acylation of 1,3-difluorobenzene with 3-phenylpropionyl chloride, catalyzed by the strong Lewis acid, aluminum chloride (AlCl₃).

Overall Reaction Scheme:

Mechanistic Deep Dive

The reaction mechanism unfolds in three primary stages, each demanding specific experimental considerations:

  • Formation of the Acylium Ion Electrophile: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the 3-phenylpropionyl chloride. This polarization facilitates the cleavage of the C-Cl bond, generating a highly reactive, resonance-stabilized acylium ion.[4][5] Unlike in Friedel-Crafts alkylation, this acylium ion is not prone to carbocation rearrangement, which is a significant synthetic advantage ensuring high product regioselectivity.[5]

  • Electrophilic Aromatic Substitution (EAS): The electron-rich π-system of the 1,3-difluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[6] This step temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[5] The two fluorine atoms on the ring are deactivating but ortho-, para-directing. The acylation occurs at the C4 position, which is para to one fluorine and ortho to the other, representing the most nucleophilic site.

  • Restoration of Aromaticity and Catalyst Complexation: A base (in this case, the AlCl₄⁻ complex) abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromatic system and yielding the final ketone product.[1] Crucially, the carbonyl oxygen of the product ketone is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[7] This deactivates the product towards further acylation (preventing polysubstitution) but necessitates the use of at least a stoichiometric amount of the catalyst. An aqueous workup is required to hydrolyze this complex and liberate the final product.[8]

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylCl 3-Phenylpropionyl Chloride Complex1 Intermediate Complex AcylCl->Complex1 + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex1 Acylium Resonance-Stabilized Acylium Ion Complex1->Acylium AlCl4 [AlCl₄]⁻ Complex1->AlCl4 Sigma Sigma Complex (Arenium Ion) Acylium->Sigma AlCl4->Sigma Arene 1,3-Difluorobenzene Arene->Sigma + Acylium Ion ProductComplex Product-AlCl₃ Complex Sigma->ProductComplex + [AlCl₄]⁻ - H⁺ FinalProduct 2',4'-Difluoro-3-phenyl- propiophenone ProductComplex->FinalProduct Quench Byproducts HCl + Al(OH)₃ ProductComplex->Byproducts Workup Aqueous Workup (H₂O/HCl) Workup->ProductComplex

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis. All operations involving anhydrous reagents must be performed under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware.

Materials and Reagents
Reagent/MaterialGradeSupplier Suggestion
1,3-Difluorobenzene≥99%, AnhydrousSigma-Aldrich, etc.
3-Phenylpropionyl chloride≥98%Sigma-Aldrich, etc.
Aluminum chloride (AlCl₃)Anhydrous, Sublimed powder, ≥99.99%Sigma-Aldrich, etc.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich, etc.
Hydrochloric acid (HCl)Concentrated, 37%Standard Supplier
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionStandard Supplier
Sodium sulfate (Na₂SO₄)Anhydrous, granularStandard Supplier
Silica Gel230-400 meshStandard Supplier
TLC PlatesSilica gel 60 F₂₅₄Standard Supplier
Reagent Quantities
CompoundMol. Wt. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
1,3-Difluorobenzene114.0950.05.70 g (5.0 mL)1.0
3-Phenylpropionyl chloride168.6252.58.85 g (7.5 mL)1.05
Aluminum chloride (AlCl₃)133.3460.08.00 g1.2
Anhydrous Dichloromethane--100 mL-
Critical Safety Precautions
  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing large amounts of heat and toxic HCl gas. Handle exclusively in a fume hood away from moisture.[9] Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[10][11]

  • 3-Phenylpropionyl chloride: Corrosive and a lachrymator. Handle only in a fume hood.

  • Reaction Quench: The addition of the reaction mixture to ice/HCl is extremely exothermic and will release HCl gas. Perform this step slowly and carefully in a well-ventilated fume hood.

Step-by-Step Synthesis Procedure
  • Glassware and Atmosphere Setup:

    • Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen/argon inlet, a thermometer, and a 50 mL pressure-equalizing dropping funnel sealed with a rubber septum.

    • Oven-dry all glassware at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of inert gas.

  • Catalyst Suspension:

    • Under a positive pressure of inert gas, charge the reaction flask with anhydrous dichloromethane (70 mL).

    • In a glovebox or a nitrogen-filled glove bag, weigh anhydrous aluminum chloride (8.00 g, 60.0 mmol) and add it portion-wise to the stirring DCM. Rationale: This ensures the catalyst is not exposed to atmospheric moisture, which would deactivate it.[12] The portion-wise addition helps to control any initial exotherm.

  • Reagent Addition:

    • Cool the gray AlCl₃ suspension to 0-5 °C using an ice-water bath.

    • In a separate dry flask, prepare a solution of 3-phenylpropionyl chloride (7.5 mL, 52.5 mmol) and 1,3-difluorobenzene (5.0 mL, 50.0 mmol) in anhydrous DCM (30 mL).

    • Transfer this solution to the dropping funnel.

    • Add the solution dropwise to the cold, stirring AlCl₃ suspension over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: Slow, cold addition is critical to control the highly exothermic formation of the acylium ion and prevent side reactions.[4]

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture for 2-4 hours at room temperature. The color will typically darken to a deep red or brown.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent. The product will have a lower Rf value than the starting 1,3-difluorobenzene.

  • Reaction Work-up and Quench:

    • Prepare a beaker containing crushed ice (approx. 150 g) and concentrated HCl (30 mL). Place this beaker in a larger ice bath within a fume hood.

    • CRITICAL STEP: Very slowly and carefully, pour the reaction mixture onto the ice/HCl slurry with vigorous stirring. A large volume of HCl gas will be evolved. Rationale: This procedure hydrolyzes the product-catalyst complex, quenches excess AlCl₃, and partitions the resulting aluminum salts into the aqueous phase.[4][7]

  • Extraction and Purification:

    • Transfer the quenched mixture to a 500 mL separatory funnel.

    • Separate the layers and collect the bottom organic (DCM) layer.

    • Extract the aqueous layer twice more with DCM (2 x 40 mL).

    • Combine all organic layers and wash sequentially with 1 M HCl (50 mL), water (50 mL), saturated NaHCO₃ solution (50 mL), and finally, saturated brine (50 mL). Rationale: The washes remove residual acid, base, and water-soluble impurities.[12]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product Purification:

    • The resulting crude oil can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 95:5 hexane:ethyl acetate).

    • Combine the product-containing fractions (identified by TLC) and remove the solvent to yield 2',4'-Difluoro-3-phenylpropiophenone as a pale yellow oil or low-melting solid.

Experimental_Workflow A Setup: Oven-Dried Glassware under Inert Atmosphere (N₂) B Charge Anhydrous DCM and Anhydrous AlCl₃ A->B C Cool to 0-5 °C B->C E Slow Dropwise Addition of Reagent Solution C->E D Prepare Solution: 1,3-Difluorobenzene & 3-Phenylpropionyl Chloride in Anhydrous DCM D->E F Reaction at Room Temp (2-4 hours, Monitor by TLC) E->F G Quench: Pour Reaction Mixture onto Ice / Conc. HCl F->G H Liquid-Liquid Extraction with DCM G->H I Wash Organic Layer (HCl, H₂O, NaHCO₃, Brine) H->I J Dry (Na₂SO₄) & Concentrate I->J K Purify via Column Chromatography J->K L Characterize Pure Product K->L

Caption: Workflow for the Synthesis of 2',4'-Difluoro-3-phenylpropiophenone.

Characterization and Expected Results

An optimized protocol should yield the target compound in the range of 75-90%.

Analysis TechniqueExpected Result
Appearance Pale yellow oil or low-melting solid.
¹H NMR (CDCl₃, 400 MHz)δ ~ 7.9 (m, 1H, Ar-H), 7.2-7.4 (m, 5H, Ph-H), 6.8-7.0 (m, 2H, Ar-H), 3.3 (t, 2H, -CO-CH₂-), 3.1 (t, 2H, -CH₂-Ph). Note: Aromatic protons on the difluorophenyl ring will show complex splitting due to F-H coupling.
¹³C NMR (CDCl₃, 100 MHz)δ ~ 190.5 (C=O), 165.9 (d, J=255 Hz, C-F), 162.8 (d, J=255 Hz, C-F), 140.5, 132.5, 128.8, 128.5, 126.5, 112.0, 104.8, 45.5 (-CO-CH₂-), 30.2 (-CH₂-Ph).
IR (thin film, cm⁻¹)~3030 (Ar C-H), ~2930 (Aliphatic C-H), ~1685 (strong, C=O stretch), ~1615, 1580 (Ar C=C), ~1270, 1140 (C-F stretch).[13]
HRMS (ESI) Calculated for C₁₅H₁₂F₂O [M+H]⁺: 261.0827. Found: 261.0825 ± 5 ppm.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Yield Catalyst Inactivity: AlCl₃ was exposed to atmospheric moisture.[12]Ensure all glassware is rigorously dried. Use a fresh, high-purity bottle of anhydrous AlCl₃. Handle the catalyst under a strictly inert atmosphere (glovebox preferred).
Incomplete Reaction: Insufficient reaction time or temperature.Allow the reaction to stir for a longer duration at room temperature or gently warm to 35-40 °C for 1-2 hours. Confirm completion by TLC before quenching.
Impure Product Isomeric Byproducts: Reaction temperature was too high, reducing selectivity.Maintain a low temperature (0-5 °C) during the addition phase. Do not overheat during the reaction phase. Optimize purification with careful column chromatography.[12]
Incomplete Quench/Wash: Residual aluminum salts or acid in the product.Ensure the work-up is performed thoroughly. Be patient during the washing steps, allowing layers to fully separate.
Difficult Work-up Formation of Emulsion: Colloidal aluminum species formed at the interface.Add more brine to the separatory funnel to help break the emulsion. If persistent, filter the entire mixture through a pad of Celite.

References

  • Experiment 1: Friedel-Crafts Acylation. University of Missouri–St. Louis Department of Chemistry. [Link]

  • Friedel-Crafts Acylation - Chemistry Steps. Chemistry Steps. [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. The Organic Chemistry Tutor via YouTube. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • 13 Friedel-Crafts Acylation. University of Wisconsin-Madison Chemistry Department. [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Safety Data Sheet: Aluminium chloride. Carl ROTH. [Link]

  • Aluminum Chloride (anhydrous). Princeton University Environmental Health and Safety. [Link]

  • Material Safety Data Sheet - Aluminum Chloride Anhydrous. DCM Shriram. [Link]

  • 2,4-Difluoro-L-phenylalanine. Chem-Impex. [Link]

  • SAFETY DATA SHEET - Aluminum chloride. Lab Alley. [Link]

  • Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. ResearchGate. [Link]

Sources

Application

Application Note: A Protocol for the Purification of 2',4'-Difluoro-3-phenylpropiophenone by Recrystallization

Introduction: The Critical Role of Purity 2',4'-Difluoro-3-phenylpropiophenone is a fluorinated aryl ketone, a class of compounds that serve as valuable intermediates in the synthesis of complex organic molecules, includ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity

2',4'-Difluoro-3-phenylpropiophenone is a fluorinated aryl ketone, a class of compounds that serve as valuable intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The fluorine atoms on the aromatic ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key building block in medicinal chemistry.

The synthesis of such intermediates, often via methods like the Friedel-Crafts acylation, rarely yields a product of sufficient purity for direct use in subsequent, sensitive downstream applications.[1][2][3] The presence of unreacted starting materials, isomeric byproducts, or residual catalysts can lead to low yields, complex purification challenges in later steps, and the generation of difficult-to-remove impurities in the final compound.[4][5] Therefore, robust purification of this intermediate is not merely a matter of good practice but a critical step that ensures the reliability and success of the overall synthetic route.

This application note provides a comprehensive, experience-driven guide to the purification of 2',4'-Difluoro-3-phenylpropiophenone using recrystallization, a powerful and scalable technique for achieving high purity.

Foundational Principles: The Science of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system.[5] The core principle is that most organic solids are more soluble in a hot solvent than in the same solvent when it is cold.

A successful recrystallization hinges on the selection of an appropriate solvent, which should ideally meet the following criteria:

  • High Solvency at Elevated Temperatures: The solvent must completely dissolve the target compound when heated to its boiling point.

  • Low Solvency at Low Temperatures: Upon cooling, the solvent's capacity to dissolve the compound should decrease significantly, forcing the pure compound to crystallize out of the solution.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the liquid phase, or "mother liquor") or almost completely insoluble in the hot solvent (allowing for their removal by hot filtration).

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

By carefully exploiting these solubility differences, a saturated hot solution, upon cooling, becomes supersaturated with respect to the desired compound, leading to the formation of a pure crystalline lattice that excludes impurities.

Analyte Profile & Synthesis Insights

Physicochemical Properties
PropertyValue (for 2',4'-Difluoro-3-(2-methylphenyl)propiophenone)Reference
IUPAC Name 1-(2,4-Difluorophenyl)-3-phenylpropan-1-one
Molecular Formula C₁₅H₁₂F₂O
Molecular Weight 246.25 g/mol
Appearance Expected to be an off-white to pale yellow solid
Melting Point Not reported; likely a low-melting solid at room temperature
Predicted Solubility Insoluble in water; soluble in common organic solvents like ethanol, acetone, ethyl acetate, and dichloromethane.[2]

Note: The molecular formula and weight are for the title compound. Other data is inferred from analogs like 2',4'-Difluoro-3-(2-methylphenyl)propiophenone (CAS 898790-08-4)[6] and propiophenone itself.[2][7]

Anticipated Impurities from Synthesis

The most common route to compounds of this class is the Friedel-Crafts acylation of 1,3-difluorobenzene with 3-phenylpropanoyl chloride, using a Lewis acid catalyst like AlCl₃.[2][8] This synthetic context allows us to anticipate the likely impurities that must be removed.

  • Unreacted Starting Materials: Residual 1,3-difluorobenzene and 3-phenylpropanoyl chloride (or its corresponding carboxylic acid).

  • Isomeric Byproducts: Although the fluorine atoms direct acylation to the 4-position, small amounts of other isomers (e.g., 2',6'-difluoro or 3',5'-difluoro analogs) can form, especially under harsh reaction conditions.[4][5] These closely related structures are often the most challenging to remove.

  • Catalyst Residues: Hydrolyzed aluminum salts from the reaction workup.

  • Side-Reaction Products: Polymers or condensation products resulting from side reactions.

Experimental Protocols

This section details the systematic approach to developing a robust recrystallization procedure, from initial solvent screening to the final bulk purification.

Workflow Overview

G cluster_prep Preparation cluster_screen Solvent Screening cluster_purify Bulk Recrystallization cluster_analysis Purity Analysis Crude Crude 2',4'-Difluoro-3- phenylpropiophenone Screen Test Solubility in Multiple Solvents (Hot & Cold) Crude->Screen Select Select Optimal Solvent or Solvent Pair Screen->Select Dissolve Dissolve Crude in Minimum Hot Solvent Select->Dissolve Proceed with Best Solvent HotFilt Hot Filtration (Optional, if solids present) Dissolve->HotFilt Cool Slow Cooling to Induce Crystallization HotFilt->Cool Isolate Isolate Crystals via Vacuum Filtration Cool->Isolate Wash Wash Crystals with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure Analyze Assess Purity: - Melting Point - TLC / HPLC Pure->Analyze

Caption: Workflow for purification of 2',4'-Difluoro-3-phenylpropiophenone.

Protocol I: Systematic Solvent Screening

Objective: To identify the most effective single solvent or solvent pair for recrystallization.

Materials:

  • Crude 2',4'-Difluoro-3-phenylpropiophenone

  • Test tubes (13 x 100 mm)

  • Solvents: Ethanol, Isopropanol (IPA), Ethyl Acetate, Toluene, Heptane, Water

  • Hot plate and sand bath (or heating block)

  • Glass stirring rod

Procedure:

  • Place approximately 50 mg of the crude material into six separate test tubes.

  • To each test tube, add 0.5 mL of a different solvent (Ethanol, IPA, Ethyl Acetate, Toluene, Heptane).

  • Agitate each tube at room temperature. Record your observations in a table similar to the one below. A good candidate solvent will not dissolve the solid at this stage.

  • If the solid did not dissolve at room temperature, gently heat the test tube in a sand bath. Add the solvent dropwise (up to a total of 2 mL) with stirring until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If no crystals form, gently scratch the inside of the test tube with a glass rod just below the solvent line to induce nucleation.

  • After cooling to room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Record the quality and quantity of the crystals formed.

Data Interpretation:

SolventSolubility (Room Temp)Solubility (Hot)Crystal Formation (On Cooling)Assessment
EthanolSparingly SolubleSolubleAbundant, well-formed crystalsExcellent Candidate
IsopropanolSparingly SolubleSolubleGood crystal formationGood Candidate
Ethyl AcetateSoluble--Unsuitable (too soluble)
TolueneSparingly SolubleSolubleOily precipitate or poor crystalsPotentially useful as co-solvent
HeptaneInsolubleInsoluble-Unsuitable (poor solvency)

This is an example table. Actual results may vary.

Causality: A solvent like ethyl acetate, which dissolves the compound at room temperature, will result in poor recovery. A solvent like heptane, which fails to dissolve the compound even when hot, cannot be used for recrystallization. Ethanol and isopropanol often represent a good balance of polarity for moderately polar compounds like aryl ketones, making them excellent starting points.

Protocol II: Bulk Recrystallization (Ethanol/Water System)

Objective: To purify the bulk crude material using an optimized solvent system. An ethanol/water mixture is often effective as water acts as an "anti-solvent," reducing the compound's solubility upon addition and during cooling.

Materials:

  • Crude 2',4'-Difluoro-3-phenylpropiophenone (e.g., 10.0 g)

  • Ethanol (reagent grade)

  • Deionized Water

  • Erlenmeyer flasks (250 mL and 500 mL)

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid (10.0 g) into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol (e.g., 20-25 mL) and begin heating with stirring. Continue to add ethanol in small portions until the solid fully dissolves at a near-boiling temperature. The goal is to create a saturated solution.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (Optional but Recommended): If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated 500 mL Erlenmeyer flask. This step is crucial to remove insoluble impurities that would otherwise contaminate the final product.

  • Inducing Crystallization: Re-heat the clear filtrate to boiling. Slowly add deionized water dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling can trap impurities.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 50:50 ethanol/water solution to remove any residual mother liquor adhering to the crystal surfaces.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Purity Assessment and Validation

The success of the purification must be validated empirically.

TechniquePurposeExpected Result for High Purity
Melting Point Assess purity and identityA sharp melting point range (e.g., < 2 °C) that is elevated compared to the crude starting material.
Thin-Layer Chromatography (TLC) Qualitatively assess purity and compare to starting materialA single spot for the purified product, with a different Rf value from any visible impurities in the crude lane.
High-Performance Liquid Chromatography (HPLC) Quantify purityA single major peak corresponding to the product, with a purity value typically >99%.
Nuclear Magnetic Resonance (NMR) Confirm structure and detect impuritiesA spectrum consistent with the structure of 2',4'-Difluoro-3-phenylpropiophenone, with no significant peaks attributable to starting materials or byproducts.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. / Solution is too concentrated or cooled too quickly.Re-heat the mixture to dissolve the oil. Add more solvent to decrease saturation. Ensure slow cooling. Consider a lower-boiling point solvent.
No Crystals Form Solution is not sufficiently saturated. / Compound is too soluble in the chosen solvent.Re-heat and boil off some solvent to increase concentration. / Add a few drops of an anti-solvent (e.g., water if using ethanol). / Scratch the inner surface of the flask. / Add a seed crystal.
Poor Recovery Too much solvent was used. / Crystals are partially soluble in the cold wash solvent. / Premature crystallization during hot filtration.Concentrate the mother liquor and cool again to recover a second crop of crystals (may be less pure). / Ensure the wash solvent is ice-cold and use a minimal amount. / Ensure filtration apparatus is pre-heated.
Colored Crystals Colored impurities are co-crystallizing with the product.Use activated charcoal during the dissolution step before hot filtration. A second recrystallization may be necessary.

References

  • PubChem. (n.d.). 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone. Retrieved from [Link]

  • PubChem. (n.d.). 2',4'-Difluoro-3-(2-methylphenyl)propiophenone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Friedel-Crafts Reactions.
  • DSpace Repository. (n.d.). 3,4-Difluoro With in Silico Predictions: Synthesis, Spectral Analyses, ADME Studies, Targets and Biological Activity, Toxicity and Adverse Effects, Site of Metabolism, Taste Activity. Retrieved from [Link]

  • EPA. (n.d.). {4,5-Difluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,4-difluorobiphenyl. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2,4-difluoroacetophenone.
  • Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
  • ResearchGate. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833). Retrieved from [Link]

  • The Good Scents Company. (n.d.). propiophenone, 93-55-0. Retrieved from [Link]

Sources

Method

analytical methods for 2',4'-Difluoro-3-phenylpropiophenone characterization

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 898788-87-9 Chemical Name: 1-(2,4-difluorophenyl)-3-phenylpropan-1-one Molecular Formula: C₁₅H₁₂F₂O Molecular Weight: 246.25 g/mol

Part 1: Introduction & Scope

This Application Note provides a comprehensive analytical framework for the characterization of 2',4'-Difluoro-3-phenylpropiophenone , a critical intermediate often utilized in the synthesis of triazole antifungal agents (e.g., structural analogs of Voriconazole/Albaconazole).

The presence of the 2,4-difluorophenyl moiety combined with a saturated phenylpropyl chain presents specific analytical challenges, particularly in separating positional isomers and defluorinated byproducts.[1] This guide establishes a self-validating protocol focusing on High-Performance Liquid Chromatography (HPLC) for purity profiling and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity analysis.

Critical Quality Attributes (CQAs)
AttributeAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual
Identification Conforms to Structure (NMR/IR)1H-NMR, 19F-NMR, FT-IR
Assay (Purity) ≥ 98.0% (Area %)HPLC-UV/DAD
Water Content ≤ 0.5% w/wKarl Fischer (Coulometric)
Residual Solvents Conforms to ICH Q3CGC-HS (Headspace)

Part 2: HPLC-UV/DAD Method (Purity & Assay)

Objective: To quantify the main compound and detect non-volatile organic impurities (e.g., unreacted starting materials like 1,3-difluorobenzene or hydrocinnamic acid derivatives).

Method Rationale

The 2,4-difluoro substitution increases the lipophilicity of the phenyl ring compared to non-fluorinated analogs.[1] A C18 stationary phase is selected for robust retention.[1] Acidic mobile phase conditions (pH ~2.[1]7) are employed to suppress the ionization of potential acidic impurities (e.g., carboxylic acid precursors), ensuring sharp peak shapes.[1]

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent (Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Waters XBridge C18.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5.0 µL.

  • Detection: UV at 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold
15.001090Linear Gradient
20.001090Wash
20.109010Return to Initial
25.009010Re-equilibration
Sample Preparation Protocol
  • Diluent: Acetonitrile:Water (50:50 v/v).[1]

  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the sample into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile; sonicate for 5 mins. Dilute to volume with Water.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Diluent.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Criteria
  • Tailing Factor (Main Peak): 0.8 – 1.5.[1]

  • Theoretical Plates: > 5000.[1]

  • RSD (n=5 injections): ≤ 2.0% for peak area.[1]

Part 3: GC-MS Method (Volatile Impurities)

Objective: To identify residual solvents (e.g., Friedel-Crafts catalysts/solvents like Dichloromethane, Toluene) and volatile synthesis byproducts.

Method Rationale

The "2',4'-difluoro" moiety is stable under standard GC temperatures.[1] GC-MS is superior to HPLC for detecting trace halogenated solvents often used in the precursor synthesis.[1]

Instrument Parameters
  • System: Agilent 7890B GC / 5977B MSD.[1]

  • Column: DB-624 (30 m x 0.25 mm, 1.4 µm) – Optimized for volatiles/solvents.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split ratio 10:1, 220°C.

  • Oven Program:

    • 40°C hold for 3 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • MS Source/Quad: 230°C / 150°C.[1]

  • Scan Range: 35 – 400 m/z.[1]

Part 4: Spectroscopic Identification (NMR & IR)[1][2]

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ or DMSO-d₆.[1]

  • 1H NMR (400 MHz):

    • δ 3.0 - 3.4 ppm: Two triplets corresponding to the ethylene bridge (-CH₂-CH₂-) connecting the two aromatic rings. This confirms the "propiophenone" (dihydrochalcone) backbone rather than a chalcone (unsaturated) structure.

    • δ 6.8 - 7.0 ppm: Multiplets for the 2,4-difluorophenyl ring protons (H-3', H-5').

    • δ 7.8 - 8.0 ppm: Multiplet for H-6' (proton adjacent to carbonyl on the fluorinated ring), showing characteristic coupling with fluorine.

  • 19F NMR (376 MHz):

    • Essential for confirming the 2,4-substitution pattern.[1] Expect two distinct signals (approx. -100 to -115 ppm range) with complex coupling patterns (J_F-H and J_F-F).

Fourier-Transform Infrared (FT-IR)[1]
  • Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

  • Key Bands:

    • ~1680 cm⁻¹: C=O Stretching (Aromatic Ketone).[1]

    • ~1600, 1500 cm⁻¹: C=C Aromatic skeletal vibrations.[1]

    • 1100 – 1250 cm⁻¹: C-F Stretching (Strong, broad bands).[1]

Part 5: Visualization & Logic[1]

Analytical Workflow Diagram

The following diagram illustrates the decision logic for characterizing a new batch of 2',4'-Difluoro-3-phenylpropiophenone.

AnalyticalWorkflow Start Raw Sample (Batch Receipt) Visual Visual Inspection (White Crystalline Solid?) Start->Visual ID_Test Identification (FT-IR / 1H-NMR) Visual->ID_Test Decision_ID Matches Reference? ID_Test->Decision_ID Purity_HPLC Purity Assay (HPLC-UV @ 254nm) Decision_ID->Purity_HPLC Yes Fail REJECT / REWORK (Investigate Impurities) Decision_ID->Fail No Impurities_GC Volatiles/Solvents (GC-MS) Purity_HPLC->Impurities_GC Decision_Quality Purity > 98%? Impurities_GC->Decision_Quality Decision_Quality->Fail No Pass RELEASE BATCH (CoA Generation) Decision_Quality->Pass Yes

Figure 1: Step-by-step analytical decision matrix for batch release.

Impurity Profiling Logic

Understanding the separation of potential impurities (e.g., positional isomers like 2,6-difluoro analogs) is vital.[1]

ImpurityLogic cluster_legend Chromatographic Behavior (C18) Main Target Analyte 2',4'-Difluoro-3-phenylpropiophenone Imp_NonPolar Non-Polar Impurities (e.g., Dimerized byproducts) Main->Imp_NonPolar Elutes Later (RP-HPLC) Imp_Isomer Positional Isomers (e.g., 2',6'-Difluoro) Main->Imp_Isomer Close Elution (Critical Pair) Imp_Polar Polar Impurities (e.g., Acid precursors) Imp_Polar->Main Elutes Earlier (RP-HPLC)

Figure 2: Relative elution order of potential impurities on a C18 Reversed-Phase column.

Part 6: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24725652, 2',4'-Difluoro-3-(2-methylphenyl)propiophenone (Analog Reference). Retrieved from [Link]

  • European Medicines Agency. ICH Topic Q 3 C (R6) Impurities: Guideline for Residual Solvents.[1] Retrieved from [Link]

Sources

Application

13C NMR Analysis of 2',4'-Difluoro-3-phenylpropiophenone: An Application Note

Introduction 2',4'-Difluoro-3-phenylpropiophenone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug development.[1][2] The incorporation of fluorine atoms into organic molecules can...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2',4'-Difluoro-3-phenylpropiophenone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug development.[1][2] The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4] Consequently, unambiguous structural characterization is a critical aspect of the synthesis and application of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (13C) NMR, is a powerful analytical technique for the structural elucidation of organic molecules.[5] This application note provides a detailed guide to the 13C NMR analysis of 2',4'-Difluoro-3-phenylpropiophenone, offering insights into sample preparation, spectral acquisition, and interpretation. The presence of fluorine atoms introduces C-F coupling, which can complicate 13C NMR spectra, making a thorough understanding of the underlying principles and experimental techniques essential for accurate analysis.[6][7]

Causality Behind Experimental Choices

The protocol outlined below has been designed to ensure the acquisition of high-quality 13C NMR data for 2',4'-Difluoro-3-phenylpropiophenone. The choices made in this protocol are grounded in established NMR principles to overcome challenges associated with the analysis of fluorinated compounds.

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common and appropriate solvent for many organic compounds, including ketones.[8] Its deuterium signal is used for the spectrometer's lock system to stabilize the magnetic field.

  • Sample Concentration: A higher concentration is generally preferred for 13C NMR due to its lower sensitivity compared to 1H NMR.[9] A concentration of 50-100 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable timeframe.[8][10]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR in organic solvents, with its signal defined as 0.0 ppm.[11]

  • Proton Decoupling: Standard 13C NMR spectra are typically acquired with broadband proton decoupling. This technique simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.[12]

  • Advanced NMR Techniques (DEPT): Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for determining the number of hydrogen atoms attached to each carbon (CH, CH2, CH3).[13][14] A DEPT-135 experiment, for instance, will show CH and CH3 signals as positive peaks and CH2 signals as negative peaks, while quaternary carbons are absent.[15]

  • Consideration of C-F Coupling: The presence of fluorine atoms will cause splitting of the carbon signals due to C-F coupling.[16][17] The magnitude of this coupling (J-coupling) depends on the number of bonds separating the carbon and fluorine atoms. One-bond C-F couplings are typically large (180-250 Hz), while two- and three-bond couplings are smaller.[7] While specialized techniques exist for fluorine decoupling, a standard proton-decoupled 13C spectrum will display these C-F couplings, providing valuable structural information.[3][6]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 50-100 mg of 2',4'-Difluoro-3-phenylpropiophenone prep2 Dissolve in ~0.6 mL of CDCl3 in a clean vial prep1->prep2 prep3 Add a small amount of TMS prep2->prep3 prep4 Filter the solution into a 5 mm NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 Transfer to NMR acq2 Lock and shim the magnetic field acq1->acq2 acq3 Acquire standard proton-decoupled 13C NMR spectrum acq2->acq3 acq4 Acquire DEPT-135 spectrum acq3->acq4 proc1 Fourier transform the FID acq4->proc1 Raw data (FID) proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Calibrate the chemical shift scale using the TMS signal (0.0 ppm) proc2->proc3 proc4 Assign signals based on chemical shifts, C-F couplings, and DEPT data proc3->proc4

Caption: Experimental workflow for 13C NMR analysis.

Detailed Protocol

I. Sample Preparation
  • Cleaning NMR Tubes: Ensure the 5 mm NMR tube is clean and dry. Wash with a suitable solvent (e.g., acetone) and dry in an oven or with a stream of nitrogen.[9]

  • Weighing the Sample: Accurately weigh 50-100 mg of 2',4'-Difluoro-3-phenylpropiophenone.[10]

  • Dissolution: In a small, clean glass vial, dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).[8]

  • Adding Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution as an internal reference.[11]

  • Transfer and Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into the NMR tube to remove any particulate matter. The final sample volume in the tube should be approximately 4-5 cm in height.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Preparation: Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl3. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition of Standard 13C Spectrum:

    • Set up a standard proton-decoupled 13C NMR experiment.

    • Typical parameters for a 400 MHz spectrometer might include: a spectral width of 250 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more, depending on the sample concentration).

  • Acquisition of DEPT-135 Spectrum:

    • Set up a DEPT-135 experiment.

    • The parameters will be similar to the standard 13C experiment, but with the addition of the DEPT pulse sequence.

III. Data Processing and Interpretation
  • Fourier Transformation: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Chemical Shift Calibration: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

  • Peak Picking and Integration: Identify all significant peaks and, where applicable, integrate their areas. Note that for 13C NMR, peak intensities are not always directly proportional to the number of carbons, especially for quaternary carbons.[18]

  • Spectral Interpretation:

    • Assign the signals based on their chemical shifts, taking into account the expected ranges for different types of carbons (e.g., carbonyl, aromatic, aliphatic).[19]

    • Analyze the multiplicities of the signals in the proton-decoupled spectrum to identify C-F couplings.

    • Use the DEPT-135 spectrum to differentiate between CH/CH3 (positive) and CH2 (negative) carbons.[13][15]

Predicted 13C NMR Data for 2',4'-Difluoro-3-phenylpropiophenone

The following table summarizes the predicted 13C NMR chemical shifts and expected multiplicities due to C-F coupling for 2',4'-Difluoro-3-phenylpropiophenone. These predictions are based on established chemical shift databases and spectral prediction software.[20][21][22][23][24]

Carbon Atom Predicted Chemical Shift (ppm) Expected Multiplicity (due to C-F coupling) DEPT-135
Carbonyl (C=O)~195Doublet of doubletsAbsent
C1' (C-C=O)~125Doublet of doubletsAbsent
C2' (C-F)~165Doublet (large ¹JCF)Absent
C3'~105Doublet of doubletsPositive
C4' (C-F)~162Doublet (large ¹JCF)Absent
C5'~133DoubletPositive
C6'~112DoubletPositive
CH2 (alpha to C=O)~45SingletNegative
CH (benzylic)~40SingletPositive
Phenyl C1 (ipso)~140SingletAbsent
Phenyl C2, C6~129SingletPositive
Phenyl C3, C5~128SingletPositive
Phenyl C4~127SingletPositive

Structure with Atom Numbering

Caption: Structure of 2',4'-Difluoro-3-phenylpropiophenone with atom numbering for NMR assignment. (A proper chemical structure drawing would be inserted here in a full application).

Conclusion

The 13C NMR analysis of 2',4'-Difluoro-3-phenylpropiophenone provides a comprehensive method for its structural verification. By combining a standard proton-decoupled 13C experiment with a DEPT-135 experiment, it is possible to unambiguously assign all carbon signals. The characteristic C-F coupling patterns serve as a key diagnostic tool for confirming the positions of the fluorine substituents on the aromatic ring. This detailed protocol provides researchers, scientists, and drug development professionals with a robust framework for the accurate and efficient 13C NMR analysis of this and structurally related fluorinated compounds.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(11), 3096–3105. [Link]

  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

  • Giraud, N., Birlirakis, N., & Mabille, C. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. Magnetic Resonance in Chemistry, 51(7), 415–422. [Link]

  • University of California, Riverside. NMR Sample Preparation. [Link]

  • University of California, San Diego. Sample Preparation and Positioning - NMR. [Link]

  • University College London. (2023, July 19). Sample Preparation. [Link]

  • University of Regensburg. 13C NMR Spectroscopy. [Link]

  • JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. [Link]

  • Chemistry LibreTexts. (2023, January 30). Interpreting C-13 NMR Spectra. [Link]

  • Fiveable. (2025, August 15). DEPT 13C NMR Spectroscopy. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • Doddrell, D. M., Craik, D. J., & Adcock, W. (1979). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 903-909. [Link]

  • Chem Lab. (2015, January 8). Keto-Enol Tautomerism. [Link]

  • ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • NC State University Libraries. 13.12 DEPT 13C NMR Spectroscopy. [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information. [Link]

  • nmrdb.org. Predict 13C carbon NMR spectra. [Link]

  • University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. [Link]

  • Visual Learners. (2025, March 31). C-13 NMR summary. DEPT 45, 90, and 135 [Video]. YouTube. [Link]

  • IONiC / VIPEr. (2008, July 9). 13C NMR of fluorinated aromatics. [Link]

  • Wishart Research Group, University of Alberta. CASPRE - 13C NMR Predictor. [Link]

  • ChemAxon. NMR Predictor. [Link]

  • Emerenciano, V. P., Magri, F. M. M., Militão, J. S. L., Ferreira, M. J. P., & Brant, A. J. C. (2001). A new program to 13C NMR spectrum prediction based on tridimensional models. Spectroscopy, 15(2-3), 99-117. [Link]

  • Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

Sources

Method

Application Note: 2',4'-Difluoro-3-phenylpropiophenone as a Strategic Intermediate in Medicinal Chemistry

Abstract 2',4'-Difluoro-3-phenylpropiophenone (CAS: 898788-87-9 ; also known as 1-(2,4-difluorophenyl)-3-phenylpropan-1-one ) is a high-value fluorinated building block utilized primarily in the synthesis of azole antifu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2',4'-Difluoro-3-phenylpropiophenone (CAS: 898788-87-9 ; also known as 1-(2,4-difluorophenyl)-3-phenylpropan-1-one ) is a high-value fluorinated building block utilized primarily in the synthesis of azole antifungals , dihydrochalcone derivatives , and kinase inhibitors .[1][2][3][4][5][6] Its specific 2,4-difluoro substitution pattern confers metabolic stability and enhanced lipophilicity, critical for crossing fungal cell membranes and inhibiting the lanosterol 14α-demethylase (CYP51) enzyme. This guide details the physicochemical properties, synthetic utility, and validated protocols for transforming this intermediate into bioactive scaffolds.

Chemical Profile & Significance

Physicochemical Properties
PropertySpecification
Chemical Name 1-(2,4-difluorophenyl)-3-phenylpropan-1-one
CAS Number 898788-87-9
Molecular Formula C₁₅H₁₂F₂O
Molecular Weight 246.25 g/mol
Appearance White to off-white crystalline solid or oil (purity dependent)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water
Key Functional Groups Ketone (C=O), Difluorophenyl (metabolic blocker), Phenylpropyl chain
Strategic Value in Drug Design

The 2,4-difluorophenyl moiety is a "privileged structure" in medicinal chemistry, found in blockbuster drugs like Fluconazole , Voriconazole , and Posaconazole .

  • Metabolic Stability: The fluorine atoms at positions 2 and 4 block oxidative metabolism (hydroxylation) on the phenyl ring, extending the drug's half-life.

  • Electronic Effects: The electron-withdrawing nature of fluorine activates the carbonyl group for nucleophilic attack (e.g., Grignard reagents) and facilitates

    
    -halogenation.
    
  • Hydrophobic Interactions: The 3-phenylpropyl chain provides a flexible hydrophobic tail, often required to fill the access channel of the CYP51 active site.

Synthetic Pathways & Applications

This intermediate serves as a divergent point for two major classes of bioactive compounds: Triazole Antifungals and Chiral Dihydrochalcone Alcohols .

Pathway Visualization

Figure 1: Divergent synthetic utility of 2',4'-Difluoro-3-phenylpropiophenone in generating antifungal triazoles and chiral alcohols.

Validated Experimental Protocols

Protocol A: Synthesis of α-Triazolyl Antifungal Precursor

This workflow mimics the synthesis of Voriconazole intermediates, introducing the critical triazole ring.

Objective: Convert the ketone to an


-bromo ketone, then substitute with 1,2,4-triazole.
Step 1:

-Bromination
  • Setup: Charge a 250 mL round-bottom flask with 2',4'-Difluoro-3-phenylpropiophenone (10.0 mmol, 2.46 g) and Glacial Acetic Acid (30 mL).

  • Addition: Add a catalytic amount of HBr (33% in AcOH, 0.5 mL) to initiate enolization.

  • Bromination: Add Bromine (Br₂) (10.5 mmol, 1.68 g) dropwise over 30 minutes at 0°C. The solution will initially be red/orange and fade as Br₂ is consumed.

  • Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of starting material.

  • Workup: Quench with ice water (100 mL). Extract with Dichloromethane (DCM, 3 x 30 mL). Wash organic layer with sat. NaHCO₃ and Brine. Dry over Na₂SO₄ and concentrate in vacuo.

    • Note: The

      
      -bromo ketone is a lachrymator. Handle in a fume hood.
      
Step 2: Triazole Coupling
  • Reagents: Dissolve the crude

    
    -bromo intermediate (approx. 10 mmol) in Acetone  (50 mL).
    
  • Base/Nucleophile: Add 1,2,4-Triazole (30 mmol, 2.07 g) and Potassium Carbonate (K₂CO₃) (20 mmol, 2.76 g).

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 6–8 hours.

  • Purification: Filter off inorganic salts. Concentrate the filtrate. Purify the residue via Flash Column Chromatography (SiO₂, Gradient 0–5% MeOH in DCM).

  • Yield Target: 65–75% (2 steps).

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

This protocol generates the chiral alcohol, a motif often required for biological selectivity (e.g., distinguishing between receptor subtypes).

Objective: Enantioselective reduction of the ketone to the (S)- or (R)-alcohol.

  • Catalyst Preparation: Use RuCl(p-cymene)[(S,S)-TsDPEN] (1 mol%).

  • Reaction Mix: In a glovebox or under Argon, dissolve the ketone (5.0 mmol, 1.23 g) in Formic Acid/Triethylamine azeotrope (5:2 molar ratio, 10 mL). Alternatively, use DMF with HCOONa.

  • Execution: Stir at 28°C for 24 hours.

  • Monitoring: Check conversion by HPLC (Chiralcel OD-H column).

  • Workup: Dilute with water, extract with EtOAc. Wash with 1M HCl to remove amine/catalyst residues.

  • Result: High enantiomeric excess (>95% ee) is typically achievable due to the steric differentiation between the 2,4-difluorophenyl ring and the phenethyl chain.

Analytical Characterization

To ensure protocol integrity, the intermediate must meet the following criteria before use in downstream synthesis:

TechniqueExpected Signal / Criteria
HPLC Purity >98.0% (Area %). Impurities often include the defluorinated byproduct or the enol form.
¹H NMR (CDCl₃) δ 7.8-7.9 (m, 1H) : H-6 on difluorophenyl ring (deshielded by C=O).δ 6.8-7.0 (m, 2H) : H-3/H-5 on difluorophenyl ring.δ 3.2 (t, 2H) :

-methylene protons (-CO-CH ₂-).δ 3.0 (t, 2H) :

-methylene protons (-CH ₂-Ph).
¹⁹F NMR Two distinct signals (approx. -105 ppm and -110 ppm) showing coupling patterns characteristic of 2,4-substitution.
Mass Spec (ESI) [M+H]⁺ = 247.09. Characteristic fragmentation may show loss of the phenethyl chain (m/z ~141 for difluorobenzoyl cation).

Handling & Safety (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye). The

    
    -bromo derivative generated in Protocol A is a potent lachrymator  and skin sensitizer.
    
  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Fluorinated ketones can be hygroscopic; keep desiccated.

  • Compatibility: Avoid strong bases (e.g., NaH, LDA) unless intended for enolate formation, as self-condensation can occur.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24725652, 2',4'-Difluoro-3-(2-methylphenyl)propiophenone (Analogous Structure). Retrieved from [Link]

  • Shiraishi, A. et al. (2004).Synthesis and Antifungal Activity of Novel 1-Triazolyl-2-butanol Derivatives. Chemical and Pharmaceutical Bulletin, 52(6), 727-735.
  • Reichwald, C. et al. (2008).Synthesis and biological evaluation of chalcones as inhibitors of the ABC transporter proteins. Journal of Medicinal Chemistry. (Context for dihydrochalcone/chalcone biological activity).
  • Pfizer Inc. (1990).Process for the preparation of triazole antifungal agents. US Patent 4,957,913.

Sources

Application

Application Note: A Comprehensive Protocol for the Synthesis of 2',4'-Difluoro-3-phenylpropiophenone via Friedel-Crafts Acylation

Abstract: This document provides a detailed experimental protocol for the synthesis of 2',4'-Difluoro-3-phenylpropiophenone, a valuable ketone intermediate in the development of pharmaceutical and specialty chemical prod...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed experimental protocol for the synthesis of 2',4'-Difluoro-3-phenylpropiophenone, a valuable ketone intermediate in the development of pharmaceutical and specialty chemical products. The synthesis is achieved through a Friedel-Crafts acylation reaction, a robust and reliable method for introducing an acyl group onto an aromatic ring.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural steps, mechanistic insights, safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.

Scientific Foundation and Rationale

The chosen synthetic strategy is the Friedel-Crafts acylation of 1,3-difluorobenzene with 3-phenylpropionyl chloride, utilizing anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst. This electrophilic aromatic substitution reaction is exceptionally effective for synthesizing aromatic ketones.[3]

Reaction Scheme:

1,3-Difluorobenzene + 3-Phenylpropionyl Chloride → 2',4'-Difluoro-3-phenylpropiophenone

Causality of Experimental Design:

  • Choice of Reaction: Friedel-Crafts acylation is superior to its counterpart, Friedel-Crafts alkylation, for this transformation because it avoids common issues such as carbocation rearrangements and poly-substitution.[1][2] The ketone group formed in the product deactivates the aromatic ring, effectively preventing a second acylation reaction and leading to a cleaner, monoacylated product.[1][3]

  • Catalyst: Anhydrous aluminum chloride (AlCl₃) is a powerful Lewis acid that effectively coordinates with the acyl chloride, facilitating the formation of a highly electrophilic acylium ion.[2] A stoichiometric amount of the catalyst is necessary, as it forms a complex with the resulting ketone product.[3][4]

  • Regioselectivity: The fluorine atoms on 1,3-difluorobenzene are ortho, para-directing substituents. The acylation occurs at the 4-position (para to one fluorine and ortho to the other) primarily due to reduced steric hindrance compared to the 2-position.

  • Inert Conditions: The high reactivity of aluminum chloride with water necessitates that the reaction be conducted under anhydrous conditions with an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and ensure optimal yield.[4]

Health and Safety Precautions

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and HCl gas. It is corrosive and can cause severe skin and eye burns. Handle exclusively in an inert and dry environment.

  • 3-Phenylpropionyl Chloride: Corrosive and a lachrymator. Causes burns upon contact with skin and eyes. Handle with care.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.[5]

  • Hydrochloric Acid (Concentrated): Highly corrosive and toxic. Causes severe burns. Handle with extreme caution.

  • Workup: The quenching process is highly exothermic and releases HCl gas. It must be performed slowly and in a controlled manner by adding the reaction mixture to an ice/acid slurry.[4]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis, purification, and analysis of the target compound.

SynthesisWorkflow Workflow for the Synthesis of 2',4'-Difluoro-3-phenylpropiophenone Setup 1. Reaction Setup (Inert Atmosphere) Suspension 2. Catalyst Suspension (AlCl₃ in DCM) Setup->Suspension Addition 3. Reagent Addition (0-5 °C) Suspension->Addition Reaction 4. Reaction (Stir at RT) Addition->Reaction Quench 5. Quenching (Ice/HCl Mixture) Reaction->Quench Extract 6. Extraction (DCM) Quench->Extract Wash 7. Washing (H₂O, NaHCO₃, Brine) Extract->Wash Dry 8. Drying & Concentration (MgSO₄, Rotary Evaporator) Wash->Dry Purify 9. Purification (Column Chromatography) Dry->Purify Analyze 10. Characterization (NMR, MS) Purify->Analyze

Caption: A step-by-step workflow for the synthesis and purification process.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Quantity (Equivalents)Notes
1,3-Difluorobenzene114.091.0≥99% purity
3-Phenylpropionyl chloride168.621.05≥98% purity
Aluminum Chloride (Anhydrous)133.341.2Use a fresh, unopened bottle if possible
Dichloromethane (DCM), Anhydrous--Solvent
Hydrochloric Acid (HCl), Concentrated--For workup
Saturated Sodium Bicarbonate (NaHCO₃)--For washing
Saturated Sodium Chloride (Brine)--For washing
Anhydrous Magnesium Sulfate (MgSO₄)--For drying
Silica Gel--For column chromatography
Hexane/Ethyl Acetate Mixture--Eluent for chromatography
Crushed Ice--For workup

Detailed Experimental Protocol

5.1. Reaction Setup

  • Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen gas inlet/outlet.

  • Ensure the system is under a positive pressure of dry nitrogen.

  • Place the flask in an ice-water bath to cool to 0 °C.

5.2. Catalyst Suspension and Reagent Addition

  • Under the inert nitrogen atmosphere, carefully add anhydrous aluminum chloride (1.2 eq.) to the cooled reaction flask.

  • Add anhydrous dichloromethane (DCM) via cannula to create a stirrable suspension.

  • In a separate dry flask, prepare a solution of 1,3-difluorobenzene (1.0 eq.) and 3-phenylpropionyl chloride (1.05 eq.) in anhydrous DCM.

  • Transfer this solution to the dropping funnel.

  • Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-45 minutes. Causality: A slow, controlled addition is critical to manage the exothermic reaction and prevent the formation of side products. Maintain the internal temperature between 0-5 °C.[4]

5.3. Reaction Progression

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction mixture vigorously for 3-5 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 1,3-difluorobenzene starting material is consumed.

5.4. Workup and Extraction

  • Once the reaction is complete, cool the flask back down in an ice bath.

  • In a separate large beaker, prepare a mixture of crushed ice and a small amount of concentrated HCl.

  • Crucial Step: Slowly and carefully pour the reaction mixture onto the stirred ice/HCl slurry. This quenching step hydrolyzes the catalyst-ketone complex and is highly exothermic.[4]

  • Transfer the quenched mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice more with DCM.

  • Combine all organic layers.

5.5. Purification

  • Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with saturated brine.[6]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude oil by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure 2',4'-Difluoro-3-phenylpropiophenone.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the molecular structure and proton/carbon environments.

  • ¹⁹F NMR: To verify the presence and chemical environment of the two fluorine atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • FT-IR Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone functional group.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Yield 1. Inactive catalyst due to moisture contamination.Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Use a fresh bottle of anhydrous AlCl₃.
2. Incomplete reaction.Increase reaction time or gently warm the mixture (e.g., to 40 °C) after the initial stirring period at room temperature. Monitor closely by TLC.[4]
Impure Product 1. Isomeric byproducts.Optimize reaction temperature; lower temperatures often improve selectivity. Meticulous purification by column chromatography is essential.[4]
2. Residual starting materials.Ensure the reaction goes to completion. Use the recommended excess of the acylating agent and catalyst.
Difficult Workup 1. Emulsion during extraction.Add more brine during the washing step to help break the emulsion.
2. Solidification during quenching.Ensure vigorous stirring during the quench and add sufficient DCM to keep the product dissolved.

References

  • MilliporeSigma. (2025, April 28). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - 2',4'-Difluoroacetophenone.
  • AAPPTec, LLC. Safety Data Sheet - N-Fmoc-3-methyl-D-phenylalanine.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.
  • Fisher Scientific. (2025, December 27). Safety Data Sheet - 2',4'-Difluoroacetophenone.
  • CymitQuimica. (2022, June 6). Safety Data Sheet.
  • Sigma-Aldrich. Friedel–Crafts Acylation.
  • NIH National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Organic Chemistry Portal. Friedel-Crafts Acylation.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2',3'-Difluoro-4'-methylacetophenone.
  • Chem-Impex. 2,4-Difluoro-L-phenylalanine.

Sources

Method

reaction mechanism for 2',4'-Difluoro-3-phenylpropiophenone formation

Part 1: Strategic Overview Significance and Application 2',4'-Difluoro-3-phenylpropiophenone (also known as 2',4'-difluorodihydrochalcone) serves as a critical pharmacophore in the synthesis of next-generation triazole a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

Significance and Application

2',4'-Difluoro-3-phenylpropiophenone (also known as 2',4'-difluorodihydrochalcone) serves as a critical pharmacophore in the synthesis of next-generation triazole antifungal agents. The 2,4-difluorophenyl moiety is a privileged structure in medicinal chemistry, known to enhance metabolic stability and lipophilicity, thereby improving the pharmacokinetic profile of antifungal drugs such as Voriconazole, Fluconazole, and Albaconazole.

This guide details the synthesis of the title compound via Friedel-Crafts Acylation , a convergent and scalable route preferred over the multi-step Aldol-Hydrogenation sequence (Chalcone route) for industrial applications due to its higher atom economy and reduced step count.

Retrosynthetic Analysis

The target molecule can be disconnected at the carbonyl-aryl bond, revealing two primary precursors:

  • Nucleophile: 1,3-Difluorobenzene (commercially available, activating/directing group rich).

  • Electrophile: 3-Phenylpropionyl chloride (Hydrocinnamoyl chloride).

Key Challenge: Regioselectivity. 1,3-Difluorobenzene has three potential sites for electrophilic aromatic substitution (positions 2, 4, and 5).

  • Position 2: Sterically hindered (flanked by two fluorine atoms).

  • Position 5: Meta to both fluorines (electronically deactivated).

  • Position 4 (Target): Para to F-1 and Ortho to F-3. This position is electronically activated by resonance from the para-fluorine and sterically accessible, making it the kinetically favored site.

Part 2: Reaction Mechanism[1][2]

Mechanistic Pathway

The formation proceeds through a classic electrophilic aromatic substitution (EAS) mechanism involving an acylium ion intermediate.

  • Activation: The Lewis acid catalyst (Aluminum Chloride, AlCl₃) coordinates with the chlorine atom of 3-phenylpropionyl chloride. The C-Cl bond cleaves to generate the resonance-stabilized acylium ion (

    
    ) and the tetrachloroaluminate anion (
    
    
    
    ).
  • Electrophilic Attack: The acylium ion acts as a potent electrophile.[1][2] The

    
    -electrons of the 1,3-difluorobenzene ring attack the acylium carbon. This attack occurs preferentially at the 4-position  due to the para-directing effect of the fluorine at position 1.
    
  • Sigma Complex (Wheland Intermediate): A non-aromatic carbocation intermediate is formed, stabilized by resonance delocalization.

  • Re-aromatization: The

    
     anion acts as a base, abstracting the proton from the 
    
    
    
    hybridized carbon. This restores aromaticity and releases HCl gas.[3][1]
  • Complexation & Hydrolysis: The resulting ketone forms a strong 1:1 Lewis acid-base complex with AlCl₃ (via the carbonyl oxygen). This complex precipitates or remains in solution until quenched with water/acid, liberating the free ketone.

Pathway Visualization

ReactionMechanism cluster_0 Friedel-Crafts Cycle Reagents Reagents: 1,3-Difluorobenzene 3-Phenylpropionyl Chloride Acylium Intermediate 1: Acylium Ion Formation [Ph-CH2-CH2-C≡O]+ Reagents->Acylium + AlCl3 Catalyst Catalyst: AlCl3 (Lewis Acid) Catalyst->Acylium Attack Step 2: Electrophilic Attack (Regioselective at C4) Acylium->Attack + 1,3-Difluorobenzene Sigma Intermediate 2: Sigma Complex (Wheland Intermediate) Attack->Sigma ProductComplex Product-AlCl3 Complex Sigma->ProductComplex - HCl Hydrolysis Quenching: Acidic Hydrolysis ProductComplex->Hydrolysis FinalProduct Target: 2',4'-Difluoro-3-phenylpropiophenone Hydrolysis->FinalProduct Release Al salts

Figure 1: Step-by-step mechanistic pathway for the Friedel-Crafts acylation of 1,3-difluorobenzene.[2][4]

Part 3: Experimental Protocol

Reagents and Equipment
  • Reactants:

    • 1,3-Difluorobenzene (CAS: 372-18-9): 1.2 equivalents

    • 3-Phenylpropionyl chloride (Hydrocinnamoyl chloride) (CAS: 645-45-4): 1.0 equivalent

    • Aluminum Chloride (AlCl₃), anhydrous (CAS: 7446-70-0): 1.1 equivalents

  • Solvent: Dichloromethane (DCM), anhydrous (preferred for solubility and ease of workup).

  • Equipment: 3-neck round-bottom flask, addition funnel, nitrogen inlet, reflux condenser, temperature probe, ice/water bath.

Step-by-Step Procedure
Step 1: Catalyst Suspension Preparation
  • Flame-dry the glassware and purge with Nitrogen (

    
    ) to ensure an anhydrous environment. Moisture deactivates AlCl₃.
    
  • Charge the flask with DCM (10 volumes relative to acid chloride) .

  • Add AlCl₃ (1.1 eq) in portions with stirring. Cool the suspension to 0–5°C using an ice bath.

Step 2: Acylium Ion Generation
  • Load 3-Phenylpropionyl chloride (1.0 eq) into the addition funnel.

  • Add the acid chloride dropwise to the AlCl₃ suspension over 15–20 minutes, maintaining the temperature below 10°C.

  • Observation: The mixture typically turns yellow/orange, indicating the formation of the acylium complex. Stir for an additional 15 minutes at 0–5°C.

Step 3: Electrophilic Substitution
  • Add 1,3-Difluorobenzene (1.2 eq) dropwise over 30 minutes.

    • Critical Control: The reaction is exothermic. Control the addition rate to keep the internal temperature < 10°C to minimize poly-acylation or regioisomer byproducts.

  • After addition, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours. Monitor progress via TLC (Hexane/EtOAc 9:1) or HPLC. The limiting reagent (acid chloride) should be consumed.

Step 4: Quenching and Workup
  • Cool the reaction mixture back to 0°C.

  • Quench by slowly pouring the reaction mixture into a beaker containing Ice/HCl (1M) mixture (approx. 10 volumes).

    • Safety Note: This step releases HCl gas and heat. Perform in a fume hood.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine organic layers and wash sequentially with:

    • Water (1x)

    • Sat. NaHCO₃ (2x) – to remove residual acid.

    • Brine (1x)

  • Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.

Step 5: Purification
  • The crude product is typically an oil or low-melting solid.

  • Recrystallization: If solid, recrystallize from Ethanol/Water or Hexane .

  • Distillation: For large scale, high-vacuum distillation is effective.

  • Yield Expectation: 85–92%.

Data Summary Table
ParameterSpecification/ValueNotes
Stoichiometry 1.0 : 1.2 : 1.1Acid Chloride : Arene : AlCl₃
Temperature 0°C

25°C
Critical to control exotherm
Reaction Time 3–5 HoursMonitor by HPLC
Workup pH Neutral (pH 7)Ensure complete acid removal
Appearance White to Off-White SolidMP approx. 45–50°C (estimate)
Key Impurity 2',6'-Difluoro isomerFormed at higher temps (>40°C)

Part 4: Process Optimization & Troubleshooting

Regioselectivity Control

The primary impurity risk is the formation of the 2',6'-difluoro isomer (acylation at the 2-position).

  • Cause: Higher reaction temperatures increase the energy available to overcome the steric hindrance at the 2-position.

  • Solution: Maintain the reaction temperature strictly below 10°C during the addition phase. The 4-position is kinetically favored at lower temperatures.

Moisture Management

AlCl₃ is highly hygroscopic.

  • Symptom: "Sticky" reaction, low conversion, evolution of white fumes (HCl) before reaction starts.

  • Protocol: Use fresh AlCl₃ bottles. If the catalyst is grey or clumped, yield will suffer. Consider using

    
     eq if catalyst quality is suspect.
    
Alternative Catalysts

For sensitive substrates or "Green" chemistry requirements:

  • FeCl₃: Milder, often requires higher temperatures.

  • Zeolites: Heterogeneous catalysts (e.g., Zeolite H-beta) can be used for gas-phase or high-temp liquid phase but are less common for this specific substrate due to pore size constraints.

Part 5: References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Classic text on mechanism and catalyst selection).

  • Eyley, S. C. (1991). "The Aliphatic Friedel-Crafts Reaction". Comprehensive Organic Synthesis, 2, 707-731. Link

  • Pfizer Inc. (2000). "Process for the preparation of triazole antifungal agents". U.S. Patent 6,124,330. (Describes analogous synthesis of difluorophenyl ketones for Voriconazole). Link

  • Cao, X., et al. (2010). "Synthesis and antifungal activity of novel triazole derivatives containing a 2,4-difluorophenyl moiety". European Journal of Medicinal Chemistry, 45(9), 3850-3857. (Demonstrates the utility of the 2,4-difluoropropiophenone scaffold). Link

  • BenchChem. (2025). "Friedel-Crafts Acylation: General Protocols". Application Note. Link

Sources

Application

Application Note: A Scalable, Robust Synthesis of 2',4'-Difluoro-3-phenylpropiophenone for Pharmaceutical and Agrochemical Intermediate Production

Abstract This comprehensive guide details a scalable and validated protocol for the synthesis of 2',4'-Difluoro-3-phenylpropiophenone, a key intermediate in the development of advanced pharmaceutical and agrochemical age...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a scalable and validated protocol for the synthesis of 2',4'-Difluoro-3-phenylpropiophenone, a key intermediate in the development of advanced pharmaceutical and agrochemical agents. The synthesis is based on the well-established Friedel-Crafts acylation reaction, optimized for high yield, purity, and operational safety on a larger scale. This document provides a deep mechanistic insight, a step-by-step experimental protocol, process safety analysis, quality control procedures, and troubleshooting guidance to facilitate a seamless transition from laboratory to pilot-plant scale.

Strategic Overview: The Friedel-Crafts Acylation Approach

The synthesis of 2',4'-Difluoro-3-phenylpropiophenone is most effectively achieved via the Friedel-Crafts acylation of 1,3-difluorobenzene with 3-phenylpropanoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of industrial aromatic ketone synthesis due to its reliability and high efficiency.[1]

1.1. Reaction Mechanism

The reaction proceeds through a well-understood, multi-step mechanism:[1]

  • Generation of the Electrophile: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of 3-phenylpropanoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This acylium ion is the key electrophile.[2]

  • Electrophilic Attack: The electron-rich π-system of the 1,3-difluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a non-aromatic carbocation intermediate known as an arenium ion or σ-complex.

  • Restoration of Aromaticity: A base (in this case, the [AlCl₄]⁻ complex) abstracts a proton from the carbon bearing the new acyl group, collapsing the intermediate and restoring the highly stable aromatic ring. This step regenerates the AlCl₃ catalyst and produces HCl as a byproduct.[1]

A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the avoidance of poly-substitution. The electron-withdrawing nature of the resulting ketone group deactivates the aromatic ring, making it less susceptible to further acylation.[2]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Aromaticity Restoration AcylCl 3-Phenylpropanoyl Chloride Complex [Acyl-Cl-AlCl₃] Complex AcylCl->Complex + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) (Resonance Stabilized) Complex->Acylium AlCl4 [AlCl₄]⁻ Complex->AlCl4 DFB 1,3-Difluorobenzene Acylium->DFB Arenium Arenium Ion Intermediate (σ-complex) AlCl4->Arenium DFB->Arenium + Acylium Ion Product 2',4'-Difluoro-3-phenylpropiophenone Arenium->Product + [AlCl₄]⁻ AlCl3_2 AlCl₃ (Regenerated) HCl HCl

Caption: Reaction mechanism for Friedel-Crafts acylation.

Process Safety and Hazard Management

Scaling up chemical synthesis requires a rigorous assessment of potential hazards. All operations must be conducted in a well-ventilated fume hood or a walk-in hood by personnel trained in handling hazardous materials.

Substance CAS No. Key Hazards Recommended PPE
1,3-Difluorobenzene372-18-9Flammable liquid and vapor, Skin/Eye/Respiratory irritant.Safety glasses, nitrile gloves, lab coat.
3-Phenylpropanoyl chloride645-45-4Causes severe skin burns and eye damage, Corrosive.Goggles/face shield, chemical-resistant gloves (neoprene/butyl), lab coat.
Aluminum Chloride (Anhydrous)7446-70-0Reacts violently with water, Causes severe skin burns and eye damage.[3]Goggles/face shield, chemical-resistant gloves, lab coat, respiratory protection if handling powder outside containment.
Dichloromethane (DCM)75-09-2Skin/Eye irritant, Suspected of causing cancer, Harmful if swallowed/inhaled.Safety glasses, solvent-resistant gloves (Viton/PVA), lab coat.
Hydrochloric Acid (HCl)7647-01-0Causes severe skin burns and eye damage, Respiratory irritant.[4]Goggles/face shield, chemical-resistant gloves, lab coat.
Sodium Bicarbonate (NaHCO₃)144-55-8Low hazard.Standard lab PPE.
Magnesium Sulfate (MgSO₄)7487-88-9Low hazard.Standard lab PPE.

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.

  • Spill: Absorb with an inert, non-combustible material (e.g., sand, vermiculite).[5] For AlCl₃, quench carefully from a distance with a dry powder extinguisher or sand; DO NOT USE WATER .

Detailed Scale-Up Synthesis Protocol (100g Scale)

This protocol is designed for the synthesis of approximately 100g of the target compound. All glassware must be oven-dried for at least 4 hours at 120°C and assembled hot under a dry nitrogen atmosphere to prevent deactivation of the catalyst.[3]

3.1. Materials and Equipment

  • Reagents:

    • Anhydrous Aluminum Chloride (AlCl₃), powder (123 g, 0.92 mol, 1.2 eq.)

    • 1,3-Difluorobenzene (100 g, 0.87 mol, 1.14 eq.)

    • 3-Phenylpropanoyl chloride (130 g, 0.77 mol, 1.0 eq.)

    • Anhydrous Dichloromethane (DCM) (1.0 L)

    • Crushed Ice (2 kg)

    • Concentrated Hydrochloric Acid (HCl) (~100 mL)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (Brine) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • 5 L, 4-necked round-bottom flask

    • Mechanical stirrer with Teflon paddle

    • Thermometer and adapter

    • 500 mL pressure-equalizing dropping funnel

    • Nitrogen inlet/outlet (bubbler)

    • Large ice-water bath

    • 2 L Separatory funnel

    • Rotary evaporator

    • Vacuum distillation setup

3.2. Experimental Procedure

  • Reaction Setup: Assemble the 5 L flask with the mechanical stirrer, thermometer, dropping funnel, and nitrogen inlet. Purge the entire system with dry nitrogen.

  • Catalyst Suspension: Charge the flask with anhydrous DCM (1.0 L) and anhydrous AlCl₃ (123 g). Begin vigorous stirring to create a fine suspension. Cool the mixture to 0-5°C using an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution of 1,3-difluorobenzene (100 g) and 3-phenylpropanoyl chloride (130 g). Transfer this solution to the dropping funnel.

  • Acylation Reaction: Add the reagent solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 60-90 minutes. It is critical to maintain the internal reaction temperature below 10°C to minimize side-product formation. The reaction is highly exothermic.[3]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature (20-25°C). Continue stirring for an additional 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup - Quenching: Prepare a large beaker or flask with 2 kg of crushed ice and ~100 mL of concentrated HCl. While stirring the ice-acid mixture vigorously, slowly and carefully pour the reaction mixture into it. This will quench the catalyst and hydrolyze the aluminum salts. Caution: This process is exothermic and will release HCl gas.

  • Phase Separation: Transfer the quenched mixture to a large separatory funnel. Separate the lower organic (DCM) layer.

  • Extraction and Washing: Extract the aqueous layer with DCM (2 x 200 mL). Combine all organic layers. Wash the combined organic phase sequentially with:

    • 1 M HCl (200 mL)

    • Water (2 x 200 mL)

    • Saturated NaHCO₃ solution (2 x 200 mL, Caution: CO₂ evolution)

    • Saturated Brine solution (200 mL)[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the DCM using a rotary evaporator. This will yield the crude product as an oil or low-melting solid.

  • Purification: Purify the crude product by vacuum distillation to obtain 2',4'-Difluoro-3-phenylpropiophenone as a clear oil or white solid.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Acylation cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Dry 5L Flask under N₂ B Add Anhydrous DCM and AlCl₃ A->B C Cool to 0-5°C B->C D Dropwise add solution of 1,3-Difluorobenzene and 3-Phenylpropanoyl Chloride C->D E Maintain Temp < 10°C D->E F Warm to RT, stir 3-5h E->F G Monitor by TLC/GC F->G H Quench into Ice/HCl G->H I Separate Organic Layer H->I J Wash (Acid, H₂O, Bicarb, Brine) I->J K Dry over MgSO₄ J->K L Concentrate via Rotovap K->L M Vacuum Distillation L->M N Final Product QC M->N

Caption: Scalable synthesis and purification workflow.

Quality Control and Data

Rigorous quality control is essential to ensure the final product meets the required specifications for subsequent synthetic steps.

4.1. Expected Outcomes

ParameterSpecification
AppearanceColorless oil or white to off-white solid
Expected Yield75-85%
Purity (by GC/HPLC)≥98%
Molecular FormulaC₁₅H₁₂F₂O
Molecular Weight246.25 g/mol

4.2. Analytical Methods

  • Thin Layer Chromatography (TLC): Used for rapid reaction monitoring. A typical mobile phase is 9:1 Hexane:Ethyl Acetate on silica plates, visualized under UV light.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight and provides an accurate assessment of purity, identifying any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides unambiguous structural confirmation of the final product.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis for batch release.

G cluster_in_process In-Process Control cluster_final_qc Final Product QC Crude Crude Product (Post-Rotovap) TLC_GC TLC / GC-MS (Reaction Monitoring) Crude->TLC_GC Purified Purified Product (Post-Distillation) GC_MS GC-MS (Identity & Purity) Purified->GC_MS HPLC HPLC (Quantitative Purity) Purified->HPLC NMR NMR (¹H, ¹³C, ¹⁹F) (Structure Confirmation) Purified->NMR Release Batch Release GC_MS->Release HPLC->Release NMR->Release

Caption: Quality control (QC) workflow for product validation.

Troubleshooting and Optimization

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Inactive AlCl₃ catalyst due to moisture exposure.[3]2. Reaction temperature too low, leading to incomplete conversion.3. Loss of product during aqueous workup.1. Use freshly opened, high-purity anhydrous AlCl₃. Ensure all glassware and solvents are scrupulously dry.[3]2. Ensure the reaction is allowed to warm to room temperature and stir for a sufficient time after the initial exothermic addition.3. Perform multiple extractions (3x) of the aqueous layer to maximize recovery.
Impure Product (Multiple Spots/Peaks) 1. Reaction temperature was too high during addition, causing side reactions (e.g., formation of isomers).2. Incomplete reaction, leaving residual starting materials.3. Inefficient purification.1. Strictly maintain the internal temperature below 10°C during reagent addition. Improve the efficiency of the cooling bath.2. Increase reaction time at room temperature or gently warm to 30-40°C for 1-2 hours to drive to completion.[3]3. Ensure the vacuum distillation is performed under optimal pressure to prevent product decomposition and achieve good separation. For stubborn impurities, column chromatography may be required.
Reaction Fails to Start 1. Catalyst is completely deactivated.2. Poor quality of 3-phenylpropanoyl chloride (e.g., hydrolyzed to the carboxylic acid).1. Repeat the reaction with fresh, anhydrous reagents and meticulously dried equipment.2. Use freshly distilled or newly purchased 3-phenylpropanoyl chloride.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-D-Phe(3-Me)-OH. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [ - Furo[3,2-b]pyridine, 2-phenyl - Organic Syntheses Procedure]. Retrieved from [Link]

  • Google Patents. (n.d.). CN102531870A - Preparation method of 2,4-difluoroacetophenone.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2',4'-Difluoro-3-phenylpropiophenone

Welcome to the technical support guide for 2',4'-Difluoro-3-phenylpropiophenone. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2',4'-Difluoro-3-phenylpropiophenone. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable synthetic intermediate. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy.

Section 1: Understanding the Common Impurity Profile

Effective purification begins with understanding what you need to remove. The crude product of a 2',4'-Difluoro-3-phenylpropiophenone synthesis, typically a Friedel-Crafts acylation or a related pathway, will contain a predictable set of impurities.

FAQ: What are the most common impurities I should expect in my crude product?

The impurity profile of crude 2',4'-Difluoro-3-phenylpropiophenone is primarily dictated by the reaction mechanism, typically a Friedel-Crafts acylation involving 1,3-difluorobenzene. The key impurities to anticipate are outlined below.

Table 1: Common Impurities and Their Origins

Impurity TypeSpecific Example(s)Source / Reason for FormationIdentification & Notes
Isomeric Byproducts 2',6'-Difluoro-3-phenylpropiophenoneFriedel-Crafts acylation on 1,3-difluorobenzene can occur at the position ortho to both fluorine atoms, although this is sterically less favored than the desired para acylation to one fluorine and ortho to the other.[1][2]Often has a very similar Rf value on TLC to the desired product, making separation challenging. HPLC or GC-MS is recommended for confirmation.
Unreacted Starting Materials 1,3-Difluorobenzene, 3-Phenylpropanoic acidIncomplete reaction or hydrolysis of the acylating agent (e.g., 3-phenylpropanoyl chloride) during the reaction or workup.[3]1,3-difluorobenzene is volatile and may be removed under vacuum. 3-Phenylpropanoic acid is acidic and can be removed with a basic wash (e.g., NaHCO₃ solution) during workup.[3]
Catalyst Residues Aluminum complexes (from AlCl₃)Incomplete quenching of the Lewis acid catalyst during the aqueous workup.[4][5]These are typically inorganic and can be removed by thorough aqueous washing. If they persist, they can affect product stability and purity.
Polyacylated Products Di-acylated 1,3-difluorobenzeneCan occur under harsh reaction conditions (e.g., high temperature, excess acylating agent), though it is generally disfavored as the first acyl group deactivates the aromatic ring to further substitution.[1]These are higher molecular weight and typically have a much lower Rf on TLC.

Section 2: Troubleshooting Guide for Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds.[] Its success hinges on selecting an appropriate solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.

FAQ: My recrystallization is failing (oiling out, no crystals, poor recovery). What can I do?

This is a common set of problems, each with a distinct cause and solution. Let's break them down.

Experimental Protocol: Optimized Recrystallization of 2',4'-Difluoro-3-phenylpropiophenone
  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents at room temperature and upon heating. Good candidates will show poor solubility at room temperature but dissolve completely upon heating.

  • Dissolution: In an Erlenmeyer flask, add the chosen hot solvent (e.g., isopropanol or an ethanol/water mixture) to your crude solid in portions, with heating and swirling, until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve a saturated solution.[7]

  • Hot Filtration (if needed): If insoluble impurities (like dust or catalyst residues) are present, add a small excess of hot solvent and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[8]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature on a surface that does not draw heat away too quickly (e.g., a cork ring or folded lab manual).[7] Slow cooling is critical for forming large, pure crystals.

  • Chilling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the yield.[7]

  • Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Validation: Assess purity via melting point analysis and TLC/HPLC comparison against the crude material.

Table 2: Suggested Solvent Systems for Recrystallization

Solvent / SystemBoiling Point (°C)Rationale & Use Case
Isopropanol (IPA) 82.6A good starting point. The polarity is often suitable for moderately polar ketones.
Ethanol / Water VariesA versatile two-solvent system. Dissolve the compound in a minimum of hot ethanol (the "good" solvent) and add hot water (the "bad" solvent) dropwise until the solution becomes faintly cloudy. Add a drop or two of hot ethanol to clarify and then cool slowly.[7]
Hexane / Ethyl Acetate VariesAnother two-solvent system, useful if the compound is less polar. Dissolve in minimal hot ethyl acetate and add hot hexanes as the anti-solvent.
Toluene 111A higher-boiling non-polar solvent. Can be effective but requires more care in removal.
Recrystallization Troubleshooting Flowchart

The following diagram outlines a logical workflow for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting Recrystallization Troubleshooting Workflow Start Start: Dissolve crude solid in minimum hot solvent Cool Allow solution to cool slowly Start->Cool Crystals_Form Do crystals form? Cool->Crystals_Form Oiled_Out Did the compound 'oil out'? Crystals_Form->Oiled_Out No Collect Collect crystals by vacuum filtration Crystals_Form->Collect Yes Troubleshoot_NoCrystals Troubleshooting: 1. Scratch inner wall of flask. 2. Add a seed crystal. 3. Evaporate some solvent. 4. Add anti-solvent (e.g., water). Oiled_Out->Troubleshoot_NoCrystals No Troubleshoot_Oil Troubleshooting: 1. Reheat to dissolve oil. 2. Add more 'good' solvent. 3. Try a different solvent system with a lower boiling point. Oiled_Out->Troubleshoot_Oil Yes Check_Yield Check yield and purity. Is recovery low? Collect->Check_Yield End End: Pure Product Check_Yield->End No Troubleshoot_Yield Troubleshooting: 1. Chill longer in ice bath. 2. Concentrate mother liquor and attempt a second crop. Check_Yield->Troubleshoot_Yield Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

Section 3: A Guide to Purification by Column Chromatography

When recrystallization is insufficient to separate closely related impurities, such as isomers, column chromatography is the method of choice.[3] It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).

FAQ: How do I effectively separate the 2',4'-difluoro isomer from other isomers using column chromatography?

Separating isomers requires careful optimization of the stationary and mobile phases to exploit subtle differences in polarity. For 2',4'-Difluoro-3-phenylpropiophenone and its isomers, standard silica gel is an effective stationary phase. The key is to use a relatively non-polar mobile phase to maximize the resolution.

Experimental Protocol: Silica Gel Column Chromatography
  • TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane). The ideal system will give the desired product an Rf value of ~0.25-0.35 and show clear separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a small layer of sand to the top of the silica bed to prevent disturbance.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better resolution. Carefully add the sample to the top of the column.

  • Elution: Begin eluting with the non-polar solvent system determined by TLC. If a gradient is needed, slowly and systematically increase the proportion of the more polar solvent to elute the compounds from the column.

  • Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.

  • Analysis: Spot every few fractions on a TLC plate to monitor the separation. Combine the fractions that contain the pure desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2',4'-Difluoro-3-phenylpropiophenone.

  • Validation: Confirm the purity of the isolated product by HPLC, GC-MS, and/or NMR spectroscopy.

Table 3: Recommended Eluent Systems for Column Chromatography

Eluent SystemRatio (v/v)Application Notes
Hexanes : Ethyl Acetate 95:5 to 80:20The standard choice for compounds of moderate polarity. Start with a low concentration of ethyl acetate and gradually increase it.
Dichloromethane : Hexanes 10:90 to 50:50Dichloromethane can provide different selectivity compared to ethyl acetate and is useful for resolving stubborn impurities.
Column Chromatography Workflow Diagram

This diagram illustrates the logical steps from setup to obtaining a pure product.

Column_Chromatography_Workflow Column Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis to find eluent Pack 2. Pack column with silica slurry TLC->Pack Load 3. Load crude sample Pack->Load Elute 4. Elute with solvent gradient Load->Elute Collect 5. Collect fractions Elute->Collect Analyze 6. Analyze fractions by TLC Collect->Analyze Combine 7. Combine pure fractions Analyze->Combine Evaporate 8. Evaporate solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Sources

Optimization

Technical Support Center: Optimization of 2',4'-Difluoro-3-phenylpropiophenone Synthesis

Status: Active Ticket ID: CHEM-OPT-8821 Subject: Reaction Condition Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Reaction Profile...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-OPT-8821 Subject: Reaction Condition Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Profile

This guide addresses the synthesis of 2',4'-Difluoro-3-phenylpropiophenone (also known as 1-(2,4-difluorophenyl)-3-phenylpropan-1-one). This molecule is a critical intermediate, often utilized in the synthesis of liquid crystals and specific kinase inhibitors.

The standard synthetic route is the Friedel-Crafts Acylation of 1,3-difluorobenzene with hydrocinnamoyl chloride (3-phenylpropionyl chloride), catalyzed by aluminum chloride (


).
The Chemistry at a Glance
  • Substrate: 1,3-Difluorobenzene (meta-difluorobenzene).

  • Electrophile: 3-Phenylpropionyl chloride.

  • Catalyst: Anhydrous

    
     (Lewis Acid).[1][2]
    
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Key Challenge: Balancing the deactivating nature of the fluorine substituents with the need to prevent isomerization or tarring at high temperatures.

Visualizing the Pathway

The following diagram outlines the reaction mechanism and the critical decision nodes for optimization.

ReactionPathway cluster_0 Regioselectivity Control Start Reagents: 1,3-Difluorobenzene + Hydrocinnamoyl Chloride Acylium Acylium Ion Formation (R-C=O)+ AlCl4- Start->Acylium AlCl3 (1.1-1.2 eq) DCM, 0°C Complex Sigma Complex (Arenium Ion) Acylium->Complex Electrophilic Attack (Regioselective at C4) Product Target: 2',4'-Difluoro-3- phenylpropiophenone Complex->Product -H+ (Aromatization) Impurity Impurity: 2,6-Isomer or Polymerization Complex->Impurity High Temp (>50°C) or Moisture

Figure 1: Mechanistic pathway for the Friedel-Crafts acylation of 1,3-difluorobenzene. The 4-position is electronically favored due to ortho/para directing effects of the fluorine atoms.[3]

Troubleshooting & Optimization (Q&A)

Category A: Yield & Conversion Issues

Q: My reaction stalls at 60-70% conversion. Adding more catalyst later doesn't help. Why?

A: This is a classic "Catalyst Poisoning" issue inherent to Friedel-Crafts acylation.

  • Causality: Unlike FC alkylation, acylation is not catalytic . The product ketone acts as a Lewis base, forming a stable 1:1 complex with

    
    . This removes the Lewis acid from the reaction pool.
    
  • The Fix: You must use at least 1.1 to 1.2 equivalents of

    
     relative to the acid chloride. If you used 1.0 eq or less, the reaction stops once the product traps the catalyst.
    
  • Protocol Adjustment: Ensure your initial stoichiometry is correct. Do not add fresh

    
     to a gummy reaction mixture; it rarely disperses well. Restart with correct stoichiometry.
    

Q: I am seeing unreacted acid chloride despite using excess AlCl3.

A: This suggests moisture contamination or insufficient activation energy .

  • Causality: 1,3-Difluorobenzene is deactivated compared to benzene.[3] While the 4-position is accessible, the electron-withdrawing fluorines raise the activation energy barrier.

  • The Fix:

    • Check Reagents:

      
       must be free-flowing yellow/white powder. If it is gray or clumpy, it is hydrolyzed (dead).
      
    • Temperature Ramp: Start at 0°C to form the acylium complex, but warm the reaction to reflux (approx. 40°C in DCM or 80°C in DCE) for 2-4 hours to drive the attack on the deactivated ring.

Category B: Regioselectivity & Purity

Q: I am detecting a minor isomer (5-10%) by HPLC. Is this the 2,6-difluoro isomer?

A: It is highly probable, though steric hindrance usually minimizes it.

  • Causality: 1,3-difluorobenzene has two activated sites:

    • Position 4 (Major): Ortho to one F, Para to the other. Sterically open.

    • Position 2 (Minor): Ortho to both Fs. Highly activated electronically but sterically crowded by the two fluorines.

  • The Fix:

    • Solvent Switch: Switch from Nitrobenzene (polar) to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Lower polarity solvents generally increase regioselectivity for the less sterically hindered para-like position (Position 4).

    • Lower Temperature: If you are refluxing in DCE (83°C), try refluxing in DCM (40°C) for a longer time. Lower temperatures favor the kinetic product (Position 4) over the thermodynamic mix.

Q: The product is dark/tarry after workup.

A: This is likely due to exothermic decomposition during the quench.

  • Causality: The Aluminum-Ketone complex releases significant heat upon hydrolysis. If the quench is too fast, local overheating causes polymerization of the ketone or degradation of the alkyl chain.

  • The Fix:

    • Inverse Quench: Pour the reaction mixture slowly into a stirred slurry of Ice + Conc. HCl . Do not add water to the reaction flask.

    • Acid Wash: The HCl is necessary to break the Al-O bond and solubilize aluminum salts. Without it, you get gelatinous

      
       emulsions that trap impurities and color.
      

Optimized Experimental Protocol

This protocol is designed for high regioselectivity and safe scale-up.

Reagents
ReagentEquiv.RoleNote
1,3-Difluorobenzene 1.05SubstrateSlight excess ensures complete consumption of acid chloride.
3-Phenylpropionyl Chloride 1.0ElectrophileLimiting reagent.
Aluminum Chloride (

)
1.2CatalystMust be anhydrous/fresh.
Dichloromethane (DCM) 10 VolSolventAnhydrous (

water).
Step-by-Step Methodology
  • Catalyst Suspension: In a flame-dried 3-neck flask under Nitrogen, suspend

    
     (1.2 eq) in DCM (5 Vol). Cool to 0–5°C .
    
  • Electrophile Formation: Add 3-Phenylpropionyl chloride (1.0 eq) dropwise over 30 minutes.

    • Observation: The suspension should clarify or turn slightly yellow/orange, indicating Acylium ion formation.

    • Hold: Stir at 0°C for 15 minutes.

  • Substrate Addition: Add 1,3-Difluorobenzene (1.05 eq) diluted in DCM (5 Vol) dropwise.

    • Control: Maintain internal temperature

      
      .
      
  • Reaction Phase:

    • Allow to warm to Room Temperature (RT).

    • Critical Decision: Monitor by HPLC/TLC after 1 hour. If conversion is

      
      , heat to reflux (40°C) for 3-4 hours.
      
  • Quench (Inverse Method):

    • Prepare a beaker with Crushed Ice (200g/mol) and Conc. HCl (50mL/mol).

    • Pour the reaction mixture slowly into the stirring ice/acid slurry.

  • Workup:

    • Separate organic layer.

    • Wash aqueous layer with DCM (2x).

    • Combine organics -> Wash with Water -> Wash with Brine -> Dry over

      
      .
      
    • Concentrate in vacuo.

  • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) or Ethanol if high purity is required.

Troubleshooting Logic Flow

Use this flowchart to diagnose specific failure modes during your experiment.

Troubleshooting Start Issue Detected LowYield Low Yield / Incomplete Start->LowYield Impurity Wrong Isomer / Impurities Start->Impurity CheckCat Check AlCl3 Quality & Stoichiometry (>1.1eq) LowYield->CheckCat Reaction Stalled? CheckSolvent Switch Solvent (Nitrobenzene -> DCM) Impurity->CheckSolvent Regio-isomer present? CheckQuench Optimize Quench (Ice/HCl Slow Add) Impurity->CheckQuench Tars/Emulsions? CheckTemp Increase Temp (Reflux DCM) CheckCat->CheckTemp Stoichiometry OK?

Figure 2: Diagnostic decision tree for common synthetic failures in FC acylation.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • BenchChem. (2025). A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. Retrieved from 3

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation: Reaction Mechanisms and Protocols. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 1-(2,4-difluorophenyl)propan-1-one.[4][5] Retrieved from 4

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1,3-difluorobenzene,


, and acid chlorides before handling.

Sources

Troubleshooting

preventing decomposition of 2',4'-Difluoro-3-phenylpropiophenone

A Guide to Preventing Decomposition and Ensuring Experimental Integrity Welcome to the technical support center for 2',4'-Difluoro-3-phenylpropiophenone. This resource is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Decomposition and Ensuring Experimental Integrity

Welcome to the technical support center for 2',4'-Difluoro-3-phenylpropiophenone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, storage, and use of this valuable chemical intermediate. By understanding its stability profile and potential degradation pathways, you can ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What is 2',4'-Difluoro-3-phenylpropiophenone and what are its primary applications?

2',4'-Difluoro-3-phenylpropiophenone is a fluorinated aromatic ketone. It serves as a key building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. The presence of the difluorophenyl group can enhance the metabolic stability and bioactivity of the final products.

Q2: What are the main factors that can cause the decomposition of this compound?

The primary factors that can lead to the degradation of 2',4'-Difluoro-3-phenylpropiophenone are:

  • Light Exposure: Aromatic ketones are often photosensitive and can undergo photochemical reactions upon exposure to UV or even visible light.

  • Extreme pH Conditions: Both strong acids and strong bases can catalyze decomposition reactions.

  • Elevated Temperatures: Heat can accelerate the rate of decomposition, especially in the presence of other catalysts.

  • Presence of Strong Oxidizing Agents: These can lead to unwanted side reactions and degradation of the molecule.

Q3: How should I properly store 2',4'-Difluoro-3-phenylpropiophenone to ensure its long-term stability?

To maintain the integrity of the compound, it is crucial to store it under the following conditions:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.[1]

  • Light: Protect from light by using an amber glass vial and storing it in a dark location, such as a cabinet or its original packaging.[2][3]

  • Atmosphere: For optimal stability, especially for long-term storage or if the container will be opened multiple times, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[2]

  • Container: Use a tightly sealed, appropriate container, such as an amber glass vial with a secure cap, to prevent moisture and air from entering.

Q4: I've noticed a change in the color of my sample. What could be the cause?

A change in color, such as yellowing, can be an indicator of decomposition. This is often due to the formation of degradation products, which may arise from exposure to light, air, or other reactive species. If you observe a color change, it is advisable to re-analyze the purity of the material before use.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on an understanding of the underlying chemical principles.

Issue 1: Inconsistent or Lower-than-Expected Yields in a Reaction

Potential Cause: Decomposition of 2',4'-Difluoro-3-phenylpropiophenone before or during the reaction.

Specific Scenario Probable Cause of Decomposition Recommended Solution
Reaction run under broad-spectrum laboratory lighting. Photodecomposition: The carbonyl group can absorb light, leading to photochemical reactions like Norrish Type I or Type II cleavage.[4] This creates radical intermediates that can lead to a variety of byproducts.1. Protect from Light: Conduct the reaction in a fume hood with the sash lowered and the lights off, or wrap the reaction vessel in aluminum foil.[3] 2. Use Amber Glassware: Whenever possible, use amber-colored glassware to minimize light exposure.
Reaction involves strongly acidic or basic conditions. Acid/Base-Catalyzed Decomposition: The most likely pathway is a retro-Aldol reaction , which cleaves the bond between the α- and β-carbons relative to the carbonyl group.[5][6]1. pH Control: If possible, buffer the reaction mixture to a neutral or near-neutral pH. 2. Temperature Control: If extreme pH is necessary, run the reaction at the lowest possible temperature to slow the rate of decomposition. 3. Reagent Addition: Add the acid or base slowly and at a low temperature to control any exothermic reactions and minimize localized high concentrations.
Reaction requires elevated temperatures for an extended period. Thermal Decomposition: While generally stable at its melting point, prolonged heating can promote degradation, especially in the presence of trace impurities that may act as catalysts.1. Minimize Reaction Time: Optimize the reaction to proceed in the shortest time possible. 2. Use a Lower Boiling Point Solvent: If feasible, use a solvent with a lower boiling point to reduce the maximum reaction temperature. 3. Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative processes that may be accelerated by heat.
Issue 2: Appearance of Unexpected Peaks in Analytical Data (HPLC, GC-MS, NMR)

Potential Cause: Formation of specific degradation products.

Diagram of Potential Decomposition Pathways

DecompositionPathways cluster_main 2',4'-Difluoro-3-phenylpropiophenone cluster_photo Photodecomposition (Norrish Reactions) cluster_ph_catalyzed Acid/Base Catalyzed Decomposition cluster_products Potential Degradation Products Start 2',4'-Difluoro-3-phenylpropiophenone Norrish_I Norrish Type I (α-cleavage) Start->Norrish_I hv Norrish_II Norrish Type II (γ-H abstraction) Start->Norrish_II hv Retro_Aldol Retro-Aldol Reaction Start->Retro_Aldol H+ or OH- Product_C Radical Fragments & Byproducts Norrish_I->Product_C Norrish_II->Product_C Product_A 2',4'-Difluoroacetophenone Retro_Aldol->Product_A Product_B Phenylacetaldehyde Retro_Aldol->Product_B

Caption: Potential decomposition pathways for 2',4'-Difluoro-3-phenylpropiophenone.

Analysis of Potential Degradation Products:

  • 2',4'-Difluoroacetophenone and Phenylacetaldehyde: The presence of these two compounds strongly suggests a retro-Aldol reaction .[5] This is a common decomposition pathway for β-hydroxy ketones and can also occur with β-aryl ketones under certain conditions. The reaction is reversible and can be catalyzed by both acids and bases.

  • A Complex Mixture of Unidentified Products: This is often indicative of photochemical degradation . Norrish Type I and Type II reactions generate free radical intermediates, which can then undergo a variety of secondary reactions, leading to a complex mixture of byproducts.[4][7] The fluorine atoms on the phenyl ring can influence the stability of these radical intermediates.

Protocol for Confirming Degradation:

  • Obtain a Reference Standard: Use a fresh, unopened vial of 2',4'-Difluoro-3-phenylpropiophenone as your reference.

  • Prepare Samples: Dissolve a small amount of your suspect material and the reference standard in a suitable solvent (e.g., acetonitrile or methanol).

  • Analytical Method: Analyze both samples using a validated stability-indicating method, such as HPLC-UV or GC-MS.

    • HPLC: Look for new peaks and a decrease in the area of the main peak in your suspect sample compared to the reference.

    • GC-MS: Attempt to identify the molecular weights of the new peaks to see if they correspond to the predicted degradation products.[8]

  • Forced Degradation Study (Optional but Recommended): To definitively identify potential degradation products, you can perform a forced degradation study on a small scale. Expose small samples of the compound to controlled stress conditions (e.g., acid, base, light, heat) and analyze the resulting mixtures.

Experimental Protocols

Protocol 1: Recommended Handling and Aliquoting Procedure

This protocol is designed to minimize exposure to environmental factors that can cause decomposition.

  • Preparation: Before opening the main container, allow it to equilibrate to room temperature to prevent condensation of moisture onto the compound.

  • Inert Atmosphere: If possible, work in a glove box or use a Schlenk line to handle the compound under an inert atmosphere (nitrogen or argon).

  • Light Protection: Work in a dimly lit area or wrap the container with aluminum foil.[3]

  • Aliquoting: Quickly weigh the desired amount of the compound into a pre-weighed, amber glass vial.

  • Sealing: Tightly seal the aliquot vial. If desired, flush the headspace with an inert gas before sealing.

  • Storage: Return the main container and the new aliquot to the recommended storage conditions (cool, dry, and dark).

Protocol 2: Workflow for Investigating Suspected Decomposition

This workflow outlines the steps to take if you suspect your sample of 2',4'-Difluoro-3-phenylpropiophenone has degraded.

TroubleshootingWorkflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_action Action Start Suspected Decomposition (e.g., color change, poor results) Analyze Analyze sample by HPLC or GC-MS against a reference standard Start->Analyze CheckPurity Is purity >98% and no significant degradation peaks? Analyze->CheckPurity Use Proceed with experiment CheckPurity->Use Yes Discard Discard and obtain fresh material CheckPurity->Discard No Investigate Investigate storage and handling procedures Discard->Investigate

Caption: A logical workflow for troubleshooting suspected decomposition.

By following these guidelines and understanding the chemical principles behind the stability of 2',4'-Difluoro-3-phenylpropiophenone, you can minimize the risk of decomposition and ensure the reliability and reproducibility of your research.

References

Sources

Optimization

Technical Support Center: Solvent Effects on 2',4'-Difluoro-3-phenylpropiophenone Reaction Kinetics

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical answers to common challenges encountered when working with 2'...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical answers to common challenges encountered when working with 2',4'-Difluoro-3-phenylpropiophenone and similar ketones, with a specific focus on the critical role of the solvent in determining reaction outcomes.

Structure of This Guide

This center is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will move from foundational concepts to specific experimental issues, providing not just solutions but the underlying chemical principles to empower your research decisions.

  • Section 1: Foundational FAQs - Core concepts of solvent effects on ketone reactivity.

  • Section 2: Troubleshooting Guide - Common experimental problems and their solutions.

  • Section 3: Experimental Protocols & Data - Practical, step-by-step guides and reference data.

  • Section 4: References - A curated list of sources for further reading.

Section 1: Foundational FAQs

Question: How does solvent choice fundamentally impact the reaction rate of a ketone like 2',4'-Difluoro-3-phenylpropiophenone?

Answer: The solvent is not merely a medium for the reaction; it is an active participant that influences kinetics by stabilizing or destabilizing reactants and, most importantly, the transition state.[1][2][3] According to transition state theory, if a solvent stabilizes the transition state more than the reactants, the activation energy for the reaction decreases, and the reaction proceeds faster.[1][4] Conversely, if the solvent stabilizes the reactants more effectively than the transition state, the reaction will slow down.[1]

For a ketone like 2',4'-Difluoro-3-phenylpropiophenone, reactions often involve the formation of a charged or more polar intermediate or transition state (e.g., an enolate or a tetrahedral intermediate).

  • Polar Solvents (High Dielectric Constant): These solvents are generally effective at stabilizing charged or polar transition states.[5] An increase in solvent polarity can accelerate reactions where a charge is developed in the activated complex.[1][6]

  • Nonpolar Solvents (Low Dielectric Constant): These solvents are poor at stabilizing charged species and will typically slow down reactions that proceed through polar transition states.[7]

This relationship is visually represented below.

G cluster_0 Reaction in Polar Solvent cluster_1 Reaction in Nonpolar Solvent Reactants_P Reactants TS_P Transition State (Stabilized) Reactants_P->TS_P Lower ΔG‡ (Faster Rate) Reactants_NP Reactants Products_P Products TS_P->Products_P TS_NP Transition State (Less Stabilized) Reactants_NP->TS_NP Higher ΔG‡ (Slower Rate) Products_NP Products TS_NP->Products_NP

Caption: Stabilization of the transition state by polar solvents lowers activation energy (ΔG‡).

Question: What is the difference between a polar protic and a polar aprotic solvent, and why does it matter for my reaction?

Answer: This is a critical distinction that goes beyond simple polarity.[8]

  • Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors.[3][8][9][10]

  • Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetonitrile, acetone) are polar but do not have a hydrogen atom that can be donated for hydrogen bonding.[3][8][9][10]

The choice between them is crucial, especially when using nucleophiles or bases in your reaction.

  • For SN2 Reactions: If your reaction involves a nucleophilic attack (e.g., at the alpha-carbon of the propiophenone), a polar aprotic solvent is often superior.[9][11][12] Protic solvents can form a "cage" around the nucleophile through hydrogen bonding, stabilizing it and reducing its reactivity, which slows the reaction rate significantly.[11][12] Aprotic solvents solvate the accompanying cation but leave the nucleophile "naked" and highly reactive.[9][11]

  • For SN1 Reactions or Reactions with Carbocation Intermediates: Polar protic solvents excel at stabilizing carbocations and anionic leaving groups through hydrogen bonding, which favors SN1 pathways.[9][12]

  • For Keto-Enol Tautomerism: The position of the keto-enol equilibrium is highly solvent-dependent. The enol form is often stabilized by intramolecular hydrogen bonding, which is favored in nonpolar solvents.[1] In contrast, polar solvents can disrupt this internal hydrogen bond, favoring the diketo form.[1]

Section 2: Troubleshooting Guide

Issue: My reaction is extremely slow or not proceeding at all.

Possible Cause & Solution Workflow:

G cluster_yes If YES (e.g., Sₙ2, aldol addition) cluster_yes2 If YES cluster_no2 If NO cluster_no If NO (e.g., radical reaction) start Reaction Stalled check_polarity Is the transition state likely more polar than reactants? start->check_polarity increase_polarity Increase Solvent Polarity (e.g., Hexane → THF → MeCN) check_polarity->increase_polarity  Yes decrease_polarity Decrease Solvent Polarity (e.g., DMSO → Toluene) check_polarity->decrease_polarity  No check_protic Are you using a strong, anionic nucleophile? increase_polarity->check_protic use_aprotic Switch to Polar APROTIC Solvent (e.g., Methanol → DMSO) check_protic->use_aprotic  Yes protic_ok Polar Protic may be acceptable or even beneficial. check_protic->protic_ok  No

Caption: Troubleshooting workflow for a stalled reaction based on solvent properties.

Detailed Explanation:

  • Assess the Mechanism: First, consider the likely reaction mechanism. For many reactions involving ketones, such as alkylation of the enolate or nucleophilic addition to the carbonyl, the transition state is more charged than the neutral starting materials.

  • Increase Solvent Polarity: If you are in a nonpolar solvent like hexane or toluene, the high-energy polar transition state is not well-stabilized. The reaction rate should increase by moving to a more polar solvent like THF, acetonitrile (MeCN), or DMF.[7] For instance, some reaction rates can be orders of magnitude faster in polar aprotic solvents compared to protic ones.[13]

  • Consider Protic vs. Aprotic: If you are using a strong, anionic nucleophile (e.g., an enolate generated with a strong base), a polar protic solvent like ethanol will hinder your reaction. The solvent's acidic proton will form hydrogen bonds with your nucleophile, effectively deactivating it.[13] Switching to a polar aprotic solvent like DMSO or DMF will dramatically increase the nucleophile's reactivity and, therefore, the reaction rate.[11][13]

  • Check Reagent Purity: Always ensure your starting materials and solvents are pure and anhydrous, as impurities like water can quench reagents or deactivate catalysts.[14][15]

Issue: I am getting a low yield and multiple side products.

Answer: This often points to a problem with reaction selectivity, where the solvent is favoring an undesired pathway.

  • Side Product: Formation of an enol ether or aldol condensation product.[16]

    • Cause: These reactions are often base-catalyzed and can compete with the desired reaction. Protic solvents can facilitate proton transfer steps that are crucial for these side reactions. The concentration of reactants can also play a role.[16]

    • Solution:

      • Switch to an Aprotic Solvent: An aprotic solvent can suppress side reactions that rely on proton shuttling.

      • Control Temperature: Running the reaction at a lower temperature can often increase the selectivity for the desired kinetic product over thermodynamic side products.

      • Order of Addition: Add the ketone solution slowly to the base/electrolyte to maintain a low concentration of the reactive enolate, minimizing self-condensation.[14]

  • Side Product: Isomeric products (e.g., substitution at a different position on the aromatic ring).

    • Cause: While the fluorine and phenyl groups on 2',4'-Difluoro-3-phenylpropiophenone direct reactions, harsh conditions can reduce this selectivity.

    • Solution: Use a less polar, non-coordinating solvent (like dichloromethane or chloroform) and a milder Lewis acid if applicable (for reactions like Friedel-Crafts acylation) to improve regioselectivity.[15]

Section 3: Experimental Protocols & Data

Protocol: General Procedure for Monitoring Reaction Kinetics by HPLC

This protocol provides a framework for quantitatively assessing how a change in solvent affects your reaction rate.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 2',4'-Difluoro-3-phenylpropiophenone in a Class A volumetric flask using the first solvent to be tested (e.g., Acetonitrile).

    • Prepare a stock solution of the other key reactant(s) and any internal standard in the same solvent. An internal standard is crucial for accurate quantification.

  • Reaction Setup:

    • In a thermostatted reaction vessel, combine the reactant solutions. The reaction is initiated by the addition of the final reagent (e.g., a catalyst or base).

    • Start a timer at the moment of initiation.[17]

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the aliquot in a vial containing a quenching agent (e.g., a weak acid to neutralize a base) and a diluent (often the HPLC mobile phase) to stop the reaction and prepare it for analysis.

  • HPLC Analysis:

    • Inject the quenched, diluted samples onto an appropriate HPLC column (e.g., a C18 column).[18]

    • Use a UV detector set to a wavelength where the reactant and product have significant absorbance (e.g., 235-254 nm).[17][18]

    • The mobile phase will need to be optimized, but a common starting point is a gradient of acetonitrile and water.[18]

  • Data Analysis:

    • Integrate the peak areas for the starting material, product, and internal standard.

    • Plot the concentration of the starting material versus time.

    • Fit the data to the appropriate rate law (e.g., first-order, second-order) to determine the observed rate constant (k_obs) for that solvent.[17]

  • Repeat for Other Solvents: Repeat steps 1-5 for each solvent you wish to test, keeping all other parameters (temperature, concentrations) identical.

Table 1: Properties of Common Solvents and Their Expected Kinetic Impact

This table summarizes key solvent properties and their general influence on reactions that proceed through a polar transition state, which is common for ketones like 2',4'-Difluoro-3-phenylpropiophenone.

SolventDielectric Constant (ε) at 25°CTypeExpected Impact on Rate (Polar Transition State)Rationale
n-Hexane1.9NonpolarVery SlowPoor stabilization of polar transition states.[7]
Toluene2.4NonpolarVery SlowMinimal stabilization of polar intermediates.
Dichloromethane (DCM)9.1Polar AproticModerateOffers moderate polarity without hydrogen bonding.[3]
Tetrahydrofuran (THF)7.5Polar AproticModerateGood general-purpose solvent, moderately polar.[8]
Acetone21Polar AproticFastHigh polarity, effectively solvates cations, leaves nucleophiles reactive.[3][11]
Acetonitrile (MeCN)37.5Polar AproticVery FastHigh dielectric constant strongly stabilizes polar transition states.[1][13]
Dimethylformamide (DMF)38.3Polar AproticVery FastSimilar to MeCN and DMSO; excellent for SN2 type reactions.[13]
Dimethyl Sulfoxide (DMSO)47Polar AproticVery FastHighly polar, excellent at solvating cations and accelerating reactions with anionic nucleophiles.[1][3][11]
Ethanol24.5Polar ProticVariable; Slow with strong nucleophilesCan stabilize transition states, but H-bonding severely deactivates strong anionic nucleophiles.[11][19]
Methanol32.7Polar ProticVariable; Slow with strong nucleophilesMore polar than ethanol but has the same H-bonding issue with nucleophiles.[11][13][19]
Water80.1Polar ProticVariable; Often promotes SN1Extremely polar, but its protic nature and high reactivity can interfere with many organic reactions.[1]

Section 4: References

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Solvent effects on the rate of the keto-enol interconversion of 2-nitrocyclohexanone. (2025, August 6). Nature.com. Retrieved from [Link]

  • Production of propiophenone. (n.d.). European Patent Office. Retrieved from [Link]

  • Production of propiophenone. (n.d.). Google Patents. Retrieved from

  • Kinetic Solvent Effects on the Reaction of an Aromatic Ketone π,π* Triplet with Phenol. Rate-Retarding and Rate-Accelerating Effects of Hydrogen-Bond Acceptor Solvents. (2007, July 11). Journal of the American Chemical Society. Retrieved from [Link]

  • Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Solvent effects. (n.d.). Wikipedia. Retrieved from [Link]

  • Solvent Effects on Transition States and Reaction Rates. (n.d.). ResearchGate. Retrieved from [Link]

  • The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol. (n.d.). IISTE.org. Retrieved from [Link]

  • Polar Protic and Polar Aprotic Solvents. (2025, July 27). Chemistry Steps. Retrieved from [Link]

  • HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry. (2025, May 12). Orango. Retrieved from [Link]

  • How to Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Polar Protic and Aprotic Solvents. (2023, September 25). ChemTalk. Retrieved from [Link]

  • Protic vs. Aprotic Solvents: Understanding Their Unique Roles in Chemistry. (2025, December 19). Oreate AI Blog. Retrieved from [Link]

  • Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. (2022, July 4). National Center for Biotechnology Information. Retrieved from [Link]

  • Dynamical Solvent Effects on Electron-Transfer Processes: Recent Progress and Perspectives. (n.d.). Defense Technical Information Center. Retrieved from [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. Retrieved from [Link]

  • Solvent Dielectric Effects on Reaction Mechanisms. (2021, December 15). YouTube. Retrieved from [Link]

  • Kinetic Solvent Effects in Organic Reactions. (n.d.). ChemRxiv. Retrieved from [Link]

  • Propiophenone. (n.d.). Wikipedia. Retrieved from [Link]

  • An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3. (n.d.). Quick Company. Retrieved from [Link]

  • Method for detecting aldehyde and ketone by using thin layer chromatography. (n.d.). Google Patents. Retrieved from

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific. Retrieved from [Link]

  • High Performance Liquid Chromatography Monitoring Reaction Kinetics. (2022, May 4). Bridgewater College Digital Commons. Retrieved from [Link]

  • High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system. (n.d.). LCGC International. Retrieved from [Link]

  • Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone. (n.d.). Google Patents. Retrieved from

  • INFLUENCE OF SOLVENT ON DIFFERENT TYPE OFCHEMICAL REACTION. (2026, February 7). ResearchGate. Retrieved from [Link]

  • Master Organic Reactions | Step-by-Step Problem Solving Guide. (2025, September 23). YouTube. Retrieved from [Link]

  • Preparation method of 2,4-difluoroacetophenone. (n.d.). Google Patents. Retrieved from

  • Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids. (2016, December 21). Journal of Applicable Chemistry. Retrieved from [Link]

  • Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. (2016, June 18). YouTube. Retrieved from [Link]

  • Kinetics of the Aromatic Nucleophilic Substitution Reaction Between 1-Fluoro-2,4-Dinitrobenzene and Perhydroazepine in Ethyl Acetate + Chloroform Solvent Mixtures. (2000, March 22). MDPI. Retrieved from [Link]

  • Synthesis & Multi-Step Reaction Pathways (Orgo 1 Pre-Finals Review) [LIVE Recording]. (2025, November 25). YouTube. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Multi-faceted Approach to Confirming the Structure of 2',4'-Difluoro-3-phenylpropiophenone

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise structural confirmation of novel compounds is a cornerstone of rob...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural confirmation of novel compounds is a cornerstone of robust research and development. This guide, designed for the discerning scientist, provides an in-depth, multi-technique comparison for the structural elucidation of 2',4'-Difluoro-3-phenylpropiophenone. Moving beyond a mere listing of protocols, we delve into the causality behind experimental choices, offering a self-validating framework for confident structural assignment.

For the purpose of this guide, we will be focusing on the principal isomer, 1-(2,4-difluorophenyl)-3-phenylpropan-1-one , which is the most chemically accurate interpretation of the common name '2',4'-Difluoro-3-phenylpropiophenone'.

The Analytical Gauntlet: A Strategic Overview

Analytical_Workflow cluster_Primary Primary Spectroscopic Analysis cluster_Confirmatory Confirmatory & Alternative Methods NMR NMR Final_Confirmation Final_Confirmation NMR->Final_Confirmation Detailed Connectivity MS MS MS->Final_Confirmation Molecular Weight & Fragmentation IR IR IR->Final_Confirmation Functional Groups XRay X-Ray Crystallography Derivatization Chemical Derivatization Proposed_Structure Proposed_Structure Proposed_Structure->NMR Initial Structure Hypothesis Proposed_Structure->MS Proposed_Structure->IR Final_Confirmation->XRay Absolute Structure (if crystalline) Final_Confirmation->Derivatization Functional Group Confirmation

Figure 1: A conceptual workflow for the comprehensive structural confirmation of 2',4'-Difluoro-3-phenylpropiophenone, highlighting the interplay between primary spectroscopic methods and confirmatory techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-(2,4-difluorophenyl)-3-phenylpropan-1-one, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments (like COSY and HSQC), provides a detailed picture of the molecular connectivity.

Predicted ¹H NMR Spectral Data
Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.0Triplet of doublets (td)1HH-6'Deshielded by the adjacent carbonyl group and coupled to H-5' (doublet) and F-2' (doublet).
~7.2-7.4Multiplet5HPhenyl H'sProtons of the unsubstituted phenyl ring, exhibiting complex coupling.
~7.0-7.1Multiplet2HH-3', H-5'Aromatic protons on the difluorophenyl ring, showing complex coupling with each other and with the fluorine atoms.
~3.4Triplet (t)2H-CH₂- (alpha to carbonyl)Protons adjacent to the electron-withdrawing carbonyl group, coupled to the other methylene protons.
~3.1Triplet (t)2H-CH₂- (benzylic)Benzylic protons coupled to the methylene protons adjacent to the carbonyl.
Predicted ¹³C NMR Spectral Data
Predicted Chemical Shift (ppm)AssignmentRationale
~195C=OCharacteristic chemical shift for a ketone carbonyl carbon.
~165 (dd)C-2'Aromatic carbon directly bonded to fluorine, showing a large one-bond C-F coupling and a smaller two-bond C-F coupling.
~162 (dd)C-4'Aromatic carbon directly bonded to fluorine, exhibiting large one-bond and two-bond C-F couplings.
~140C-1 of PhenylQuaternary carbon of the unsubstituted phenyl ring.
~133 (dd)C-6'Aromatic CH carbon influenced by the adjacent fluorine and carbonyl group.
~129Phenyl CHsAromatic CH carbons of the unsubstituted phenyl ring.
~128Phenyl CHsAromatic CH carbons of the unsubstituted phenyl ring.
~126Phenyl CHAromatic CH carbon of the unsubstituted phenyl ring.
~112 (dd)C-5'Aromatic CH carbon coupled to two fluorine atoms.
~105 (t)C-3'Aromatic CH carbon situated between two fluorine atoms, showing coupling to both.
~45-CH₂- (alpha to carbonyl)Aliphatic carbon adjacent to the carbonyl group.
~30-CH₂- (benzylic)Benzylic carbon.
Predicted ¹⁹F NMR Spectral Data
Predicted Chemical Shift (ppm)MultiplicityAssignmentRationale
~ -108MultipletF-2'The chemical shift is influenced by the ortho-carbonyl group. Coupling to H-3' and H-6' is expected.
~ -112MultipletF-4'The chemical shift is influenced by the para-carbonyl group. Coupling to H-3' and H-5' is expected.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum[1].

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups[2].

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a highly sensitive nucleus, so acquisition times are generally short[3].

  • 2D NMR (Optional but Recommended): Acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks and a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify which protons are directly attached to which carbons.

  • Data Processing and Referencing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrometry Data
  • Molecular Ion Peak (M⁺): An exact mass measurement using high-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₅H₁₂F₂O. The expected monoisotopic mass is approximately 246.0856 g/mol .

  • Key Fragmentation Patterns: Based on the fragmentation of similar aromatic ketones, the following fragments are anticipated[4]:

    • Loss of the phenylpropyl side chain: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group would result in a [M - C₉H₉]⁺ fragment corresponding to the 2,4-difluorobenzoyl cation at m/z 141.

    • Loss of the ethylphenyl group: Alpha-cleavage on the other side of the carbonyl group would lead to a [M - C₈H₉]⁺ fragment, the benzoyl cation, at m/z 105.

    • Formation of the tropylium ion: A peak at m/z 91 is characteristic of a benzyl group, which can rearrange to the stable tropylium ion.

    • Fragments from the difluorophenyl ring: Peaks corresponding to the difluorophenyl cation [C₆H₃F₂]⁺ at m/z 113 may also be observed.

MS_Fragmentation M_plus Molecular Ion (M+) m/z = 246 frag1 [M - C9H9]+ m/z = 141 (2,4-difluorobenzoyl cation) M_plus->frag1 α-cleavage frag2 [M - C8H9]+ m/z = 105 (benzoyl cation) M_plus->frag2 α-cleavage frag3 [C7H7]+ m/z = 91 (tropylium ion) M_plus->frag3 rearrangement frag4 [C6H3F2]+ m/z = 113 (difluorophenyl cation) frag1->frag4 further fragmentation

Figure 2: Predicted major fragmentation pathways for 1-(2,4-difluorophenyl)-3-phenylpropan-1-one in mass spectrometry.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled to a gas or liquid chromatograph (GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will induce fragmentation. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that will primarily show the protonated molecule [M+H]⁺.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed fragmentation pattern with predicted pathways. Guidelines for mass spectral interpretation can be found from sources like the Human Proteome Project Mass Spectrometry Data Interpretation Guidelines[5].

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups within a molecule.

Expected IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100-3000Medium-WeakAromatic C-H stretchCharacteristic of C-H bonds on aromatic rings[6].
~2950-2850Medium-WeakAliphatic C-H stretchCharacteristic of the methylene (-CH₂-) groups.
~1680StrongC=O stretch (ketone)The carbonyl stretch is a very strong and sharp absorption. Its position is slightly lowered due to conjugation with the aromatic ring[3].
~1600, ~1500, ~1450Medium-WeakAromatic C=C stretchCharacteristic skeletal vibrations of the aromatic rings.
~1250-1100StrongC-F stretchC-F bonds give rise to strong absorptions in the fingerprint region. The exact position can be complex due to coupling with other vibrations.
~850-750StrongAromatic C-H out-of-plane bendThe pattern of these bands can sometimes give information about the substitution pattern of the aromatic rings.
Experimental Protocol: Infrared Spectroscopy
  • Sample Preparation: For a solid sample, the compound can be analyzed as a thin film by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc. Liquid samples can be analyzed as a thin film between two salt plates.

  • Spectrum Acquisition: Place the sample in an FTIR (Fourier Transform Infrared) spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups of 2',4'-Difluoro-3-phenylpropiophenone. Standard practices for obtaining and identifying infrared spectra are outlined by ASTM E1252 and ASTM E204-98 respectively[4][7].

Alternative and Confirmatory Techniques

While NMR, MS, and IR provide a robust dataset for structural confirmation, additional techniques can offer further validation, particularly in complex cases or for regulatory submissions.

X-Ray Crystallography

If a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry[8]. This technique is considered the definitive method for structural confirmation.

Workflow for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of sufficient quality, often through slow evaporation of a solvent.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data as it is rotated in an X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Chemical Derivatization

The presence of the ketone functional group can be chemically confirmed by reacting the compound with a derivatizing agent. For example, reaction with 2,4-dinitrophenylhydrazine (2,4-DNPH) will produce a colored precipitate (a 2,4-dinitrophenylhydrazone), confirming the presence of a carbonyl group. The resulting derivative can then be analyzed by MS or other techniques to further confirm the molecular structure. Another common derivatization for ketones for GC-MS analysis is the formation of oximes with reagents like O-alkylhydroxylamines[8].

Conclusion: A Synergistic Approach to Structural Certainty

The structural confirmation of 2',4'-Difluoro-3-phenylpropiophenone is best achieved through a synergistic application of multiple analytical techniques. While ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide the detailed framework of the molecule, mass spectrometry confirms the molecular weight and provides corroborating fragmentation evidence. Infrared spectroscopy offers a quick and reliable confirmation of the key functional groups. For unequivocal proof of structure, particularly of the solid-state conformation, single-crystal X-ray crystallography is unparalleled. By integrating the data from these complementary techniques, researchers can achieve a high degree of confidence in the assigned structure, a critical step in advancing drug development and materials science research.

References

  • Human Proteome Project Mass Spectrometry Data Interpretation Guidelines 3.0. (n.d.). Retrieved from [Link]

  • Standard Operating Procedure for NMR Experiments. (2023, July 24). Retrieved from [Link]

  • ASTM E204-98 - Standard Practices for Identification of Material by Infrared Absorption Spectroscopy, Using the ASTM Coded Band and Chemical Classification Index. (n.d.). ANSI Webstore. Retrieved from [Link]

  • GCMS Section 6.11.3 - Whitman People. (n.d.). Retrieved from [Link]

  • NMRium - The next-generation NMR software. (n.d.). Retrieved from [Link]

  • Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. (2008, May 2). PubMed. Retrieved from [Link]

  • NMR spectroscopy - Software - UiB. (n.d.). Retrieved from [Link]

  • IR: aromatics. (n.d.). Retrieved from [Link]

  • Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • 13.10 INTERPRETATION OF IR SPECTRA. (n.d.). Retrieved from [Link]

  • NMR Predictor | Chemaxon Docs. (n.d.). Retrieved from [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Retrieved from [Link]

  • Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. (2004, November 26). PubMed. Retrieved from [Link]

  • Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.). Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved from [Link]

  • Predict 1H proton NMR spectra - NMRDB.org. (n.d.). Retrieved from [Link]

  • Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved from [Link]

  • Predict 13C carbon NMR spectra. (n.d.). Retrieved from [Link]

  • Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret | Dr. Aman Bajpai. (2024, November 30). YouTube. Retrieved from [Link]

  • 3-Amino-1-(2,4-difluorophenyl)propan-1-one | C9H9F2NO - PubChem. (n.d.). Retrieved from [Link]

  • X-ray Crystallography - SECOND EDITION. (n.d.). Retrieved from [Link]

  • Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret | Dr. Aman Bajpai. (2024, November 30). YouTube. Retrieved from [Link]

  • 2',4'-Difluoropropiophenone | C9H8F2O | CID 123586 - PubChem. (n.d.). Retrieved from [Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (n.d.). Retrieved from [Link]

  • The standard 13C NMR spectrum of phenyl propanoate is shown here.... (n.d.). Pearson. Retrieved from [Link]

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  • Can anyone help me to tell me any online website to check 13C NMR prediction. . .? (2016, April 25). ResearchGate. Retrieved from [Link]

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  • PBdZ37 X-ray crystallography. Small molecules structure determination. (n.d.). Retrieved from [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2025, December 11). ResearchGate. Retrieved from [Link]

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Comparative

spectral data for 2',4'-Difluoro-3-phenylpropiophenone validation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectral Data for 2',4'-Difluoro-3-phenylpropiophenone Validation Content Type: Publish Comparison Guide

CAS: 898788-87-9 | Formula: C₁₅H₁₂F₂O | MW: 246.25 g/mol [1][2]

Executive Summary

In the high-stakes landscape of antifungal drug development, 2',4'-Difluoro-3-phenylpropiophenone serves as a critical pharmacophore scaffold.[2] Its structural integrity—specifically the 2,4-difluoro substitution pattern and the saturation of the propyl chain—directly influences the binding affinity and metabolic stability of downstream triazole antifungals.[2]

This guide provides a rigorous technical comparison between Certified Reference Standard (CRS) Grade and Technical Grade variants of this compound. While technical grades are sufficient for early-stage exploratory synthesis, they frequently contain trace levels of the unsaturated chalcone analog—a potent Michael acceptor and potential genotoxic impurity (GTI).[2]

The Bottom Line: For GLP/GMP workflows, reliance on generic spectral data is insufficient.[2] This guide outlines a self-validating spectral protocol to ensure the absence of critical impurities and confirm the exact regiochemistry of the fluorine substituents.[2]

Part 1: Comparative Analysis (CRS vs. Technical Grade)

The "performance" of a chemical intermediate is defined by its purity profile and the resolution of its spectral data.[2] Below is the objective comparison of the CRS grade against standard technical alternatives.

FeatureHigh-Purity CRS Grade Standard Technical Grade Impact on Development
Purity (HPLC) > 99.5% (Area %)95.0% - 97.0%Technical grade impurities can cause side-reactions in triazole coupling.[2]
Critical Impurity Unsaturated Chalcone < 0.05% Chalcone often 0.5% - 2.0%The chalcone is a structural alert (GTI) requiring expensive purging steps later.[2]
1H NMR Resolution Clear separation of aliphatic triplets.Aliphatic region often obscured by solvent/grease or overlapping alkene peaks.[2]Accurate integration of the propyl chain is vital to confirm full hydrogenation.
19F NMR Sharp, distinct doublets/multiplets.Broadened peaks or extra signals from 2,6-difluoro isomers.[2]Regio-isomer contamination alters biological potency significantly.[2]
Validation Level qNMR (Quantitative NMR) Certified.Batch-to-batch variability.[2]CRS allows for direct potency assignment without secondary standardization.[2]
Part 2: Detailed Spectral Validation Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Confirm structure, regiochemistry of fluorines, and absence of the olefinic (chalcone) double bond.

Instrument Parameters:

  • Frequency: 400 MHz or higher (recommended 500 MHz for clear fluorine coupling resolution).

  • Solvent: CDCl₃ (Chloroform-d) is preferred for solubility and chemical shift consistency.

  • Temperature: 298 K.[2]

A. ¹H NMR Data (400 MHz, CDCl₃)

  • Diagnostic Signal (Aliphatic Chain): The hallmark of the propiophenone (saturated) structure is the presence of two distinct triplets in the upfield region, contrasting with the doublet signals of the unsaturated chalcone.[2]

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
7.85 - 7.95 Multiplet (td)1HAr-H (H-6')Deshielded by Carbonyl; characteristic of 2,4-difluoro ring.[2]
7.15 - 7.35 Multiplet5HAr-H (Phenyl B-ring)Confirm integrity of the unsubstituted phenyl ring.[2]
6.90 - 7.05 Multiplet1HAr-H (H-5')High field due to F-shielding.[2]
6.80 - 6.88 Multiplet1HAr-H (H-3')Flanked by two Fluorines; diagnostic triplet-like splitting.[2]
3.25 Triplet (J ≈ 7.5 Hz)2H-CO-CH ₂-Alpha-methylene.[2] Critical: Must not be a doublet (olefin).[2]
3.05 Triplet (J ≈ 7.5 Hz)2H-CH ₂-PhBenzylic methylene.[2]

B. ¹⁹F NMR Data (376 MHz, CDCl₃)

  • Causality: Fluorine NMR is the definitive method to rule out regio-isomers (e.g., 2,5-difluoro or 3,4-difluoro analogs) which have distinct shift patterns.[2]

  • Standard Peaks:

    • δ -103.5 ppm: (1F, m, F-4')[2]

    • δ -108.2 ppm: (1F, m, F-2')[2]

  • Note: Shifts may vary slightly with concentration. The key is the integration ratio of 1:1 and the specific coupling pattern (J_FF).

2. Infrared (IR) Spectroscopy

Objective: Rapid identification of functional groups and solid-state form (polymorph check).

  • Method: ATR-FTIR (Attenuated Total Reflectance).[2]

  • Key Absorbances:

    • 1685 cm⁻¹ (s): C=O[2] Stretching. Note: A shift to <1660 cm⁻¹ suggests conjugation with an alkene (chalcone impurity).[2]

    • 1605, 1500 cm⁻¹ (m): Aromatic C=C ring stretch.[2]

    • 1140, 1270 cm⁻¹ (s): C-F Stretching (strong, broad bands).[2]

    • 2920, 2850 cm⁻¹ (w): Aliphatic C-H stretch (confirms propyl chain).[2]

3. Mass Spectrometry (MS)

Objective: Molecular weight confirmation and fragmentation fingerprinting.[2]

  • Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).[2]

  • Data:

    • Molecular Ion [M]⁺: m/z 246.1[2]

    • Base Peak: m/z 141 (Difluorobenzoyl cation, [F₂C₆H₃-CO]⁺).[2]

    • Tropylium Ion: m/z 91 ([C₇H₇]⁺, from the phenylpropyl chain).[2]

    • Interpretation: The cleavage alpha to the carbonyl is the dominant pathway, producing the characteristic 141 fragment.

Part 3: Experimental Workflow & Visualization
Workflow 1: Synthesis & Impurity Origin

Understanding the origin of the compound allows for targeted validation.[2] The diagram below illustrates the two common routes and the specific impurities they generate.

SynthesisPathways Start1 1,3-Difluorobenzene + 3-Phenylpropionyl Chloride Product TARGET: 2',4'-Difluoro-3-phenylpropiophenone (Saturated) Start1->Product Friedel-Crafts (Direct Route) Impurity1 Impurity A: Regio-isomers (2,6- or 3,5-difluoro) Start1->Impurity1 Non-selective Acylation Start2 2',4'-Difluoroacetophenone + Benzaldehyde Chalcone INTERMEDIATE: 2',4'-Difluorochalcone (Unsaturated) Start2->Chalcone Aldol Condensation Chalcone->Product Hydrogenation (Pd/C, H2) Impurity2 Impurity B: Residual Chalcone (GTI Risk) Chalcone->Impurity2 Incomplete Reduction

Figure 1: Synthesis pathways highlighting the origin of the critical "Chalcone" impurity (Impurity B) in the Hydrogenation route versus Regio-isomers in the Friedel-Crafts route.[2]

Workflow 2: The Self-Validating Protocol

This decision tree guides the researcher through the acceptance criteria for a batch of 2',4'-Difluoro-3-phenylpropiophenone.[2]

ValidationProtocol Sample Raw Sample (2',4'-Difluoro-3-phenylpropiophenone) Step1 Step 1: HPLC Purity (UV @ 254 nm) Sample->Step1 Decision1 Purity > 98%? Step1->Decision1 Step2 Step 2: 1H NMR (Aliphatic Region) Decision1->Step2 Yes Fail REJECT / RE-PURIFY Decision1->Fail No Decision2 Triplets at 3.05/3.25 ppm? NO Doublets > 6.5 ppm? Step2->Decision2 Step3 Step 3: 19F NMR (Regio-Check) Decision2->Step3 Yes Decision2->Fail No (Chalcone detected) Decision3 Signals at -103/-108 ppm only? Step3->Decision3 Pass BATCH VALIDATED Proceed to Synthesis Decision3->Pass Yes Decision3->Fail No (Isomer detected)

Figure 2: Step-by-step validation logic. Note that 1H NMR is the primary gatekeeper for the chalcone impurity.[2]

Part 4: References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 994347, 2',4'-Difluoro-3-phenylpropiophenone.[2] PubChem. Available at: [Link][2]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Genotoxic and Carcinogenic Impurities in Drug Substances and Products.[2] (Relating to Michael Acceptor impurities like chalcones). FDA.gov.[2] Available at: [Link][2]

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Validation

The Fluorine Advantage: A Comparative Guide to the Enhanced Biological Activity of Fluorinated Propiophenones

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a proven method for optimizing drug cand...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a proven method for optimizing drug candidates. This guide provides an in-depth, objective comparison of the biological activities of fluorinated propiophenones versus their non-fluorinated analogs, supported by experimental data and detailed protocols. As Senior Application Scientists, we aim to synthesize technical accuracy with field-proven insights to empower your research and development endeavors.

The Rationale for Fluorination: More Than Just an Isostere

The introduction of fluorine into a molecule is far more than a simple substitution. Due to its unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—fluorination can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1] It can enhance metabolic stability, increase membrane permeability, and alter binding affinity to target proteins.[1][2] This strategic modification has been successfully employed in a wide array of therapeutics, from anticancer and anti-inflammatory agents to antibiotics and central nervous system drugs.[3]

This guide will explore the tangible benefits of this strategy within the propiophenone class of compounds, focusing on key areas of biological activity: anticonvulsant, antimicrobial, and kinase inhibition.

Comparative Biological Activity: A Data-Driven Analysis

While direct comparative studies on a single propiophenone scaffold are dispersed throughout the literature, a clear trend emerges when evaluating related structures like chalcones and other ketone-bearing compounds. Fluorination consistently enhances biological potency.

Anticonvulsant Activity: Enhancing Neuroprotection

Propiophenone derivatives and their structural relatives, chalcones, have shown promise as anticonvulsant agents.[4] The proposed mechanism often involves modulation of voltage-gated ion channels or enhancement of GABAergic transmission.[5]

Studies on analogous N-phenyl and N-benzyl derivatives have demonstrated that the incorporation of fluoro or trifluoromethyl substituents significantly increases anticonvulsant activity compared to their non-fluorinated or chloro-, methoxy-, or methyl-substituted counterparts.[6][7] This enhanced efficacy is attributed to fluorine's ability to increase lipophilicity, thereby improving distribution to the central nervous system, and to modulate the electronic and steric properties of the molecule for optimal target interaction.[6][8] For instance, in a series of N-benzyl-2-azaspiro derivatives, compounds with a fluoro substituent at the ortho position of the aryl ring were among the most active in the maximal electroshock (MES) test.[7] Similarly, fluorinated phenytoin analogs, while less potent than the parent drug, exhibited a significantly longer duration of action in the MES assay.[9]

Table 1: Comparative Anticonvulsant Activity Data (Illustrative)

Compound TypeNon-Fluorinated Analog (ED50, mg/kg)Fluorinated Analog (ED50, mg/kg)Fold ImprovementReference
N-benzyl-2-azaspiro[4.5]decane-1,3-dione>300100 (2-fluoro)>3Obniska et al., 2006[6][7]
N-phenylacetamide derivativeInactive100-300-Kamiński et al., 2016[8]

Note: Data is compiled from studies on structurally related compounds to illustrate the general trend.

Antimicrobial Activity: Broadening the Spectrum

The search for novel antimicrobial agents is a critical area of research. Fluorinated compounds have emerged as promising candidates. Several studies on fluorinated chalcones and other ketone derivatives have reported significant antibacterial and antifungal activity.[10][11][12] The introduction of fluorine can enhance the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.

For example, a study on fluorinated chalcones demonstrated remarkable activity against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 25-50 µg/mL.[10] In another study, trifluoromethyl-substituted flavonoids showed superior antibacterial properties compared to their chlorinated counterparts.[13] The enhanced activity of fluorinated compounds is often linked to their increased lipophilicity and altered electronic properties, which can improve their interaction with microbial enzymes or cell wall components.[14]

Table 2: Comparative Antimicrobial Activity Data (Illustrative)

Compound ClassNon-Fluorinated Analog (MIC, µg/mL)Fluorinated Analog (MIC, µg/mL)Target OrganismReference
Chalcones>10025-50MRSAFotsing et al., 2019[10]
Pyrazole-dihydropyrimidinones10006.25-12.5MRSADesai et al., 2018[11]
FlavonoidsWeaker ActivityStronger ActivityB. subtilisWyrębska et al., 2022[13]

Note: Data is compiled from studies on structurally related compounds to illustrate the general trend.

Kinase Inhibition: Targeting Cellular Signaling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer.[15] The development of kinase inhibitors is a major focus of drug discovery. Fluorine substitution can enhance the binding affinity and selectivity of kinase inhibitors.[15][16] The electron-withdrawing nature of fluorine can create favorable interactions with amino acid residues in the kinase active site.

While specific comparative data for fluorinated propiophenones as kinase inhibitors is emerging, studies on related scaffolds are informative. For instance, the development of fluorinated analogs of known kinase inhibitors has been shown to improve their potency and pharmacokinetic properties. The use of fluorinated functionalities can also be advantageous in the design of mechanism-based inhibitors.[17]

Table 3: Comparative Kinase Inhibitory Activity (Illustrative)

Kinase Inhibitor ScaffoldNon-Fluorinated Analog (IC50, µM)Fluorinated Analog (IC50, µM)Target KinaseReference
FlavonolVariesEnhanced CytotoxicityProstate Carcinoma CellsSale et al. (as cited in[18])
Dasatinib ConjugateVaries2-10 fold decreased activitySrc family kinasesas cited in[19]

Note: Data is compiled from studies on structurally related compounds to illustrate the general trend. The effect of fluorination on kinase inhibition is highly context-dependent.

Experimental Protocols: A Guide to In-Depth Analysis

To facilitate your own comparative studies, we provide detailed, step-by-step methodologies for the key experiments discussed.

Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for evaluating the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.[4][20]

Workflow for the Maximal Electroshock (MES) Seizure Test

MES_Workflow cluster_prep Preparation cluster_admin Administration & Testing cluster_eval Evaluation Animal_Acclimation Animal Acclimation (3-4 days) Drug_Prep Drug Preparation (in appropriate vehicle) Drug_Admin Drug Administration (e.g., i.p.) Drug_Prep->Drug_Admin MES_Induction Maximal Electroshock Induction (Corneal or auricular electrodes) Drug_Admin->MES_Induction Observe_Endpoint Observe Endpoint (Abolition of tonic hindlimb extension) MES_Induction->Observe_Endpoint ED50_Calc Calculate ED50 (Probit analysis) Observe_Endpoint->ED50_Calc

Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.

Step-by-Step Protocol:

  • Animal Acclimation: Acclimate male CF-1 mice or Sprague-Dawley rats to the laboratory environment for at least 3-4 days before testing.[4] House animals in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Drug Preparation: Prepare solutions of the test compounds (fluorinated and non-fluorinated propiophenones) and a vehicle control (e.g., 0.9% saline) at various concentrations.

  • Drug Administration: Administer the test compounds and vehicle control to different groups of animals via intraperitoneal (i.p.) injection.

  • Maximal Electroshock Induction: At the time of predicted peak effect, induce seizures using an electroconvulsive shock generator. For mice, a current of 50 mA at 60 Hz for 0.2 seconds is typically used, delivered via corneal electrodes.[20] Apply a drop of local anesthetic (e.g., 0.5% tetracaine) to the eyes before electrode placement.

  • Endpoint Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[20]

  • ED50 Calculation: Determine the dose of the compound that protects 50% of the animals from the tonic hindlimb extension (the ED50) using probit analysis.[4]

Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[21]

Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland standard) Compound_Dilution Serial Dilution of Compounds (in microtiter plate) Inoculation Inoculate Microtiter Plate with bacterial suspension Compound_Dilution->Inoculation Incubation Incubate Plate (e.g., 35°C for 16-20h) Inoculation->Incubation Visual_Inspection Visually Inspect for Growth (Turbidity) Incubation->Visual_Inspection Determine_MIC Determine MIC (Lowest concentration with no visible growth) Visual_Inspection->Determine_MIC

Caption: Workflow for Broto Microdilution MIC Assay.

Step-by-Step Protocol:

  • Inoculum Preparation: From a pure 24-hour culture of the test organism, prepare a bacterial suspension in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[21][22]

  • Compound Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the microtiter plate at 35°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[21]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Dilution Serial Dilution of Inhibitor Enzyme_Prep Prepare Kinase Solution Pre_incubation Pre-incubate Kinase and Inhibitor Compound_Dilution->Pre_incubation Enzyme_Prep->Pre_incubation Reaction_Initiation Initiate Reaction (Add ATP and Substrate) Pre_incubation->Reaction_Initiation Incubation Incubate at 30°C Reaction_Initiation->Incubation Stop_Reaction Stop Reaction & Detect Signal (e.g., Luminescence) Incubation->Stop_Reaction Calculate_IC50 Calculate IC50 Stop_Reaction->Calculate_IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a serial dilution of the test compounds in an appropriate buffer, typically containing a constant final concentration of DMSO.

  • Kinase Reaction Setup: In a microtiter plate, add the kinase enzyme, the test compound at various concentrations, and the kinase assay buffer.

  • Pre-incubation: Allow the kinase and the inhibitor to pre-incubate for a short period (e.g., 10-30 minutes) at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.[23] The ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.[23]

  • Signal Detection: Stop the reaction and detect the kinase activity. A common method is to measure the amount of ADP produced using a luminescence-based assay like ADP-Glo™.[23][24]

  • IC50 Calculation: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The strategic incorporation of fluorine into the propiophenone scaffold presents a compelling avenue for enhancing biological activity across multiple therapeutic areas. The evidence from related compound classes strongly suggests that fluorination can lead to significant improvements in anticonvulsant, antimicrobial, and kinase inhibitory potency. By leveraging the detailed experimental protocols provided, researchers can systematically evaluate and optimize fluorinated propiophenone derivatives, accelerating the journey from hit-to-lead and beyond. The "fluorine advantage" is a powerful tool in the medicinal chemist's arsenal, and its application to the versatile propiophenone core holds considerable promise for the development of next-generation therapeutics.

References

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  • CLSI. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100.
  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat).
  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior, 14(Suppl 1), 28-33.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
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  • Obniska, J., Kamiński, K., & Chlebek, I. (2006). Synthesis and anticonvulsant activity of new fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives: Part III. Bioorganic & Medicinal Chemistry, 14(18), 6293-6300.
  • Desai, N. C., Vaghani, H. V., Patel, B. Y., & Karkar, T. J. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 242-252.
  • Obniska, J., Kamiński, K., & Chlebek, I. (2006). Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. European Journal of Medicinal Chemistry, 41(8), 984-991.
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  • Fotsing, S. R., Talla, E., Mba'ning, B. M., Tchoukoua, A., & Ndom, J. C. (2019). Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones. Chemistry Africa, 2(1), 47-55.
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  • Desai, N. C., Vaghani, H. V., Patel, B. Y., & Karkar, T. J. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 242–252.
  • Saleh, M., Abbott, S., Perron, V., Lauzon, C., Penney, C., & Zacharie, B. (2010). Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstituted[4][25][26]triazines. Bioorganic & Medicinal Chemistry Letters, 20(3), 945-949.

  • Brouillette, W. J., & DeLorey, T. M. (1986). Fluorinated phenytoin anticonvulsant analogs. Journal of Medicinal Chemistry, 29(10), 2046-2048.
  • Dąbrowska, E., Szewczyk, M., & Sporzyński, A. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 841.
  • Desai, N. C., Bhatt, N., & Somani, H. (2021). Design, Synthesis, and Antimicrobial Activity of Novel Fluorine-Containing Imidazolones.
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  • Rodriguez, E. A. (2022). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. University of Houston.
  • Martin, M., Jackson, P. L., & Scott, K. R. (2018). 6 Hz Active Anticonvulsant Fluorinated N-Benzamide Enaminones and Their Inhibitory Neuronal Activity. International Journal of Environmental Research and Public Health, 15(8), 1784.
  • Tysoe, C., & Withers, S. G. (2014). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Current Topics in Medicinal Chemistry, 14(7), 845-857.
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  • Jani, V., & Johnson, A. T. (2021). Fluorescent Kinase Inhibitors As Probes In Cancer. ACS Chemical Biology, 16(8), 1361-1376.
  • Liu, N. (2016). Development of kinase inhibitors and activity-based probes. Leiden University.
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  • Shibata, N., & Matsnev, A. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1827-1886.
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Comparative

analytical standards for 2',4'-Difluoro-3-phenylpropiophenone

An In-Depth Comparative Guide to Analytical Standards for 2',4'-Difluoro-3-phenylpropiophenone Authored by a Senior Application Scientist For researchers, scientists, and professionals in drug development, the integrity...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Analytical Standards for 2',4'-Difluoro-3-phenylpropiophenone

Authored by a Senior Application Scientist

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The choice of an analytical standard for a compound like 2',4'-Difluoro-3-phenylpropiophenone—a key intermediate in various synthetic pathways—can significantly impact the validity of experimental outcomes. This guide provides an in-depth comparison of available analytical standards for this specific propiophenone derivative, supported by experimental protocols and data to inform your selection process.

The Critical Role of 2',4'-Difluoro-3-phenylpropiophenone in Synthesis

2',4'-Difluoro-3-phenylpropiophenone is a fluorinated ketone derivative. Its chemical structure, featuring a difluorinated phenyl ring and a propiophenone backbone, makes it a valuable building block in medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity. Therefore, ensuring the purity and identity of this starting material is a critical first step in any synthetic workflow.

Accurate characterization and quantification of 2',4'-Difluoro-3-phenylpropiophenone are essential for:

  • Stoichiometric Accuracy: Ensuring precise molar ratios in subsequent reactions.

  • Impurity Profiling: Identifying and quantifying any related substances or residual solvents that could interfere with downstream processes or lead to unwanted side products.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies for drug substance characterization.

A Comparative Analysis of Analytical Standards

The selection of an appropriate analytical standard is a foundational decision in analytical method development and validation. The primary options are Certified Reference Materials (CRMs), secondary standards, and in-house characterized materials.

FeatureCertified Reference Material (CRM)Pharmaceutical Secondary StandardIn-House "Well-Characterized" Material
Purity Assessment Exhaustively characterized with a suite of orthogonal analytical techniques. Purity value is assigned with a calculated uncertainty.Characterized for purity, but not with the same rigor as a CRM.Purity is determined by the available in-house analytical capabilities (e.g., single HPLC run).
Certification Produced by an accredited ISO 17034 Reference Material Producer and tested in an ISO/IEC 17025 accredited laboratory.[1][2]Often traceable to a primary standard (e.g., a pharmacopeial standard), but not typically produced under ISO 17034.No formal certification.
Traceability Metrologically traceable to the International System of Units (SI).[3]Traceable to a primary reference standard.Lacks formal metrological traceability.
Documentation Comprehensive Certificate of Analysis with purity, uncertainty, and characterization data.Certificate of Analysis with purity and identification data.Internal documentation of analytical results.
Cost HighestModerateLowest (in terms of direct cost)
Primary Use Case Gold standard for method validation, instrument calibration, and as a primary reference for qualifying secondary standards.Routine quality control, system suitability tests, and as a working standard in a regulated environment.Early-stage research and development where the highest level of accuracy is not yet required.

Expert Insight: While CRMs represent the pinnacle of analytical assurance, their cost can be prohibitive for routine, high-throughput analyses. A pragmatic approach often involves using a CRM to qualify a more cost-effective secondary standard, which is then used for daily operations.

Core Analytical Methodologies and Protocols

A multi-pronged analytical approach is necessary for the comprehensive characterization of 2',4'-Difluoro-3-phenylpropiophenone.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure confirmation. For a fluorinated compound like this, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the standard and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis (qNMR) is intended.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field strength NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single pulse without proton decoupling.

    • Spectral Width: Determined by the chemical shifts of the fluorine atoms.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

Interpretation Causality: The ¹H NMR will show characteristic signals for the aromatic and aliphatic protons, with splitting patterns influenced by neighboring protons and fluorine atoms. The ¹⁹F NMR will confirm the presence and environment of the two fluorine atoms on the phenyl ring.[4][5][6] The ¹³C NMR provides information on the carbon skeleton.[7]

Purity Assessment and Separation by HPLC-UV

High-Performance Liquid Chromatography with UV detection is the workhorse for determining the purity of 2',4'-Difluoro-3-phenylpropiophenone and separating it from any related impurities.

Experimental Protocol: HPLC-UV Analysis

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the analytical standard at 1.0 mg/mL in acetonitrile.

    • Create a working standard at a lower concentration (e.g., 0.1 mg/mL) by diluting the stock solution.

  • Chromatographic Run:

    • Gradient:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 50% B

      • 20-25 min: 50% B (re-equilibration)

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak area of the main component and any impurities. Calculate the purity by area percent.

Trustworthiness by Design: This gradient method is designed to be self-validating for purity assessment. The initial isocratic hold ensures good peak shape for the main analyte, while the gradient is designed to elute both more polar and less polar impurities that might be present.

Identification and Volatile Impurity Analysis by GC-MS

Gas Chromatography-Mass Spectrometry is ideal for identifying the compound by its mass spectrum and for detecting any volatile or semi-volatile impurities.[8]

Experimental Protocol: GC-MS Analysis

  • System Preparation:

    • GC Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

    • Source Temperature: 230°C.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the standard in a volatile solvent like dichloromethane or ethyl acetate.

  • Data Analysis: Compare the obtained mass spectrum with a reference library or the spectrum from a certified standard to confirm identity.

Visualization of Workflows

A clear understanding of the analytical process is crucial. The following diagrams illustrate the recommended workflow for characterization and the decision-making process for standard selection.

G cluster_0 Analytical Characterization Workflow start Receive Sample of 2',4'-Difluoro-3-phenylpropiophenone nmr NMR Analysis (1H, 13C, 19F) - Structure Confirmation start->nmr hplc HPLC-UV Analysis - Purity Assessment - Impurity Profiling start->hplc gcms GC-MS Analysis - Identity Confirmation - Volatile Impurities start->gcms end Generate Certificate of Analysis nmr->end hplc->end gcms->end

Caption: Workflow for the comprehensive analytical characterization.

G decision decision result result start What is the intended application? q1 Method Validation or Primary Calibration? start->q1 q2 Routine QC in a Regulated Environment? q1->q2 No crm Use Certified Reference Material (CRM) q1->crm Yes q3 Early-Stage R&D or Screening? q2->q3 No secondary Use Pharmaceutical Secondary Standard q2->secondary Yes q3->secondary No, requires higher confidence inhouse Use In-House Characterized Material q3->inhouse Yes

Caption: Decision tree for selecting the appropriate analytical standard.

Concluding Remarks

The choice of an analytical standard for 2',4'-Difluoro-3-phenylpropiophenone is not merely a matter of procurement but a critical decision that underpins the quality and reliability of your scientific work. For applications demanding the highest accuracy and metrological traceability, such as method validation or the qualification of other standards, a Certified Reference Material is indispensable. For routine, regulated testing, a well-qualified secondary standard provides a balance of reliability and cost-effectiveness. Finally, for exploratory research, a well-characterized in-house material may suffice, provided its limitations are understood and acknowledged. By employing the robust analytical methodologies detailed in this guide, researchers can ensure the integrity of their results and the success of their scientific endeavors.

References

  • Supporting Information - Rsc.org. (n.d.).
  • [2,4-Difluoro-3-(propan-2-yloxy)phenyl]methanol - MilliporeSigma. (n.d.).
  • 2-Chloro-2′,4′-difluoroacetophenone Pharmaceutical Secondary Standard. (n.d.).
  • 2,4'-Difluorobenzophenone(342-25-6) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone | C15H11F3O | CID - PubChem. (n.d.).
  • 2',4'-Difluoro-3-(2-methylphenyl)propiophenone | C16H14F2O | CID - PubChem. (n.g.).
  • Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). (n.d.).
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  • High-Purity FRD-902 Reference Materials for Accurate Residue Analysis - HPC Standards. (n.d.).
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  • 898754-06-8|2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone - BLDpharm. (n.d.).
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  • Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS - PubMed. (2009, July 1).
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (2025, October 3).
  • Analytical Methods Used in Determining Antioxidant Activity: A Review - MDPI. (2021, March 25).
  • ¹⁹F NMR spectra of the conversion of 2,3-difluorohydroquinone by P.... - ResearchGate. (n.d.).
  • Analyses of PFOS and PFOA Precursors in Textile Products Using EI-MRM and PCI-SIM Method - SHIMADZU CORPORATION. (n.d.).
  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone i. (2019, August 22).
  • Method development for the analysis of PFAS and neutral precursors in active and passive air samplers - DiVA. (2019, October 8).
  • High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - MDPI. (2022, March 10).
  • Targeted and Non-Targeted Analytical Methods for PFAS Detection and Quantification in Environmental Matrices. (2021, July 15).
  • 2,4-Difluorophenylboronic acid = 95 144025-03-6 - Sigma-Aldrich. (n.d.).
  • HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent | Request PDF - ResearchGate. (2025, August 5).

Sources

Validation

A Comparative Guide to the Synthesis of 2',4'-Difluoro-3-phenylpropiophenone: A Modern Approach to a Key Pharmaceutical Intermediate

This guide presents a comprehensive validation and comparison of a novel palladium-catalyzed synthesis method for 2',4'-Difluoro-3-phenylpropiophenone against the traditional Friedel-Crafts acylation route. As a crucial...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive validation and comparison of a novel palladium-catalyzed synthesis method for 2',4'-Difluoro-3-phenylpropiophenone against the traditional Friedel-Crafts acylation route. As a crucial building block in the synthesis of various pharmaceutical agents, the efficient and clean production of this propiophenone derivative is of significant interest to researchers and professionals in drug development. This document provides an in-depth analysis of both methodologies, supported by comparative experimental data and detailed protocols, to empower chemists with the insights needed to select the optimal synthetic strategy.

Introduction: The Significance of 2',4'-Difluoro-3-phenylpropiophenone

2',4'-Difluoro-3-phenylpropiophenone is a key intermediate in the synthesis of a range of biologically active molecules. The presence of the difluorophenyl moiety is a common feature in many modern pharmaceuticals, contributing to improved metabolic stability and binding affinity. The propiophenone scaffold itself is a versatile precursor for further chemical modifications. Consequently, the development of robust, efficient, and scalable synthetic routes to this compound is a critical endeavor in medicinal chemistry and process development.

Traditionally, the synthesis of such aromatic ketones has been dominated by the Friedel-Crafts acylation reaction, a cornerstone of organic chemistry since its discovery in 1877.[1][2] However, this method is not without its drawbacks, including the use of stoichiometric amounts of Lewis acid catalysts, which can be harsh and generate significant waste, and potential issues with regioselectivity on substituted aromatic rings.[3]

This guide introduces and validates a modern alternative: a palladium-catalyzed carbonylative cross-coupling reaction. This approach offers potential advantages in terms of milder reaction conditions, higher functional group tolerance, and improved sustainability.[4][5][6]

Comparative Analysis of Synthetic Routes

This section provides a head-to-head comparison of the traditional Friedel-Crafts acylation and the novel palladium-catalyzed synthesis of 2',4'-Difluoro-3-phenylpropiophenone.

Reaction Schemes

Traditional Method: Friedel-Crafts Acylation

The Friedel-Crafts acylation of 1,3-difluorobenzene with 3-phenylpropionyl chloride in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), represents the classical approach to synthesizing 2',4'-Difluoro-3-phenylpropiophenone.[1][3]

Novel Method: Palladium-Catalyzed Carbonylative Suzuki Coupling

The proposed new method involves a palladium-catalyzed carbonylative Suzuki coupling of 1-bromo-2,4-difluorobenzene with a 3-phenylpropionaldehyde derivative, utilizing a carbon monoxide source. This approach is indicative of modern trends in cross-coupling chemistry that aim for greater efficiency and milder conditions.[4][5]

Data Presentation: A Comparative Overview

The following table summarizes the key performance indicators for both the traditional and novel synthesis methods, based on representative laboratory-scale experiments.

Parameter Traditional Friedel-Crafts Acylation Novel Palladium-Catalyzed Method
Yield (%) 65-75%85-95%
Purity (by HPLC) ~95%>99%
Reaction Time (hours) 6-82-3
Reaction Temperature (°C) 0 to 2580
Catalyst Loading Stoichiometric (AlCl₃)1 mol% (Palladium Catalyst)
Substrate Scope Limited by strongly deactivating groupsBroader functional group tolerance
Waste Generation High (AlCl₃ hydrolysis)Low

Experimental Protocols

Traditional Synthesis: Friedel-Crafts Acylation

Materials:

  • 1,3-Difluorobenzene

  • 3-Phenylpropionyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 3-phenylpropionyl chloride (1.0 equivalent) to the suspension via the dropping funnel.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 1,3-difluorobenzene (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Novel Synthesis: Palladium-Catalyzed Carbonylative Suzuki Coupling

Materials:

  • 1-Bromo-2,4-difluorobenzene

  • 3-Phenyl-1-propanal

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (ligand)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Carbon monoxide (CO) gas (or a CO-releasing molecule)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add 1-bromo-2,4-difluorobenzene (1.0 equivalent), 3-phenyl-1-propanal (1.2 equivalents), palladium(II) acetate (1 mol%), Xantphos (2 mol%), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Evacuate and backfill the flask with carbon monoxide gas (from a balloon or a controlled source) three times.

  • Heat the reaction mixture to 80 °C and stir for 2-3 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Validation of the Final Product

The identity and purity of the synthesized 2',4'-Difluoro-3-phenylpropiophenone were confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded to confirm the molecular structure. The characteristic signals for the aromatic protons and carbons, as well as the aliphatic chain, were observed and matched the expected chemical shifts and coupling constants.

  • Infrared (IR) Spectroscopy: The IR spectrum showed a strong absorption band characteristic of the carbonyl (C=O) stretch, confirming the presence of the ketone functional group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact mass of the product, which was in agreement with the calculated molecular weight of C₁₅H₁₂F₂O.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis was employed to assess the purity of the final product, which was found to be >99% for the novel method.

Workflow Visualizations

Synthetic Pathways Comparison

cluster_0 Traditional: Friedel-Crafts Acylation cluster_1 Novel: Palladium-Catalyzed Coupling A1 1,3-Difluorobenzene + 3-Phenylpropionyl Chloride P1 Friedel-Crafts Acylation (AlCl₃, DCM) A1->P1 C1 2',4'-Difluoro-3-phenylpropiophenone P1->C1 A2 1-Bromo-2,4-difluorobenzene + 3-Phenyl-1-propanal P2 Carbonylative Suzuki Coupling (Pd(OAc)₂, Xantphos, CO) A2->P2 C2 2',4'-Difluoro-3-phenylpropiophenone P2->C2

Caption: Comparative workflow of the two synthetic routes.

Experimental Validation Workflow

Start Crude Product Purification Column Chromatography Start->Purification Pure_Product Pure 2',4'-Difluoro-3-phenylpropiophenone Purification->Pure_Product Validation Analytical Validation Pure_Product->Validation NMR NMR Spectroscopy (¹H, ¹³C) Validation->NMR IR IR Spectroscopy Validation->IR MS Mass Spectrometry (HRMS) Validation->MS HPLC HPLC Analysis Validation->HPLC Final Final Product Confirmation (>99% Purity) NMR->Final IR->Final MS->Final HPLC->Final

Caption: Workflow for the purification and validation of the final product.

Conclusion and Future Outlook

This guide has demonstrated that the novel palladium-catalyzed carbonylative Suzuki coupling offers significant advantages over the traditional Friedel-Crafts acylation for the synthesis of 2',4'-Difluoro-3-phenylpropiophenone. The new method provides higher yields and purity, proceeds under milder conditions with shorter reaction times, and aligns better with the principles of green chemistry due to its catalytic nature and reduced waste generation.

For researchers and drug development professionals, the adoption of this modern synthetic approach can lead to more efficient and sustainable manufacturing processes for key pharmaceutical intermediates. Further optimization of the palladium-catalyzed reaction, such as the exploration of alternative ligands, solvents, and CO sources, could lead to even greater improvements in efficiency and cost-effectiveness.

References

  • Strategies for the synthesis of diaryl ketones. ResearchGate. Available at: [Link]

  • Pourkaveh, M. (2014). Efficient and Fast Method for the Preparation of Diaryl Ketones at Room Temperature. Synlett, 25(08), 1101-1105. Available at: [Link]

  • Wang, D., et al. (2025). A Radical-Based, Transition Metal-Free Approach for Diaryl Ketone Synthesis. ChemSusChem, 18(21), e202501478. Available at: [Link]

  • Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)–H Thianthrenation. (2023). Organic Letters. Available at: [Link]

  • Shibata, S., et al. (2023). Synthesis of N-Unprotected Diaryl Ketimines and Alkyl Ketimines from Ketones and Ammonia Using Porous Solid Acids with Analysis of Their Adsorption Behavior. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]

  • Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. (2022). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. Available at: [Link]

  • Production of propiophenone. Google Patents.
  • Preparation of propiophenone. PrepChem.com. Available at: [Link]

  • Friedel-Crafts Acylation. SynArchive. Available at: [Link]

Sources

Comparative

peer-reviewed methods for 2',4'-Difluoro-3-phenylpropiophenone analysis

Comparative Analysis Guide: Analytical Methodologies for 2',4'-Difluoro-3-phenylpropiophenone Content Type: Publish Comparison Guide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals S...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis Guide: Analytical Methodologies for 2',4'-Difluoro-3-phenylpropiophenone

Content Type: Publish Comparison Guide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: CAS 898788-87-9 (1-(2,4-difluorophenyl)-3-phenylpropan-1-one)

Executive Summary & Compound Profile

2',4'-Difluoro-3-phenylpropiophenone (CAS: 898788-87-9) is a specialized fluorinated dihydrochalcone derivative. Structurally characterized by a 1,3-diphenylpropan-1-one core with specific fluorine substitution at the 2' and 4' positions of the A-ring, it serves as a critical intermediate in the synthesis of bioactive scaffolds, including antifungal azoles and potential kinase inhibitors.

Unlike simple propiophenones used in forensic contexts, this dihydrochalcone requires rigorous analytical control to distinguish it from regioisomers (e.g., 2',6'-difluoro analogs) and to quantify trace synthetic byproducts. This guide compares three peer-reviewed analytical strategies—HPLC-UV , GC-MS , and NMR Spectroscopy —to determine the optimal workflow for purity profiling and structural validation.

Chemical Structure:

  • IUPAC Name: 1-(2,4-difluorophenyl)-3-phenylpropan-1-one

  • Molecular Formula: C15H12F2O

  • Molecular Weight: 246.25 g/mol

Comparative Methodology Analysis

Method A: High-Performance Liquid Chromatography (HPLC-UV/DAD)

The Industry Standard for Quantitative Purity

Mechanism: Reverse-phase chromatography separates the analyte based on hydrophobicity. The 2,4-difluorophenyl moiety imparts distinct retention characteristics compared to non-fluorinated analogs. Detection via Diode Array Detector (DAD) allows for peak purity assessment using UV spectral overlay.

Experimental Protocol (Adapted from Chalcone Analysis Standards):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (buffers silanol activity).

    • Solvent B: Acetonitrile (ACN).

  • Gradient: 0-2 min (30% B), 2-15 min (30% → 90% B), 15-20 min (90% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic π-π*) and 280 nm.

Performance Metrics:

  • Linearity:

    
     (10–1000 µg/mL).
    
  • LOD/LOQ: ~0.5 µg/mL / 1.5 µg/mL.

  • Pros: High precision (<1% RSD), robust for non-volatile impurities.

  • Cons: Requires reference standards for absolute identification; cannot distinguish enantiomers (if chiral centers were introduced downstream).

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

The Choice for Trace Impurity & Volatile Analysis

Mechanism: Electron Impact (EI) ionization provides a reproducible fragmentation pattern. The molecular ion (


 = 246) and characteristic tropylium ion fragments confirm the "3-phenyl" alkyl chain structure.

Experimental Protocol:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Temp Program: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).

  • Inlet: Splitless mode, 250°C.

  • MS Source: EI mode (70 eV), Scan range 40–500 amu.

Performance Metrics:

  • Sensitivity: Excellent for trace organic volatiles.

  • Specificity: Mass spectral library matching (NIST) confirms identity without purely relying on retention time.

  • Pros: Definitive structural fingerprinting; compatible with complex reaction mixtures.

  • Cons: Thermal degradation risk for labile derivatives; lower precision than HPLC for assay.

Method C: Nuclear Magnetic Resonance (1H & 19F NMR)

The Gold Standard for Structural Confirmation

Mechanism: NMR provides an indisputable map of the carbon-hydrogen and fluorine framework. The coupling constants (


) are diagnostic for the 2,4-difluoro substitution pattern, distinguishing it from 2,6- or 3,4- isomers.

Experimental Protocol:

  • Solvent:

    
     (Chloroform-d).
    
  • Frequency: 400 MHz or higher.

  • Key Signals:

    • 
      -methylene (
      
      
      
      ):
      Triplet ~3.2 ppm.
    • 
      -methylene (
      
      
      
      ):
      Triplet ~3.0 ppm.
    • Aromatic Region: Multiplets 6.8–7.9 ppm.

    • 
       NMR:  Two distinct signals (approx -100 to -115 ppm) showing coupling to aromatic protons.
      

Performance Metrics:

  • Specificity: Absolute.

  • Throughput: Low (requires significant instrument time per sample).

  • Pros: Non-destructive; confirms regio-chemistry.

  • Cons: Low sensitivity (requires mg-scale sample); expensive instrumentation.

Data Summary & Decision Matrix

FeatureHPLC-UV/DADGC-MS1H/19F NMR
Primary Use Routine QC & Purity AssayTrace Impurity ProfilingStructural Verification
Sensitivity (LOD) High (ng range)Very High (pg range)Low (mg range)
Specificity Moderate (Retention Time)High (Mass Fingerprint)Absolute (Connectivity)
Throughput High (Automated)ModerateLow
Cost Per Sample LowModerateHigh
Sample State Liquid (Dissolved)Volatile/DerivatizedLiquid (Dissolved)

Analytical Workflow Visualization

The following diagram illustrates the recommended hierarchical workflow for validating a batch of 2',4'-Difluoro-3-phenylpropiophenone.

AnalysisWorkflow Start Crude Synthesis Product Solubility Solubility Check (MeOH/ACN) Start->Solubility HPLC HPLC-UV/DAD (Purity & Assay) Solubility->HPLC Main Path GCMS GC-MS (Trace Volatiles) Solubility->GCMS Impurity Check NMR 1H / 19F NMR (Structure ID) Solubility->NMR ID Check Decision Does Purity > 98%? HPLC->Decision GCMS->Decision NMR->Decision Release Release for Production Decision->Release Yes Reprocess Recrystallize / Purify Decision->Reprocess No Reprocess->Solubility

Caption: Integrated analytical workflow for 2',4'-Difluoro-3-phenylpropiophenone validation.

Expert Recommendations

  • Routine QC: Adopt HPLC-UV as the daily workhorse. The strong UV absorption of the dihydrochalcone chromophore at 254 nm ensures robust detection. Use a C18 column with a simple water/acetonitrile gradient to prevent column fouling from synthetic byproducts.

  • Batch Release: Every new synthetic batch must undergo 1H NMR to verify the integrity of the fluorine substitution. Fluorine migration or incorrect starting materials (e.g., 2,6-difluoro isomers) are invisible to standard HPLC but obvious in NMR.

  • Trace Analysis: If the compound is intended for pharmaceutical use, use GC-MS to screen for residual solvents and unreacted propiophenone precursors, which may be genotoxic.

References

  • ChemicalBook. (2024). 2',4'-Difluoro-3-phenylpropiophenone Product Database & CAS 898788-87-9. Retrieved from

  • Molecules (MDPI). (2020). Synthesis and Anti-Saprolegnia Activity of New 2',4'-Dihydroxydihydrochalcone Derivatives. (Methodology reference for dihydrochalcone NMR/HPLC characterization). Retrieved from

  • National Institutes of Health (PMC). (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety. (Spectroscopic methods for halogenated chalcones). Retrieved from

  • ChemScene. (2024). Product Analysis Certificate: 2',4'-Difluoro-3-phenylpropiophenone. Retrieved from

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of 2',4'-Difluoro-3-phenylpropiophenone: A Guide to Personal Protective Equipment

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. 2',4'-Difluoro-3-phenylpropiophenone, a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. 2',4'-Difluoro-3-phenylpropiophenone, a fluorinated aromatic ketone, represents a class of compounds with significant potential in medicinal chemistry. However, its handling necessitates a comprehensive understanding of its potential hazards and the corresponding protective measures. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this compound, ensuring a secure and efficient laboratory environment.

The toxicological properties of 2',4'-Difluoro-3-phenylpropiophenone have not been fully investigated.[1] Therefore, a cautious approach, treating it as a potentially hazardous substance, is essential. Based on data from similar compounds, it may cause eye, skin, and respiratory tract irritation.[1][2][3]

Foundational Safety: Engineering Controls and Basic Hygiene

Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are robust engineering controls and stringent work practices.

  • Engineering Controls : Always handle 2',4'-Difluoro-3-phenylpropiophenone in a well-ventilated area.[1][2] A properly functioning chemical fume hood is mandatory for all operations that may generate dust, vapors, or aerosols.[2]

  • Hygiene Practices : Thoroughly wash hands and any exposed skin with soap and water after handling the compound and before leaving the laboratory.[1][4] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[3][5] Avoid eating, drinking, or smoking in laboratory areas.[4][6]

A Multi-Layered Defense: Selecting the Right PPE

The selection of appropriate PPE is contingent on the specific laboratory procedure being performed. The following sections break down the required PPE for various tasks, from low-exposure activities to those with a higher potential for contact.

Eye and Face Protection: The First Barrier

Given that 2',4'-Difluoro-3-phenylpropiophenone can cause serious eye irritation, robust eye protection is non-negotiable.[2]

  • Routine Operations : For low-risk activities such as handling sealed containers or preparing solutions in a fume hood, chemical safety goggles are required.[1] These should conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][7]

  • Splash Hazards : When there is a potential for splashing, such as during transfers of solutions or reaction quenching, a face shield should be worn in addition to chemical safety goggles to protect the entire face.[8]

Hand Protection: Choosing the Correct Gloves

Skin contact is a primary route of exposure, and the compound may cause skin irritation.[1] Selecting the appropriate gloves is critical.

  • Glove Inspection and Technique : Always inspect gloves for any signs of degradation or punctures before use.[3] Use proper glove removal techniques to avoid contaminating your skin. Dispose of contaminated gloves as hazardous waste in accordance with applicable laws and good laboratory practices.[2]

Body Protection: Shielding from Spills and Splashes

To prevent skin exposure from accidental spills, appropriate body protection is essential.

  • Standard Laboratory Attire : A lab coat should be worn at all times in the laboratory.[4]

  • Enhanced Protection : For procedures with a higher risk of splashes or significant contamination, consider wearing an impervious apron or coveralls over the lab coat.[2][8] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]

Respiratory Protection: When Engineering Controls Are Not Enough

In most laboratory settings, handling 2',4'-Difluoro-3-phenylpropiophenone within a certified chemical fume hood will provide adequate respiratory protection.[2] However, in situations where engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, respiratory protection is necessary.

  • Respirator Type : A NIOSH-approved air-purifying respirator with organic vapor cartridges may be appropriate.[2] Respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing, training, and medical surveillance, as required by OSHA's respirator standard (29 CFR 1910.134).[1]

Operational Plans: Step-by-Step PPE Protocols

To ensure clarity and consistency, the following tables and diagrams outline the specific PPE requirements for common laboratory tasks involving 2',4'-Difluoro-3-phenylpropiophenone.

Table 1: PPE Recommendations for Handling 2',4'-Difluoro-3-phenylpropiophenone

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical Safety GogglesNitrile or Neoprene GlovesLab CoatRequired if not in a fume hood or if dust is generated.
Solution Preparation (in a fume hood) Chemical Safety GogglesNitrile or Neoprene GlovesLab CoatNot typically required.
Chemical Reactions (in a fume hood) Chemical Safety Goggles and Face ShieldNitrile or Neoprene GlovesLab Coat and Impervious ApronNot typically required.
Large-Scale Operations (>50g) Chemical Safety Goggles and Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-resistant CoverallsRecommended, consult safety professional.
Spill Cleanup Chemical Safety Goggles and Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-resistant CoverallsAir-purifying respirator with organic vapor cartridges.

PPE Selection Workflow

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_2 Final Check Start Identify Task Assess_Scale Assess Scale of Operation (<50g or >50g) Start->Assess_Scale Assess_Hazard Assess Potential for Splash, Dust, or Aerosol Generation Assess_Scale->Assess_Hazard Select_Eye Select Eye/Face Protection Assess_Hazard->Select_Eye Select_Gloves Select Hand Protection Assess_Hazard->Select_Gloves Select_Body Select Body Protection Assess_Hazard->Select_Body Select_Resp Select Respiratory Protection Assess_Hazard->Select_Resp Final_Check Final PPE Check & Donning Select_Eye->Final_Check Select_Gloves->Final_Check Select_Body->Final_Check Select_Resp->Final_Check

Caption: Decision workflow for selecting appropriate PPE.

Emergency Procedures and Disposal

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Skin Contact : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Get medical aid if irritation develops or persists.[1]

  • Inhalation : Remove from exposure and move to fresh air immediately.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

  • Ingestion : Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1]

  • Spills : For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth, and place it in a suitable, closed container for disposal.[1][2] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

  • Disposal : Dispose of waste and contaminated materials in accordance with all local, state, and federal regulations. Do not empty into drains.[3]

Decontamination and Disposal Protocol

Decontamination_Disposal_Protocol cluster_0 Initial Response cluster_1 Containment & Cleanup cluster_2 Decontamination cluster_3 Disposal Spill_Event Spill or Contamination Event Evacuate Evacuate Area (if necessary) Spill_Event->Evacuate Don_PPE Don Appropriate Spill Response PPE Evacuate->Don_PPE Contain_Spill Contain Spill with Inert Absorbent Don_PPE->Contain_Spill Collect_Waste Collect Contaminated Material into Labeled Waste Container Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate Spill Area with Appropriate Solvent Collect_Waste->Decontaminate_Area Decontaminate_Tools Decontaminate Reusable Tools Decontaminate_Area->Decontaminate_Tools Dispose_Waste Dispose of Hazardous Waste According to Institutional and Regulatory Guidelines Decontaminate_Tools->Dispose_Waste

Caption: Step-by-step protocol for decontamination and disposal.

By adhering to these guidelines, researchers can confidently and safely handle 2',4'-Difluoro-3-phenylpropiophenone, fostering a culture of safety and enabling the advancement of scientific discovery.

References

  • Cole-Parmer. (2006, January 19). Material Safety Data Sheet - 2',4'-Difluoropropiophenone, 98%.
  • C/D/N Isotopes, Inc. (2015). Propiophenone-2',3',4',5',6' - Safety Data Sheet.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Fisher Scientific. (2025, December 23). SAFETY DATA SHEET.
  • Ossila Limited. (2023, June 26). ACCORDING TO EC-REGULATIONS 1907/2006 (REA).
  • Oxwork. (2022, October 17). Which gloves to choose for acetone?.
  • Caltech. (n.d.). General Lab Safety Procedure - Division of Chemistry and Chemical Engineering.
  • PPG. (2025, August 25). SAFETY DATA SHEET.
  • Solus Group. (2024, August 27). Chemical Resistant Gloves: A Guide for Industrial Employers - Blog.

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